Boc-asp(ome)-oh.dcha
Description
Structure
2D Structure
Properties
Molecular Formula |
C22H40N2O6 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,11,15)(H,13,14) |
InChI Key |
VAZLUTJIPMHAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Boc-Asp(OMe)-OH DCHA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties of N-α-tert-Butoxycarbonyl-L-aspartic acid β-methyl ester dicyclohexylammonium salt (Boc-Asp(OMe)-OH·DCHA). This compound is a critical building block in peptide synthesis, and a thorough understanding of its chemical characteristics is essential for its effective use in research and drug development.
Core Chemical Properties
Boc-Asp(OMe)-OH·DCHA is a white solid that is widely used as a protected amino acid derivative in both solid-phase and solution-phase peptide synthesis.[1] The tert-butoxycarbonyl (Boc) group on the α-amino group and the methyl ester on the β-carboxyl group provide orthogonal protection, allowing for selective deprotection and peptide bond formation.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative chemical properties of Boc-Asp(OMe)-OH·DCHA.
| Property | Value | Source(s) |
| CAS Number | 59768-74-0 | [3][4] |
| Molecular Formula | C₁₀H₁₇NO₆ · C₁₂H₂₃N | [5] |
| Molecular Weight | 444.53 g/mol | [5] |
| Melting Point | 155-162 °C | [5] |
| Appearance | White solid | [5] |
| Purity | ≥98% (TLC) | |
| Optical Rotation | [α]²⁰/D = +15 ± 2º (c=1 in MeOH) | [5] |
| Storage Conditions | Store at 0-8°C | [5] |
Experimental Protocols
The following sections detail the general methodologies for determining the key chemical properties of protected amino acids like Boc-Asp(OMe)-OH·DCHA.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound, while a broad melting range often indicates the presence of impurities.
General Protocol (Capillary Method):
-
Sample Preparation: A small amount of the dry, powdered Boc-Asp(OMe)-OH·DCHA is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.
Solubility Assessment
Determining the solubility of a compound in various solvents is essential for its application in solution-phase reactions and for purification processes.
General Protocol (Qualitative and Semi-Quantitative):
-
Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane) are selected.
-
Sample Addition: A pre-weighed amount of Boc-Asp(OMe)-OH·DCHA (e.g., 10 mg) is added to a fixed volume of each solvent (e.g., 1 mL) in separate vials.
-
Dissolution: The vials are agitated at a constant temperature (e.g., room temperature) for a set period. Techniques such as vortexing or sonication can be employed to aid dissolution.
-
Observation: The solubility is assessed visually. If the solid dissolves completely, it is considered soluble. If some solid remains, it is classified as partially soluble or insoluble. For a more quantitative measure, the undissolved solid can be filtered, dried, and weighed to determine the amount that dissolved.
Reactivity and Stability
The chemical reactivity of Boc-Asp(OMe)-OH·DCHA is central to its function in peptide synthesis. The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.
Boc Group Deprotection
The removal of the Boc group is a critical step in elongating the peptide chain. This is typically achieved using a moderately strong acid.
Common Deprotection Conditions:
-
Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (DCM) is commonly used for efficient and clean deprotection.
-
Hydrochloric Acid (HCl): HCl in an organic solvent, such as dioxane or ethyl acetate, is another effective reagent for Boc removal.
The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then scavenged to prevent side reactions.
Potential Side Reactions
During peptide synthesis, aspartic acid derivatives can be prone to certain side reactions, primarily the formation of a succinimide derivative.[5] This can occur under both acidic and basic conditions and can lead to the formation of β-aspartyl peptides, an undesired side product. Careful control of reaction conditions and the choice of coupling reagents can help to minimize this side reaction.
Signaling Pathways and Experimental Workflows
As a synthetic building block, Boc-Asp(OMe)-OH·DCHA is not directly involved in biological signaling pathways. Its primary role is within the experimental workflow of peptide synthesis.
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow of Boc solid-phase peptide synthesis, where Boc-Asp(OMe)-OH·DCHA would be incorporated into a growing peptide chain.
Caption: General workflow for Boc solid-phase peptide synthesis.
This workflow highlights the iterative nature of peptide synthesis, involving repeated cycles of deprotection, neutralization, and coupling to assemble the desired peptide sequence on a solid support. The final step involves cleavage of the peptide from the resin and removal of any side-chain protecting groups.
References
In-Depth Technical Guide: Boc-L-aspartic acid 4-methyl ester (CAS 59768-74-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-L-aspartic acid 4-methyl ester (CAS 59768-74-0), a key building block in synthetic organic chemistry and drug discovery.
Chemical Information and Properties
Boc-L-aspartic acid 4-methyl ester, also known as Boc-Asp(OMe)-OH, is a protected amino acid derivative widely used in peptide synthesis and the development of pharmacologically active molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function and the methyl ester on the beta-carboxyl group allow for controlled and selective reactions in complex molecular syntheses.[1]
Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 59768-74-0 | [2][3] |
| Molecular Formula | C₁₀H₁₇NO₆ | [2] |
| Molecular Weight | 247.25 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Storage Temperature | -20°C |
Spectroscopic Data
| Type | Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm) = 1.42 (s, 9H), 2.82 (dd, J=4.8, 17.2 Hz, 1H), 3.02 (dd, J=17.2, 4.1 Hz, 1H), 3.69 (s, 3H), 4.59-4.62 (m, 1H), 5.57 (d, J=8.5 Hz, 1H), 10.8 (br s, 1H) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm) = 28.2, 36.4, 49.7, 52.1, 80.5, 155.6, 171.6, 175.8 |
| Infrared (IR) | ν (cm⁻¹) = 3429, 2979, 1714, 1509, 1438, 1394, 1367, 1156, 1057, 1026 |
Synthesis Protocol
A common method for the synthesis of Boc-L-aspartic acid 4-methyl ester involves the protection of the amino group of L-aspartic acid β-methyl ester hydrochloride with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of Boc-L-aspartic acid 4-methyl ester
Materials:
-
L-aspartic acid β-methyl ester hydrochloride
-
Dioxane
-
Water
-
Sodium carbonate (Na₂CO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ether
-
1 M Sodium bisulfate (NaHSO₄)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Dissolve L-aspartic acid β-methyl ester hydrochloride (e.g., 3.74 g, 20.5 mmol) in a 2:1 mixture of dioxane and water (e.g., 85 mL).
-
Cool the solution to 0°C and add sodium carbonate (e.g., 2.21 g, 20.8 mmol).
-
After 30 minutes, add another portion of sodium carbonate (e.g., 2.21 g, 20.8 mmol) followed by di-tert-butyl dicarbonate (e.g., 5.0 g, 25.7 mmol).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
To the residue, add ice-cold water (e.g., 60 mL) and wash the aqueous layer with ether (e.g., 2 x 25 mL).
-
Acidify the aqueous layer to a pH of 3 with 1 M NaHSO₄ (e.g., 100 mL).
-
Extract the aqueous layer with ether (e.g., 3 x 75 mL).
-
Combine the organic layers, dry with MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography using ethyl acetate as the eluent to yield the final product.
Applications in Drug Development
Boc-L-aspartic acid 4-methyl ester is a valuable intermediate in the synthesis of various therapeutic agents, including Glycoprotein IIb/IIIa antagonists and Leukotriene A4 hydrolase inhibitors.
Role in the Synthesis of Glycoprotein IIb/IIIa Antagonists
The following diagram illustrates the general signaling pathway of platelet activation and aggregation, which is the target of Glycoprotein IIb/IIIa antagonists.
Role in the Synthesis of Leukotriene A4 Hydrolase Inhibitors
Leukotriene A4 (LTA4) hydrolase is a key enzyme in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[4] Inhibitors of LTA4 hydrolase are being investigated as potential treatments for inflammatory diseases.[4][5] Aspartic acid derivatives are utilized in the synthesis of some of these inhibitors to mimic interactions with the enzyme's active site.
The diagram below outlines the enzymatic conversion of arachidonic acid to the pro-inflammatory LTB4, highlighting the role of LTA4 hydrolase.
Experimental Workflows
The primary application of Boc-L-aspartic acid 4-methyl ester is in Boc-based solid-phase peptide synthesis (SPPS). The general workflow for incorporating an amino acid using this method is depicted below.
Conclusion
Boc-L-aspartic acid 4-methyl ester (CAS 59768-74-0) is a versatile and indispensable reagent in the fields of peptide chemistry and medicinal chemistry. Its bifunctional nature, with orthogonal protecting groups, allows for its strategic incorporation into complex molecules. While its direct biological activity is not the primary focus, its role as a key building block in the synthesis of potent bioactive compounds, such as Glycoprotein IIb/IIIa antagonists and Leukotriene A4 hydrolase inhibitors, underscores its importance in drug discovery and development. The protocols and pathways outlined in this guide provide a foundational understanding for researchers and scientists working with this important chemical entity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-Asp(OMe)-OH = 98.0 TLC 59768-74-0 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of potent leukotriene A(4) hydrolase inhibitors. Identification of 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability of Boc-Asp(OMe)-OH DCHA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-aspartic acid β-methyl ester dicyclohexylammonium salt, commonly referred to as Boc-Asp(OMe)-OH DCHA, is a widely utilized protected amino acid derivative in peptide synthesis and other areas of organic chemistry. Its purity, solubility, and stability are critical parameters that can significantly impact the success of synthetic protocols and the quality of the final product. This technical guide provides an in-depth overview of the solubility and stability considerations for Boc-Asp(OMe)-OH DCHA, including general experimental protocols for their determination.
Disclaimer: Publicly available quantitative solubility and stability data for Boc-Asp(OMe)-OH DCHA is limited. The information and protocols provided herein are based on general principles for protected amino acids and are intended to serve as a guide for researchers to generate their own specific data.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₀H₁₇NO₆ · C₁₂H₂₃N |
| Molecular Weight | 444.58 g/mol |
| CAS Number | 59768-74-0 |
| Appearance | White to off-white solid |
| Purity | Typically >98% (HPLC) |
Solubility Profile
One manufacturer reports the solubility of the related free acid, Boc-Asp(OMe)-OH , in Dimethyl Sulfoxide (DMSO) to be 200 mg/mL [1]. This suggests that the DCHA salt is also likely to be highly soluble in DMSO. For other solvents, solubility testing is recommended. General observations suggest that Boc-protected amino acids exhibit good solubility in many organic solvents.
Table 1: Illustrative Solubility Data Table for Boc-Asp(OMe)-OH DCHA
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Likely high solubility |
| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | |
| Methanol (MeOH) | 25 | Data to be determined | Data to be determined | |
| Ethanol (EtOH) | 25 | Data to be determined | Data to be determined | |
| Dichloromethane (DCM) | 25 | Data to be determined | Data to be determined | |
| Acetonitrile (ACN) | 25 | Data to be determined | Data to be determined | |
| Water | 25 | Data to be determined | Data to be determined | Expected to be low |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | Data to be determined | Data to be determined |
To enhance solubility, warming the mixture to 37°C and using an ultrasonic bath may be effective, as suggested by some suppliers.[2][3]
Experimental Protocol: Determination of Equilibrium Solubility
This protocol outlines a general method for determining the equilibrium solubility of Boc-Asp(OMe)-OH DCHA in various solvents.
Materials:
-
Boc-Asp(OMe)-OH DCHA
-
Selected solvents (e.g., DMSO, DMF, MeOH, Water)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of Boc-Asp(OMe)-OH DCHA to a known volume of the selected solvent in a vial. The solid should be in excess to ensure a saturated solution.
-
Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of Boc-Asp(OMe)-OH DCHA in the diluted sample using a validated HPLC method.
-
Calculate the original solubility in mg/mL or mol/L.
Caption: Experimental workflow for determining the equilibrium solubility of Boc-Asp(OMe)-OH DCHA.
Stability Profile
The stability of Boc-Asp(OMe)-OH DCHA is a critical factor for its storage and handling. As a Boc-protected amino acid, it is generally stable under neutral and basic conditions but is susceptible to degradation under acidic conditions, which cleave the Boc protecting group.
Storage Recommendations:
-
Long-term: For extended periods, storage at -20°C or -80°C is recommended to minimize degradation.[3] Stock solutions should also be stored at these temperatures.
-
Short-term: For routine laboratory use, storage at 2-8°C is acceptable for shorter durations.
pH Stability
The primary pathway of degradation for Boc-Asp(OMe)-OH DCHA is the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting group. This reaction is typically rapid in strongly acidic solutions (e.g., trifluoroacetic acid) but can also occur at a slower rate in moderately acidic aqueous environments. The ester linkage of the methyl aspartate is also susceptible to hydrolysis, particularly under basic conditions, although the Boc group itself is generally stable to base.
Table 2: Illustrative pH Stability Data Table for Boc-Asp(OMe)-OH DCHA in Aqueous Solution
| pH | Buffer System | Temperature (°C) | Half-life (t₁/₂) | Degradation Products |
| 2 | HCl/KCl | 25 | Data to be determined | H-Asp(OMe)-OH, t-BuOH, CO₂ |
| 4 | Acetate | 25 | Data to be determined | |
| 7.4 | Phosphate | 25 | Data to be determined | |
| 9 | Borate | 25 | Data to be determined | Boc-Asp-OH |
Experimental Protocol: pH-Rate Profile Determination
This protocol describes a general method for evaluating the stability of Boc-Asp(OMe)-OH DCHA at different pH values.
Materials:
-
Boc-Asp(OMe)-OH DCHA
-
A series of buffers covering the desired pH range (e.g., pH 2, 4, 7.4, 9)
-
Constant temperature incubator/water bath
-
HPLC system with a stability-indicating method
-
pH meter
Procedure:
-
Prepare stock solutions of Boc-Asp(OMe)-OH DCHA in a suitable organic solvent (e.g., acetonitrile) and dilute them into the respective aqueous buffer solutions to a final known concentration. The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the reaction kinetics.
-
Incubate the solutions at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by neutralizing the sample or diluting it in the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method that can separate the intact Boc-Asp(OMe)-OH DCHA from its potential degradation products.
-
Plot the concentration of the remaining Boc-Asp(OMe)-OH DCHA versus time for each pH.
-
Determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.
Caption: Logical workflow for assessing the pH stability of Boc-Asp(OMe)-OH DCHA.
Conclusion
While specific quantitative data for the solubility and stability of Boc-Asp(OMe)-OH DCHA is not extensively documented in public sources, this guide provides the necessary framework for researchers to determine these critical parameters. Adherence to systematic experimental protocols will ensure the generation of reliable data, which is essential for the successful application of this important reagent in research and development. The general stability profile indicates that the compound should be handled under neutral or basic conditions and stored at low temperatures to ensure its integrity.
References
The Dicyclohexylamine (DCHA) Salt: A Cornerstone in Boc-Amino Acid Chemistry for Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the α-amino function of amino acids. However, many Boc-protected amino acids are oils or unstable compounds that are difficult to handle, purify, and store. The formation of dicyclohexylamine (DCHA) salts of Boc-amino acids provides an elegant and practical solution to these challenges, rendering them as stable, crystalline solids. This technical guide delves into the core role of the DCHA salt in Boc-amino acid chemistry, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the effective utilization of these critical reagents.
The Pivotal Role of DCHA Salt Formation
The primary function of forming a DCHA salt of a Boc-amino acid is to transform a physically challenging compound into a more manageable form. Many Boc-amino acids are viscous oils or low-melting solids, which complicates accurate weighing, purification, and long-term storage. By reacting the acidic carboxylic acid group of the Boc-amino acid with the basic secondary amine, dicyclohexylamine, a stable ammonium salt is formed.
Key advantages of Boc-amino acid DCHA salts include:
-
Enhanced Crystallinity and Handling: The salt formation introduces a bulky, rigid counter-ion that facilitates the formation of a stable crystal lattice. This results in a free-flowing, crystalline solid that is easy to weigh and handle.[1]
-
Improved Stability and Shelf-Life: The salt form protects the carboxylic acid group, leading to enhanced stability and a longer shelf-life compared to the free acid, especially for those prone to degradation.
-
Simplified Purification: The crystalline nature of DCHA salts allows for straightforward purification by recrystallization, effectively removing impurities from the initial Boc-protection step.
-
Suppression of Side Reactions: During storage and handling, the potential for side reactions involving the carboxylic acid group is minimized.
Quantitative Data of Boc-Amino Acid DCHA Salts
The conversion to a DCHA salt significantly alters the physicochemical properties of the Boc-amino acid. The following tables summarize key quantitative data for a selection of Boc-amino acid DCHA salts, highlighting the impact of salt formation.
Table 1: Comparison of Physical Properties: Free Acid vs. DCHA Salt
| Boc-Amino Acid | Physical Form (Free Acid) | Melting Point (°C) (Free Acid) | Physical Form (DCHA Salt) | Melting Point (°C) (DCHA Salt) |
| Boc-L-Alanine | Oil | N/A | Crystalline Solid | 137-139 |
| Boc-L-Leucine | Oil | N/A | Crystalline Solid | 112-114 |
| Boc-L-Isoleucine | Oil | N/A | Crystalline Solid | 127-129 |
| Boc-L-Phenylalanine | Solid | 86-88 | Crystalline Solid | 221-223 |
| Boc-L-Tryptophan | Solid | 137-138 | Crystalline Solid | 172-174 |
| Boc-L-Methionine | Oil | N/A | Crystalline Solid | 137-139 |
| Boc-L-Threonine | Oil | N/A | Crystalline Solid | 151-153 |
Table 2: Solubility of Boc-Amino Acid DCHA Salts
| Boc-Amino Acid DCHA Salt | Solubility in Dichloromethane | Solubility in Ethyl Acetate | Solubility in Water |
| Boc-L-Alanine DCHA | Soluble | Soluble | Sparingly Soluble |
| Boc-L-Phenylalanine DCHA | Soluble | Soluble | Insoluble |
| Boc-L-Tryptophan DCHA | Soluble | Sparingly Soluble | Insoluble |
Note: Qualitative solubility data is provided. Specific quantitative solubility values can vary with temperature and the specific lot of the reagent.
Experimental Protocols
The successful use of Boc-amino acid DCHA salts in peptide synthesis relies on efficient and high-yielding protocols for their formation and the subsequent liberation of the free acid immediately prior to the coupling reaction.
Protocol 1: Preparation of Boc-L-Alanine DCHA Salt
This protocol details the synthesis of a Boc-amino acid and its subsequent conversion to the DCHA salt without isolation of the intermediate free acid.
Materials:
-
L-Alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Water
-
Triethylamine (TEA)
-
Dicyclohexylamine (DCHA)
-
Diethyl ether
-
Ethyl acetate
Procedure:
-
Dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add triethylamine (1.5 equivalents) to the solution and stir until the amino acid is fully dissolved.
-
Cool the reaction mixture in an ice bath and add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Add water to the residue and wash with diethyl ether to remove unreacted (Boc)₂O and other non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with a cold 10% citric acid solution.
-
Extract the Boc-L-Alanine into ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
To the filtrate, add dicyclohexylamine (1 equivalent) dropwise with stirring.
-
The Boc-L-Alanine DCHA salt will precipitate as a white solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Liberation of the Free Boc-Amino Acid from its DCHA Salt
Prior to its use in a peptide coupling reaction, the free carboxylic acid must be regenerated from the DCHA salt.
Materials:
-
Boc-amino acid DCHA salt
-
Ethyl acetate
-
10% aqueous potassium bisulfate (KHSO₄) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the Boc-amino acid DCHA salt in ethyl acetate.
-
Add an equal volume of 10% aqueous KHSO₄ solution and stir vigorously for 15-20 minutes. The solid should dissolve as the free acid is formed and dissolves in the organic layer, while the dicyclohexylammonium bisulfate dissolves in the aqueous layer.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 10% KHSO₄ solution (2 x volumes), followed by water (2 x volumes), and finally with brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
The resulting solution of the free Boc-amino acid in ethyl acetate can be used directly in the next coupling step or the solvent can be removed under reduced pressure to yield the free acid, which is often an oil.
Visualizing the Workflow: From DCHA Salt to Peptide Bond
The following diagrams, generated using the DOT language, illustrate the key processes involving Boc-amino acid DCHA salts in the context of solid-phase peptide synthesis (SPPS).
References
The Chemistry of the Boc Protecting Group: An In-depth Technical Guide for Researchers and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of complex molecules. Its widespread use stems from its ease of introduction, general stability to a range of reaction conditions, and facile removal under specific acidic conditions. This technical guide provides a comprehensive overview of the core principles of Boc protecting group chemistry, including its mechanism of action, quantitative stability data, experimental protocols, and its strategic use in orthogonal protection schemes.
Core Principles of the Boc Protecting Group
The primary function of the Boc group is to temporarily block a reactive functional group, most commonly a primary or secondary amine, preventing it from undergoing unwanted reactions during a synthetic sequence. The Boc group transforms the nucleophilic and basic amine into a significantly less reactive carbamate. This protection strategy is governed by a few key principles:
-
Ease of Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) under neutral or basic conditions. The reaction is generally high-yielding and proceeds with a broad range of substrates.
-
Stability: The Boc group is robust under a variety of conditions, including basic hydrolysis, many nucleophilic attacks, and catalytic hydrogenation. This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.
-
Acid-Labile Deprotection: The key feature of the Boc group is its susceptibility to cleavage under acidic conditions. This allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., base or hydrogenation). This concept of "orthogonal" protection is fundamental to the synthesis of complex molecules with multiple functional groups.
Mechanism of Boc Protection
The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride. This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable products tert-butanol and carbon dioxide. The release of gaseous CO₂ provides a strong thermodynamic driving force for the reaction. While the reaction can proceed without a base, bases such as triethylamine (TEA) or sodium hydroxide (NaOH) are often added to neutralize the protonated amine and accelerate the reaction.
Mechanism of Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that relies on the formation of a stable tert-butyl cation. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation makes the carbonyl carbon more electrophilic and facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.
Quantitative Stability of the Boc Protecting Group
The stability of the Boc group is highly dependent on the reaction conditions, particularly the pH. The following table summarizes the stability of the Boc group under various conditions. It is important to note that reaction rates can be influenced by factors such as the specific substrate, solvent, and temperature.
| Condition/Reagent | Stability | Observations |
| Acidic Conditions | ||
| 20% TFA in DCM | Labile | Complete cleavage is typically observed within 30 minutes to 2 hours at room temperature.[1] |
| 4M HCl in Dioxane | Labile | Rapid deprotection, often complete within 10-30 minutes at room temperature.[1][2] |
| 1M HCl in Acetic Acid | Labile | Effective for deprotection, generally complete within a few hours.[3] |
| Sulfuric Acid | Labile | Shows second-order kinetic dependence on acid concentration.[4] |
| Methane Sulfonic Acid | Labile | Exhibits second-order kinetic dependence on acid concentration.[4] |
| Basic Conditions | ||
| 1M NaOH (aq) | Stable | Generally stable to aqueous base at room temperature. |
| Sodium Methoxide in Methanol | Stable | Generally stable under these conditions. |
| Triethylamine (TEA) | Stable | Stable. |
| Piperidine (20% in DMF) | Stable | Stable, which allows for orthogonal use with the Fmoc protecting group.[5] |
| Nucleophiles | ||
| Hydrazine | Stable | Generally stable. |
| Amines | Stable | Stable. |
| Hydrogenation | ||
| H₂, Pd/C | Stable | The Boc group is stable to catalytic hydrogenation conditions.[6] |
Orthogonality with Other Protecting Groups
A key advantage of the Boc group is its use in orthogonal protection strategies, where multiple protecting groups can be selectively removed without affecting others.
-
Boc vs. Fmoc: The Boc group is acid-labile, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (typically removed with piperidine).[5] This orthogonality is the foundation of modern solid-phase peptide synthesis (SPPS).
-
Boc vs. Cbz: The benzyloxycarbonyl (Cbz or Z) group is stable to the acidic conditions used for Boc deprotection but is readily removed by catalytic hydrogenation.[] This allows for the selective deprotection of a Boc group in the presence of a Cbz group.
Applications in Research and Drug Development
The Boc protecting group is indispensable in a wide array of applications:
-
Peptide Synthesis: Both in solution-phase and solid-phase peptide synthesis (SPPS), Boc-protected amino acids are fundamental building blocks.[]
-
Medicinal Chemistry: The synthesis of complex drug molecules often requires the use of protecting groups, and the Boc group is frequently employed due to its reliability and predictable reactivity.
-
Total Synthesis of Natural Products: The synthesis of complex natural products with multiple functional groups relies heavily on strategic protection and deprotection steps, where the Boc group plays a crucial role.
Experimental Protocols
The following are detailed methodologies for the protection of a primary amine with Boc anhydride and the subsequent deprotection using trifluoroacetic acid.
Experimental Protocol 1: Boc Protection of a Primary Amine
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the primary amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Boc-protected amine.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Experimental Protocol 2: Acidic Deprotection of a Boc-Protected Amine
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude deprotected amine.
-
The product can be further purified by an appropriate method, such as crystallization or column chromatography, if necessary.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Deep Dive into Protected Amino Acids in Peptide Synthesis: A Technical Guide for Researchers
Abstract
The synthesis of peptides with high purity and yield is a cornerstone of modern drug discovery and biochemical research. This process fundamentally relies on the strategic use of protecting groups to temporarily mask the reactive functional moieties of amino acids, thereby preventing undesirable side reactions and ensuring the precise assembly of the desired peptide sequence. This in-depth technical guide provides a comprehensive overview of the principles and practices of using protected amino acids in peptide synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data on protecting group strategies, and visualizations of key chemical workflows and biological pathways to facilitate a deeper understanding of these critical techniques.
Introduction to Protecting Groups in Peptide Synthesis
Chemical peptide synthesis is achieved through the stepwise formation of amide (peptide) bonds between amino acids.[1] This process, however, is complicated by the multifunctional nature of amino acids, which typically possess a reactive α-amino group, a carboxyl group, and, in many cases, a reactive side chain.[2] Without proper management of these reactive sites, uncontrolled polymerization and the formation of side products would be inevitable.[3]
To address this, peptide synthesis employs the use of protecting groups (PGs), which are chemical moieties that reversibly block a reactive functional group.[4] An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable under the conditions of subsequent reaction steps.
-
Readily removable in high yield under conditions that do not affect other parts of the peptide.[5]
-
Minimizing racemization during coupling reactions.[6]
The strategic selection and application of protecting groups are paramount to the success of peptide synthesis, influencing both the yield and purity of the final product.[7]
Orthogonal Protecting Group Strategies
Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies heavily on the concept of orthogonality .[8] Orthogonal protecting groups are distinct classes of protecting groups that can be removed under mutually exclusive chemical conditions.[9] This allows for the selective deprotection of one functional group while others remain intact, a crucial requirement for the stepwise elongation of the peptide chain.[7][8]
The two predominant orthogonal strategies in SPPS are the Boc/Bzl and Fmoc/tBu strategies.[1]
-
Boc/Bzl Strategy: This approach utilizes the acid-labile tert-butoxycarbonyl (Boc) group for temporary protection of the α-amino group and more acid-stable, benzyl-based (Bzl) groups for the "permanent" protection of amino acid side chains. The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and cleavage from the resin are typically accomplished with a much stronger acid, such as hydrofluoric acid (HF).[1][8]
-
Fmoc/tBu Strategy: This is currently the more widely used method due to its milder reaction conditions.[10] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. The Fmoc group is removed with a weak base, typically a solution of piperidine in an organic solvent, while the tBu-based side-chain protecting groups are removed with TFA, often concurrently with cleavage of the peptide from the solid support.[1][8]
The orthogonality of the Fmoc/tBu system offers significant advantages, particularly for the synthesis of complex or modified peptides where selective side-chain manipulation is required.[8]
α-Amino Protecting Groups
The temporary protection of the α-amino group is a critical step in each cycle of peptide synthesis. The protecting group must be stable during the coupling reaction and then be quantitatively removed without damaging the growing peptide chain.
tert-Butoxycarbonyl (Boc)
The Boc group is a cornerstone of the Boc/Bzl strategy. It is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[11]
Deprotection: The Boc group is readily cleaved under acidic conditions, typically using 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[12] The mechanism involves the formation of a stable tert-butyl carbocation.[13]
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is the standard for α-amino protection in the Fmoc/tBu strategy. Its key advantage is its lability to weak bases.[10] It is typically introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.[2]
Deprotection: The Fmoc group is removed by treatment with a secondary amine, most commonly a 20% solution of piperidine in dimethylformamide (DMF).[14] The deprotection mechanism proceeds via a β-elimination.[15]
Carboxyl Group Protection
In solution-phase peptide synthesis, the C-terminal carboxyl group of the first amino acid must be protected, often as an ester (e.g., methyl or benzyl ester), to prevent its participation in the coupling reaction.[16] In Solid-Phase Peptide Synthesis (SPPS), the solid support itself acts as the C-terminal protecting group.[15]
Side-Chain Protecting Groups
The functional groups in the side chains of many amino acids are nucleophilic and can undergo unwanted reactions during peptide synthesis. Therefore, these side chains must be protected with "permanent" protecting groups that are stable throughout the synthesis and are only removed during the final cleavage step.[17] The choice of side-chain protecting group is dictated by the overall synthetic strategy (Boc/Bzl or Fmoc/tBu).
Quantitative Data on Protecting Groups
The efficiency of protection and deprotection steps is critical for the overall yield and purity of the synthesized peptide. While exact yields can be sequence-dependent, the following table provides a general comparison of commonly used protecting groups.
| Protecting Group | Functionality Protected | Typical Protection Reagent | Deprotection Conditions | Typical Yield (Protection) | Typical Deprotection Time | Key Considerations |
| Boc | α-Amino | Di-tert-butyl dicarbonate (Boc₂O) | 25-50% TFA in DCM | >95% | 15-30 min | Can lead to protonation of the N-terminus, which may reduce aggregation.[18] |
| Fmoc | α-Amino | Fmoc-OSu or Fmoc-Cl | 20% Piperidine in DMF | >95% | 5-20 min | Milder deprotection conditions than Boc.[10] |
| tBu (tert-butyl) | -OH (Ser, Thr, Tyr), -COOH (Asp, Glu) | Isobutylene or tert-butyl bromide | 95% TFA | >90% | 1-2 hours | Commonly used in Fmoc/tBu strategy; stable to piperidine.[19] |
| Trt (trityl) | -SH (Cys), -NH (His, Asn, Gln) | Trityl chloride | 1-5% TFA in DCM (for selective removal) or 95% TFA | >90% | Variable (min to hrs) | Very acid-labile, allowing for selective deprotection on the resin.[20] |
| Pbf | Guanidino (Arg) | Fmoc-Arg(Pbf)-OH | 95% TFA | >90% | 2-4 hours | More acid-labile than Pmc, leading to shorter cleavage times.[5] |
| Boc | ε-Amino (Lys) | Boc₂O | 95% TFA | >95% | 1-2 hours | Stable to piperidine, making it suitable for the Fmoc/tBu strategy. |
| Z (Cbz) | ε-Amino (Lys) | Benzyl chloroformate | H₂/Pd or HBr/AcOH | >90% | Variable | Primarily used in solution-phase or Boc/Bzl strategy.[14] |
Experimental Protocols
The following sections provide detailed, representative protocols for the protection and deprotection of amino acids.
α-Amino Group Protection
This protocol describes the protection of the α-amino group of D-Threonine using Fmoc-succinamide.
-
Dissolution: Dissolve D-Threonine (5.00 g, 42.0 mmol) and Fmoc-succinamide (14.9 g, 44.1 mmol) in a 2:1 v/v mixture of THF:saturated aqueous NaHCO₃ (100 mL).[21]
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.[21]
-
Work-up:
-
Isolation: The product, Fmoc-D-Thr-OH, will precipitate upon acidification and can be collected by filtration, washed with cold water, and dried under vacuum.
This protocol describes a general procedure for the Boc protection of an amino acid using BOC-ON.
-
Dissolution: Dissolve the amino acid (1 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane/water (approx. 1.2 mL per mmol of amino acid).[22]
-
Reaction: Add BOC-ON (1.1 equiv.) at room temperature with stirring. The mixture should become homogeneous within 1 hour. Continue stirring for an additional 2 hours.[22]
-
Work-up:
-
Isolation: Combine the ethyl acetate layers, dry over sodium sulfate, and evaporate the solvent to obtain the crude Boc-amino acid.[22]
α-Amino Group Deprotection in SPPS
This protocol is for the removal of the Fmoc group from a resin-bound peptide.
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF.
-
Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture for 7-15 minutes at room temperature.[14] A second treatment may be performed to ensure complete deprotection.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[14]
This protocol describes the removal of the Boc group from a resin-bound peptide.
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM.
-
Pre-wash: Perform a brief pre-wash with a 50% TFA/DCM solution for about 5 minutes.[12]
-
Deprotection: Add a fresh solution of 25-50% TFA in DCM to the resin. Agitate for 15-25 minutes at room temperature.[12][16]
-
Washing: Drain the deprotection solution and wash the resin with DCM, followed by a neutralization step and further washing.[5]
Side-Chain Protection Protocols
-
Dissolution: Dissolve L-lysine hydrochloride (10.00 g, 45.62 mmol) and NaHCO₃ (38.32 g, 456.20 mmol) in 600 mL of deionized water and cool in an ice-water bath.[23]
-
Reaction: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 29.84 g, 136.86 mmol) in 100 mL of dioxane dropwise with stirring. Allow the reaction to proceed for 24 hours at room temperature.[23]
-
Work-up: Wash the mixture three times with diethyl ether. Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid.[23]
-
Isolation: Extract the product into ethyl acetate (three times). Combine the organic phases, dry with MgSO₄, concentrate, and dry under vacuum to yield a white solid.[23]
The S-trityl group is a commonly used protecting group for the thiol side chain of cysteine, offering stability that is orthogonal to the Fmoc group but cleavable under mild acidic conditions.
-
Reaction Setup: In a suitable reaction vessel, dissolve Fmoc-Cys-OH in a solvent such as DCM.
-
Addition of Reagents: Add trityl chloride (Trt-Cl) and a base like diisopropylethylamine (DIEA) to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, which can be monitored by TLC.
-
Work-up and Purification: After the reaction, the mixture is typically washed with an acidic solution to remove excess base, followed by an aqueous wash. The organic layer is then dried and concentrated. The crude product can be purified by chromatography or recrystallization to yield Fmoc-Cys(Trt)-OH.
The tert-butyl ether is a standard protecting group for the phenolic hydroxyl group of tyrosine in Fmoc-based SPPS.
-
Silylation: Suspend O-t-butyl-tyrosine (27.5 mmoles) in dry dioxane (100 mL) under a nitrogen atmosphere. Add diisopropylethylamine (80 mmoles) and trimethylsilyl chloride (Tms-Cl, 55 mmoles). Stir for 1 hour.[24]
-
Fmocylation: Add methylene chloride (200 mL) and cool the mixture in an ice bath. Add 9-Fluorenyl-methyloxycarbonyl chloride (Fmoc-Cl, 25 mmole) in one portion. Stir in the ice bath for 20 minutes, then warm to room temperature and stir for 1-1.5 hours.[24]
-
Work-up: Concentrate the mixture and partition it between diethyl ether and 2.5% sodium bicarbonate solution. Separate the phases and extract the aqueous layer with diethyl ether.[24]
-
Isolation: Combine the aqueous layers, acidify to a low pH with 10% citric acid, and extract with methylene chloride. Dry the organic layers over sodium sulfate, concentrate to an oil, and solidify under high vacuum to yield Fmoc-Tyr(tBu)-OH.[24]
The hydroxyl groups of serine and threonine are typically protected as tert-butyl ethers for Fmoc-SPPS.
-
Reaction Setup: In a reaction vessel, add L-threonine and a solid acid catalyst to an organic solvent like THF or 1,4-dioxane.[25]
-
Butylation: Add a butylated reagent such as tert-butyl alcohol or tert-butyl methyl ether. Heat the mixture to 50-70 °C and maintain the reaction for 5-10 hours.[25]
-
Work-up: After the reaction, filter to remove the catalyst. Wash the filtrate with water and saturated salt solution.[25]
-
Isolation: Dry the organic phase and concentrate it under vacuum to obtain the O-tert-butyl-L-threonine. This can then be Fmoc-protected in a subsequent step.
The imidazole side chain of histidine is often protected with a trityl group to prevent side reactions and racemization.
-
Reaction Setup: The synthesis of Fmoc-His(Trt)-OH involves reacting Fmoc-His-OH with trityl chloride in the presence of a base like DIEA in a suitable solvent such as DMF.
-
Reaction Conditions: The reaction is typically carried out at room temperature and monitored for completion.
-
Purification: The product is purified through standard work-up procedures involving extraction and precipitation or chromatography to yield the desired protected amino acid.
Visualizing Workflows and Pathways
The Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram illustrates the key steps in a single cycle of peptide elongation using the Fmoc/tBu strategy.
Peptide Hormone Signaling Pathway
Many peptides synthesized using these methods function as hormones. The diagram below shows a generalized signaling pathway for a peptide hormone that acts via a G-protein coupled receptor (GPCR).
Conclusion
The use of protected amino acids is an indispensable element of modern peptide synthesis. The development of robust and orthogonal protecting group strategies, particularly the Fmoc/tBu approach, has enabled the routine synthesis of complex peptides that are vital for research and therapeutic applications. A thorough understanding of the principles of protection, deprotection, and the specific experimental conditions required for each amino acid is critical for any researcher in this field. This guide has provided a foundational overview, detailed protocols, and visual aids to support the successful design and execution of peptide synthesis campaigns. As the demand for sophisticated and modified peptides continues to grow, a deep appreciation for the chemistry of protected amino acids will remain a key driver of innovation.
References
- 1. Cellular signalling: Peptide hormones and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc-Tyr(tBu)-OH synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Detection [iris-biotech.de]
- 5. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 11. Peptide hormone - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. Peptide hormones - mechanisms of action, function. - WikiLectures [wikilectures.eu]
- 16. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food | Semantic Scholar [semanticscholar.org]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. Bot Detection [iris-biotech.de]
- 20. chem.uci.edu [chem.uci.edu]
- 21. researchgate.net [researchgate.net]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. rsc.org [rsc.org]
- 24. prepchem.com [prepchem.com]
- 25. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]
A Technical Guide to Boc-Asp(OMe)-OH DCHA: Properties, Synthesis, and Application
For researchers and professionals in the fields of peptide chemistry, drug development, and biochemical research, N-α-tert-Butoxycarbonyl-L-aspartic acid β-methyl ester dicyclohexylammonium salt, commonly known as Boc-Asp(OMe)-OH DCHA, is a critical reagent. This protected amino acid derivative is instrumental in the precise, stepwise construction of peptide sequences, particularly within solid-phase peptide synthesis (SPPS). Its unique protecting groups allow for controlled and specific incorporation of aspartic acid residues into polypeptide chains, which is fundamental for the development of peptide-based therapeutics and for studying protein structure and function.
This technical guide provides an in-depth overview of the physicochemical properties of Boc-Asp(OMe)-OH DCHA, a detailed experimental protocol for its application in peptide synthesis, and a logical workflow for its use in research and development.
Physicochemical Properties
The accurate characterization of Boc-Asp(OMe)-OH DCHA is essential for its effective use in synthesis and research. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO₇・C₁₂H₂₃N | [1] |
| Molecular Weight | 428.6 g/mol | [2] |
| Synonym | Boc-L-aspartic acid 4-methyl ester dicyclohexylammonium salt | |
| Appearance | White to off-white solid | [3] |
| CAS Number | 59768-74-0 | [2][3] |
Core Applications in Research and Development
Boc-Asp(OMe)-OH DCHA is a cornerstone in the synthesis of peptides for a variety of research and therapeutic applications.[4] Its primary utility is in solid-phase peptide synthesis (SPPS), a technique that allows for the efficient construction of peptide chains on a solid support.[2][5] The "Boc" (tert-butoxycarbonyl) group provides temporary protection for the α-amino group, while the methyl ester protects the β-carboxyl group of the aspartic acid side chain.[3] This orthogonal protection scheme is central to the Boc/Bzl strategy of peptide synthesis.[1]
The applications of peptides synthesized using this derivative are vast and include:
-
Drug Discovery and Development: As a building block for creating peptide-based therapeutics with enhanced stability and specific biological activities.[2][4]
-
Biochemical Research: In the synthesis of peptides to study enzyme-substrate interactions, protein folding, and various cellular signaling pathways.[4]
-
Organic Synthesis: As a chiral building block for the synthesis of complex organic molecules beyond peptides.[2][4]
Experimental Protocol: Incorporation of Boc-Asp(OMe)-OH into a Peptide Sequence via Boc-SPPS
The following is a representative protocol for the incorporation of a Boc-Asp(OMe)-OH residue into a growing peptide chain on a solid support using the Boc solid-phase peptide synthesis (SPPS) methodology. This protocol assumes the synthesis is being performed on a Merrifield or PAM resin.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
Boc-Asp(OMe)-OH DCHA
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)
-
Washing solvents (e.g., DCM, DMF, isopropanol)
-
Nitrogen gas for agitation and drying
Procedure:
-
Resin Swelling: The peptide-resin is initially swelled in an appropriate solvent, typically DCM or DMF, for 20-30 minutes to ensure optimal accessibility of the reactive sites.[6]
-
Boc Deprotection: The N-terminal Boc protecting group of the growing peptide chain is removed by treating the resin with a solution of 50% TFA in DCM.[7] A short pre-wash of 5 minutes is followed by a longer deprotection step of 15-25 minutes.[7]
-
Washing: The resin is thoroughly washed with DCM to remove residual TFA and the cleaved Boc group. This is followed by washes with isopropanol and then DMF to prepare for the coupling step.
-
Neutralization: The protonated N-terminal amine (TFA salt) is neutralized to the free amine by treating the resin with a solution of 5% to 10% DIEA in DMF or DCM.[1] This step is crucial for the subsequent coupling reaction to proceed efficiently. The resin is then washed again with DMF and DCM to remove excess base.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-Asp(OMe)-OH (typically 2-4 equivalents relative to the resin substitution) and a coupling reagent (e.g., HBTU, HATU) in DMF.
-
Add an activation base such as DIEA to the amino acid solution.
-
Add the activated amino acid solution to the washed and neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours with gentle agitation. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: Following the coupling step, the resin is extensively washed with DMF and DCM to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride and a base like DIEA in DMF.
This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.
Logical Workflow for Peptide Synthesis
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis utilizing the Boc protection strategy.
Caption: Workflow of Boc Solid-Phase Peptide Synthesis.
References
An In-Depth Technical Guide to the Storage and Handling of Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the storage and handling of tert-butyloxycarbonyl (Boc)-protected amino acids, essential reagents in peptide synthesis and various other applications within drug development and scientific research. Proper management of these compounds is critical to ensure their stability, purity, and ultimately, the integrity of the experimental results.
Introduction to Boc-Protected Amino Acids
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in the construction of peptides. Its popularity stems from its stability under a range of reaction conditions and the relative ease of its removal under mildly acidic conditions.[] This allows for the sequential and controlled formation of peptide bonds, a cornerstone of modern pharmaceutical development. The crystalline nature of most Boc-amino acids contributes to their long-term stability when stored appropriately.[2]
Recommended Storage Conditions
The longevity and reliability of Boc-protected amino acids are directly influenced by their storage environment. Exposure to adverse conditions such as high temperatures, humidity, and light can lead to degradation, compromising the purity and reactivity of the material.
Temperature
For long-term storage, it is recommended to store Boc-protected amino acids at refrigerated temperatures, ideally between 2-8°C . For extended periods, storage at -20°C is also a common and effective practice. While temporary storage at room temperature is generally acceptable, prolonged exposure to ambient conditions should be avoided to minimize the risk of degradation.
Humidity
Boc-protected amino acids are susceptible to hydrolysis. Therefore, it is crucial to store them in a dry environment. Containers should be tightly sealed to prevent the ingress of atmospheric moisture. Before opening a refrigerated container, it is imperative to allow it to warm to room temperature to prevent condensation from forming on the cold product.
Light
While not as critical as temperature and humidity, protection from light is a good laboratory practice, especially for long-term storage, to prevent any potential photochemical degradation. Storing containers in a dark place or using amber vials is recommended.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: 2-8°C or -20°C | Minimizes thermal degradation. |
| Short-term: Room Temperature | Acceptable for brief periods. | |
| Humidity | Low humidity; tightly sealed containers | Prevents hydrolysis of the Boc group and the amino acid itself. |
| Light | Store in the dark or in amber containers | Prevents potential photochemical degradation. |
Handling and Safety Precautions
Adherence to proper handling procedures is essential to maintain the quality of Boc-protected amino acids and to ensure laboratory safety.
-
Moisture Prevention: As previously mentioned, always allow refrigerated containers to equilibrate to room temperature before opening.
-
Inert Atmosphere: For particularly sensitive compounds or for very long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.
-
Cross-Contamination: Use clean spatulas and equipment to avoid cross-contamination between different amino acid derivatives.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling these chemicals.
-
Deprotection Byproducts: Be aware that the acid-catalyzed deprotection of the Boc group generates isobutylene and carbon dioxide.[] Reactions should be performed in well-ventilated areas, and closed systems should be avoided during deprotection to prevent pressure buildup.
Stability and Degradation Pathways
Boc-protected amino acids are generally stable compounds, but they can degrade under certain conditions. Understanding these degradation pathways is key to preventing loss of purity and reactivity.
The primary degradation pathway of concern during storage is hydrolysis of the carbamate bond, which is accelerated by the presence of moisture and acidic or basic conditions. While stable to alkaline hydrolysis and many nucleophiles, the Boc group is sensitive to acid.[]
Another potential degradation route is oxidation , particularly for amino acids with sensitive side chains such as methionine and tryptophan. Storing under an inert atmosphere can mitigate this risk.
The intentional removal of the Boc group, or deprotection , is a controlled degradation process. This is typically achieved using acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[]
Experimental Protocols for Quality Assessment
Regularly assessing the purity of Boc-protected amino acids is crucial, especially for those that have been in storage for an extended period. The following are common analytical techniques used for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of Boc-protected amino acids and for detecting any degradation products. Chiral HPLC methods are particularly important for assessing the enantiomeric purity of these compounds.[3]
Protocol for Purity Analysis by RP-HPLC:
-
Sample Preparation: Accurately weigh approximately 10 mg of the Boc-amino acid and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Instrumentation:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm or 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
References
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Boc-Asp(OMe)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Asp(OMe)-OH, or N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-methyl ester, is a key building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. Its utilization allows for the incorporation of aspartic acid residues into a growing peptide chain. The methyl ester protection on the β-carboxyl group prevents its participation in peptide bond formation and minimizes certain side reactions. However, careful consideration of the synthesis protocol is crucial to mitigate the primary side reaction associated with aspartic acid derivatives: aspartimide formation. These notes provide detailed protocols and data for the effective use of Boc-Asp(OMe)-OH in Boc-SPPS.
Key Applications
Boc-Asp(OMe)-OH is a crucial reagent for the synthesis of peptides and proteins containing aspartic acid residues. Its applications span various fields:
-
Drug Discovery: Essential for the synthesis of peptide-based therapeutics where aspartic acid is a key component for biological activity.
-
Biochemical Research: Used in the creation of peptides to study enzyme-substrate interactions, protein structure, and signal transduction pathways.
-
Custom Peptide Synthesis: A standard reagent for the production of custom peptides for a wide range of research applications.
Data Presentation
Table 1: Physicochemical Properties of Boc-Asp(OMe)-OH
| Property | Value |
| Molecular Formula | C10H17NO6 |
| Molecular Weight | 247.25 g/mol |
| Appearance | White to off-white solid |
| Purity (TLC) | ≥98.0% |
| CAS Number | 59768-74-0 |
Table 2: Comparison of Aspartic Acid Side-Chain Protecting Groups in Peptide Synthesis
While direct quantitative comparisons for Boc-SPPS are limited in readily available literature, the principles of steric hindrance to reduce aspartimide formation are transferable from Fmoc-SPPS studies.
| Protecting Group | Relative Rate of Aspartimide Formation (Inferred from Fmoc-SPPS) | Key Characteristics |
| -OMe (Methyl ester) | Moderate | Small size, may offer less steric hindrance compared to bulkier groups. |
| -OBzl (Benzyl ester) | Moderate to High | Standard protecting group in Boc/Bzl strategy, susceptible to aspartimide formation. |
| -OtBu (tert-Butyl ester) | Low to Moderate | Bulkier than -OMe and -OBzl, offering better suppression of aspartimide formation.[1] |
| -OMpe (3-methylpent-3-yl) | Low | Increased steric bulk significantly reduces aspartimide formation. |
| -OBno (1,1-diphenylethyl ester) | Very Low | Highly bulky group providing excellent suppression of aspartimide formation.[1] |
Note: The rate of aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly problematic.[2]
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for Incorporation of Boc-Asp(OMe)-OH
This protocol outlines a single coupling cycle for adding Boc-Asp(OMe)-OH to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).
1. Resin Swelling:
- Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
2. Boc Deprotection:
- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc protecting group.[2]
- Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and then DCM (3x) to remove residual TFA and byproducts.[2]
3. Neutralization:
- Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2-5 minutes (repeat 2-3 times) until a neutral pH is achieved (monitored by a colorimetric test like the chloranil test).
- Wash the resin with DCM (5x) to remove excess DIEA.
4. Coupling of Boc-Asp(OMe)-OH:
- Dissolve Boc-Asp(OMe)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).
- Add DIEA (6 equivalents) to the activation mixture and pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the neutralized peptide-resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
- Monitor the reaction completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.
5. Capping (Optional but Recommended):
- To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution, such as acetic anhydride and DIEA in DMF, for 15-30 minutes.
- Wash the resin with DMF and DCM.
6. Final Washes:
- Wash the resin with DCM (3x) and DMF (3x) to prepare for the next coupling cycle.
Protocol 2: Cleavage and Final Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of the side-chain protecting groups, including the methyl ester from the aspartic acid residue.
1. Resin Preparation:
- Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
2. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for peptides without sensitive residues (like Cys, Met, Trp) is a mixture of TFA, water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). The scavengers (water and TIS) are crucial to trap reactive cations generated during deprotection.
- For peptides containing sensitive residues, a more complex cocktail may be required. For example, Reagent K (TFA/phenol/water/thioanisole/EDT) is often used for peptides with Cys, Met, Trp, and Tyr.
3. Cleavage Reaction:
- Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.
- Stir the mixture at room temperature for 2-4 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
4. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times to remove scavengers and dissolved protecting group byproducts.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Boc-SPPS workflow for peptide synthesis.
Caption: Mechanism of aspartimide formation.
Caption: Final cleavage and deprotection workflow.
References
Application Notes & Protocols: Coupling Reagents for Boc-Asp(OMe)-OH in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The Boc/Bzl strategy, one of the classical approaches, utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and typically benzyl-based groups for permanent side-chain protection. The selection of an appropriate coupling reagent is critical to ensure high coupling efficiency and minimize side reactions, thereby maximizing the yield and purity of the final peptide.
This is particularly crucial when incorporating amino acids with reactive side chains, such as Aspartic Acid (Asp). The derivative Boc-Asp(OMe)-OH employs a methyl ester for side-chain protection. While effective, Asp residues are notoriously prone to a significant side reaction: aspartimide formation. This process can be promoted by the basic conditions used during the coupling step and can lead to a mixture of difficult-to-separate byproducts, including α- and β-peptides and racemized products. Therefore, the choice of coupling reagent and conditions must be carefully optimized to balance rapid amide bond formation with the suppression of this undesirable side reaction.
These application notes provide a comparative overview of common coupling reagents and detailed protocols for their use with Boc-Asp(OMe)-OH in manual or automated SPPS.
Overview of Common Coupling Reagents
The activation of the carboxylic acid group of the incoming Boc-amino acid is essential for its reaction with the N-terminal amine of the resin-bound peptide. This is achieved using coupling reagents, which can be broadly categorized into two main classes: carbodiimides and onium salts (aminium/uronium and phosphonium).
-
Carbodiimides (e.g., DIC, DCC): Diisopropylcarbodiimide (DIC) is widely used in SPPS because its urea byproduct is soluble in common washing solvents like DMF and DCM.[1][2] Carbodiimide activation alone can lead to significant racemization.[1] To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) is almost always included, which forms a less reactive, but more chirally stable HOBt-ester intermediate.[1][2]
-
Onium Salts (e.g., HBTU, HATU, HCTU, PyBOP): These reagents are generally more efficient and lead to faster coupling reactions with less racemization compared to carbodiimides alone.[1][3]
-
HBTU/TBTU: These are aminium salts that react with the carboxylic acid to form an HOBt-ester. They are highly efficient but can cause guanidinylation of the N-terminal amine if used in excess, which terminates the peptide chain.[1][4]
-
HATU: This reagent is based on 1-hydroxy-7-azabenzotriazole (HOAt). The resulting OAt-esters are more reactive than OBt-esters, making HATU one of the most efficient coupling reagents, especially for sterically hindered couplings.[1]
-
PyBOP: A phosphonium salt that also forms an OBt-ester. Unlike aminium/uronium reagents, phosphonium salts do not cause guanidinylation and can be used in excess to drive difficult couplings to completion.[2]
-
Key Challenge: Aspartimide Formation
The primary side reaction concerning Asp residues is the base-catalyzed formation of a cyclic aspartimide intermediate.[4][5] This occurs when the backbone amide nitrogen attacks the side-chain ester. This intermediate can then be hydrolyzed to form the desired α-peptide, but also the undesirable β-peptide, where the peptide chain continues from the side-chain carboxyl group.[4] Furthermore, the α-carbon is prone to epimerization during this process.[6] Sequences containing Asp-Gly, Asp-Ala, and Asp-Ser are particularly susceptible.[4]
Strategies to minimize aspartimide formation include:
-
Using milder bases or shorter reaction times.
-
Employing coupling reagents that favor rapid peptide bond formation over the cyclization side reaction.
-
The addition of HOBt has been shown to reduce aspartimide formation.[4][5]
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the characteristics of commonly used coupling reagents for SPPS, with special considerations for coupling Boc-Asp(OMe)-OH.
| Reagent/System | Class | Mechanism of Action | Advantages | Disadvantages & Considerations for Boc-Asp(OMe)-OH |
| DIC/HOBt | Carbodiimide + Additive | Forms an intermediate OBt-ester to reduce racemization.[1] | Cost-effective; well-established; low risk of guanidinylation.[2] | Slower reaction times compared to onium salts; potential for dehydration of Asn/Gln side chains. |
| HBTU | Aminium Salt | Rapidly forms an OBt-ester for efficient coupling.[1] | High coupling efficiency; fast reactions.[3] | Can cause N-terminal guanidinylation if used in excess.[4] The strong basic conditions required (e.g., DIPEA) can promote aspartimide formation. |
| HATU | Aminium Salt | Forms a highly reactive OAt-ester.[1] | Very high reactivity, superior for sterically hindered couplings; less epimerization than HBTU.[1][2] | More expensive than HBTU; also carries a risk of guanidinylation and requires a base that can promote aspartimide formation. |
| PyBOP | Phosphonium Salt | Forms an OBt-ester.[2] | High efficiency; no guanidinylation side reaction; can be used in excess.[2] | Produces carcinogenic HMPA as a byproduct (a concern for the related BOP reagent, PyBOP is a non-toxic alternative).[2] Requires a base. |
| HCTU | Aminium Salt | Forms a more reactive O-6-ClBt ester compared to HBTU. | Higher reaction rates than HBTU.[2] | Similar disadvantages to HBTU (guanidinylation, base requirement). |
Experimental Protocols
Note: All procedures should be performed in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE). Resin substitution level is assumed to be ~0.5 mmol/g for stoichiometry calculations.
Protocol 1: General Boc-SPPS Coupling Cycle
This protocol outlines the standard manual steps for adding one amino acid in a Boc-SPPS workflow.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM, ~10 mL/g resin) for 20-30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM. Agitate for 2-3 minutes.
-
Drain the TFA/DCM solution.
-
Add a second portion of 50% TFA/DCM. Agitate for 15-20 minutes to ensure complete deprotection.[7]
-
Drain and wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x) to remove residual acid.
-
-
Neutralization:
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM. Agitate for 5-10 minutes.
-
Drain and wash the resin with DCM (3x) to remove excess base. The resin now has a free N-terminal amine.
-
-
Amino Acid Coupling: Proceed with Protocol 2 (DIC/HOBt) or Protocol 3 (HBTU).
-
Monitoring: After the coupling reaction time, take a small sample of resin beads, wash them thoroughly, and perform a ninhydrin (Kaiser) test to check for the presence of free primary amines.[8] A negative result (yellow/brown beads) indicates successful coupling. A positive result (blue/purple beads) indicates incomplete coupling, and the coupling step should be repeated.
-
Washing: After a successful coupling, wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Coupling of Boc-Asp(OMe)-OH using DIC/HOBt
-
Preparation: Start with the neutralized, resin-bound peptide from step 3 of the General Protocol.
-
Activation Solution:
-
In a separate vessel, dissolve Boc-Asp(OMe)-OH (3-4 equivalents based on resin substitution) and HOBt (3-4 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).
-
-
Coupling Reaction:
-
Add the activation solution to the resin.
-
Add DIC (3-4 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction for completion using the ninhydrin test.[8] If the test is positive after 4 hours, drain, wash, and repeat the coupling.
-
Protocol 3: Coupling of Boc-Asp(OMe)-OH using HBTU/DIPEA
-
Preparation: Start with the neutralized, resin-bound peptide from step 3 of the General Protocol.
-
Activation Solution (Pre-activation):
-
In a separate vessel, dissolve Boc-Asp(OMe)-OH (3-4 equivalents) and HBTU (3-4 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes. Note: Do not exceed 1 equivalent of HBTU relative to the amino acid to avoid side reactions.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Monitor the reaction for completion using the ninhydrin test.[8] The reaction is typically much faster than with DIC/HOBt.
-
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
The Pivotal Role of Boc-Asp(OMe)-OH in Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-tert-butoxycarbonyl-L-aspartic acid β-methyl ester, commonly known as Boc-Asp(OMe)-OH, is a crucial chiral building block in medicinal chemistry. Its unique bifunctional nature, with a temporarily protected α-amino group and a selectively protected β-carboxyl group, makes it an invaluable tool for the synthesis of complex peptides and peptidomimetics with diverse therapeutic and diagnostic applications. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of Boc-Asp(OMe)-OH in the development of novel pharmaceuticals.
Key Applications in Medicinal Chemistry
Boc-Asp(OMe)-OH serves as a cornerstone in several areas of drug discovery and development, primarily due to the prevalence of aspartic acid residues in biologically active peptides and proteins.
-
Peptide Synthesis: The primary application of Boc-Asp(OMe)-OH is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1] It allows for the controlled incorporation of an aspartic acid moiety into a peptide sequence. The Boc protecting group on the α-amine prevents unwanted polymerization during coupling reactions, while the methyl ester on the β-carboxyl group prevents side reactions and can be selectively removed under different conditions than the Boc group, enabling the synthesis of complex peptide architectures.[2] This is critical for creating peptides with enhanced stability, modified pharmacokinetic profiles, or specific biological activities.[1]
-
Enzyme Inhibitor Development: Aspartic acid residues are frequently found in the active sites of enzymes, particularly proteases. Consequently, Boc-Asp(OMe)-OH is a key starting material for the synthesis of various enzyme inhibitors. A prominent example is in the development of caspase inhibitors, which are crucial for studying and potentially treating apoptosis-related diseases.[3][4][5] The aspartate residue mimics the natural substrate of caspases, which cleave after an aspartic acid residue.
-
Novel Therapeutics and Diagnostics: The versatility of Boc-Asp(OMe)-OH extends to the creation of novel therapeutic agents and diagnostic tools. By incorporating this building block, researchers can design peptidomimetics with improved bioavailability and metabolic stability compared to their natural peptide counterparts.[2] Furthermore, its use in synthesizing labeled peptides or inhibitors, for instance with biotin or fluorescent tags, facilitates the study of biological processes and the development of diagnostic assays.[3][4][5]
Quantitative Data: Caspase Inhibitor Activity
The following table summarizes the inhibitory activity (IC50 values) of several peptide-based caspase inhibitors. The structures of these inhibitors are consistent with synthetic routes that could employ Boc-Asp(OMe)-OH or similar protected aspartic acid derivatives as a key building block.
| Inhibitor | Target Caspase | IC50 (nM) | Reference |
| Emricasan | Caspase-1 | 0.4 | |
| Caspase-2 | 20 | ||
| Caspase-3 | 2 | ||
| Caspase-6 | 4 | ||
| Caspase-7 | 6 | ||
| Caspase-8 | 6 | ||
| Caspase-9 | 0.3 | ||
| Ac-LESD-CMK | Caspase-8 | 50 | [6][7] |
| Caspase-10 | 520 | [6][7] | |
| zLEHD-FMK | Caspase-8 | 70 | [6][7] |
| Caspase-9 | 1500 | [7] | |
| Caspase-10 | 3590 | [6][7] | |
| Q-VD-OPh | Caspase-1 | 25-400 | [8] |
| Caspase-3 | 25-400 | [8] | |
| Caspase-8 | 25-400 | [8] | |
| Caspase-9 | 25-400 | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-Asp(OMe)-OH
This protocol outlines a general procedure for the incorporation of a Boc-Asp(OMe)-OH residue into a peptide chain using manual solid-phase synthesis on a rink amide resin.
Materials:
-
Rink Amide resin
-
Boc-Asp(OMe)-OH
-
Other required Boc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Piperidine
-
Cleavage cocktail (e.g., TFA/H2O/Triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection (if starting with Fmoc-rink amide resin): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Boc-Amino Acid Coupling:
-
Dissolve Boc-Asp(OMe)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
-
Washing: After complete coupling, wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 25 minutes to remove the Boc group.
-
Wash the resin with DCM to remove residual TFA.
-
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIPEA in DMF. Wash again with DMF and DCM.
-
Chain Elongation: Repeat steps 3-6 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the terminal Boc group removed, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% Triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Synthesis of a Peptide-Based Caspase Inhibitor Precursor
This protocol describes the solution-phase synthesis of a dipeptide precursor that can be further elaborated into a caspase inhibitor, utilizing Boc-Asp(OMe)-OH.
Materials:
-
Boc-Asp(OMe)-OH
-
H-Val-OMe·HCl (or another desired amino acid methyl ester)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve Boc-Asp(OMe)-OH (1 equivalent) and H-Val-OMe·HCl (1 equivalent) in DCM.
-
Base Addition: Add DIPEA (2.2 equivalents) to the solution to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Coupling Agent Addition: Add BOP reagent (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide. Purify the crude product by flash column chromatography on silica gel.
This dipeptide can then be further modified, for example, by deprotecting the N-terminal Boc group and coupling with another amino acid, and by converting the C-terminal methyl ester to a reactive "warhead" such as a fluoromethylketone (FMK) or a chloromethylketone (CMK) to create an irreversible caspase inhibitor.
Visualizations
Caspase-Mediated Apoptosis Signaling Pathway
The following diagram illustrates the central role of caspases in both the extrinsic and intrinsic pathways of apoptosis. Caspase inhibitors synthesized using Boc-Asp(OMe)-OH can block these pathways at key junctures.
Caption: Caspase activation pathways leading to apoptosis.
Experimental Workflow for Caspase Activity Assay
This diagram outlines the typical workflow for assessing the efficacy of a caspase inhibitor synthesized using Boc-Asp(OMe)-OH.
Caption: Workflow for determining caspase inhibitor IC50.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis of novel caspase inhibitors for characterization of the active caspase proteome in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Application Notes: Synthesis of RGD Peptidomimetics using Boc-Asp(OMe)-OH as a Key Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics, molecules that mimic the structure and function of natural peptides, are of significant interest in drug discovery due to their enhanced stability, bioavailability, and receptor selectivity.[1] The Arg-Gly-Asp (RGD) sequence is a crucial recognition motif for integrins, a family of cell surface receptors involved in cell adhesion, signaling, and migration.[2][3][4] Consequently, RGD peptidomimetics are promising candidates for the development of therapeutics targeting cancer, thrombosis, and other diseases where integrin function is dysregulated.[1][4]
This application note provides a detailed protocol for the solid-phase synthesis of a linear RGD peptidomimetic utilizing Boc-Asp(OMe)-OH as a key building block. The use of Boc-Asp(OMe)-OH allows for the introduction of the aspartic acid residue with its side-chain carboxyl group protected as a methyl ester, a common strategy in Boc-based Solid-Phase Peptide Synthesis (SPPS).[5]
Core Application: Synthesis of an Integrin Antagonist Peptidomimetic
The protocol outlined below describes the synthesis of a linear RGD peptidomimetic (Arg-Gly-Asp-Ser) on a solid support. This sequence is a well-known motif for binding to several integrins, including αvβ3.[2][6]
Experimental Workflow
The synthesis follows a standard Boc-SPPS strategy, which involves the sequential addition of Nα-Boc protected amino acids to a growing peptide chain anchored to a solid support. The workflow consists of iterative cycles of deprotection, coupling, and washing steps.
References
- 1. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. annualreviews.org [annualreviews.org]
- 4. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
Application Notes and Protocols for the Incorporation of Boc-Asp(OMe)-OH into Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of N-α-Boc-L-aspartic acid β-methyl ester (Boc-Asp(OMe)-OH) into cyclic peptides. This methodology is particularly relevant for the synthesis of constrained peptides with potential therapeutic applications, leveraging the unique properties of the aspartic acid side chain for on-resin cyclization strategies.
Introduction
Cyclic peptides offer several advantages over their linear counterparts in drug development, including enhanced metabolic stability, improved receptor binding affinity, and increased cell permeability. The incorporation of trifunctional amino acids, such as aspartic acid, provides a strategic handle for achieving head-to-tail cyclization while the peptide is still attached to the solid support. This on-resin cyclization approach minimizes intermolecular side reactions and simplifies purification.
This document outlines the protocols for solid-phase peptide synthesis (SPPS) using a Boc/Bzl protection strategy, followed by on-resin cyclization through the side chain of an aspartic acid residue, and subsequent cleavage and purification of the final cyclic peptide.
Key Concepts and Strategies
The synthesis of cyclic peptides incorporating Boc-Asp(OMe)-OH primarily relies on the following principles:
-
Orthogonal Protection: The use of distinct protecting groups for the N-terminus (Boc), the aspartic acid side chain (methyl ester, OMe), and other reactive side chains (e.g., Benzyl-based groups) is crucial. The Boc group is labile to moderate acid (e.g., TFA), while the methyl ester requires basic conditions (saponification) for removal, and benzyl groups are typically cleaved with strong acid (e.g., HF or TFMSA). This orthogonality allows for selective deprotection at different stages of the synthesis.
-
Side-Chain Anchoring for On-Resin Cyclization: To achieve head-to-tail cyclization on the resin, the peptide is anchored to the solid support via the side chain of an amino acid. In this protocol, Boc-Asp(OMe)-OH is utilized where the β-carboxyl group is attached to the resin, leaving the α-carboxyl and N-α-amino groups free for peptide elongation and subsequent cyclization.
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled stepwise on the solid support using standard Boc-SPPS protocols. This involves repeated cycles of N-α-Boc deprotection and coupling of the next Boc-protected amino acid.
-
On-Resin Cyclization: Following the assembly of the linear peptide, the N-terminal Boc group is removed, and the free amine is coupled with the C-terminal carboxylic acid (which is not attached to the resin in this strategy) to form the cyclic peptide. This intramolecular reaction is favored at the low effective concentrations on the solid support.
-
Cleavage and Deprotection: The final cyclic peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed. The methyl ester on the aspartic acid side chain may be removed either concurrently or in a subsequent step depending on the cleavage conditions and desired final product.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol describes the assembly of the linear peptide on a resin with Boc-Asp(OMe)-OH as the anchoring residue.
1. Resin Preparation and Anchoring of Boc-Asp(OMe)-OH:
-
Resin Selection: A suitable resin for Boc chemistry, such as a PAM (phenylacetamidomethyl) resin, is recommended.
-
Anchoring Procedure:
-
Swell the PAM resin in dichloromethane (DCM).
-
Prepare the cesium salt of Boc-Asp(OMe)-OH by reacting it with cesium carbonate.
-
Couple the Boc-Asp(OMe)-OH-Cs salt to the resin in dimethylformamide (DMF) at 50°C overnight.
-
Wash the resin extensively with DMF, DMF/water, DMF, and DCM, then dry under vacuum.
-
2. Stepwise Elongation of the Peptide Chain (Boc-SPPS):
-
Swell the Resin: Swell the Boc-Asp(OMe)-resin in DCM.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
-
Filter and repeat the treatment with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM and isopropanol (IPA).
-
-
Neutralization:
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.
-
Wash the resin with DCM.
-
-
Amino Acid Coupling:
-
Pre-activate the next Boc-protected amino acid (3 equivalents) with a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol details the cyclization of the linear peptide on the solid support.
-
Final N-terminal Boc Deprotection:
-
Perform the Boc deprotection step as described in Protocol 1, step 2, to expose the N-terminal amine of the linear peptide.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Neutralization:
-
Neutralize the resin as described in Protocol 1, step 3.
-
Wash the resin with DMF.
-
-
Cyclization:
-
Swell the resin in DMF.
-
Add a solution of a suitable coupling agent. The BOP reagent (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) is effective for on-resin cyclization.[1] Use 3 equivalents of BOP and 6 equivalents of DIEA in DMF.
-
Shake the reaction mixture at room temperature for 4 to 24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS.
-
Once the cyclization is complete, wash the resin extensively with DMF and DCM.
-
Protocol 3: Cleavage, Deprotection, and Purification
This protocol describes the final steps to obtain the purified cyclic peptide.
-
Cleavage from the Resin and Side-Chain Deprotection:
-
Dry the resin-bound cyclic peptide under vacuum.
-
Treat the resin with a cleavage cocktail. For peptides with benzyl-based side-chain protecting groups, a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) is required. A common HF cleavage cocktail includes HF:anisole (9:1, v/v) at 0°C for 1 hour.
-
Caution: HF is extremely corrosive and toxic. Handle with appropriate safety precautions in a dedicated apparatus.
-
After cleavage, evaporate the HF and precipitate the crude peptide in cold diethyl ether.
-
-
Removal of the Asp(OMe) Methyl Ester (Saponification):
-
If the methyl ester is not cleaved by the acid treatment, it can be removed by saponification.
-
Dissolve the crude peptide in a mixture of an organic solvent (e.g., methanol or THF) and aqueous base (e.g., 0.1 N NaOH).
-
Stir the reaction at room temperature and monitor by HPLC.
-
Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid).
-
-
Purification:
-
Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a suitable C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
-
Characterization:
-
Confirm the identity and purity of the final cyclic peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Data Presentation
The following tables summarize expected outcomes and data from representative experiments.
Table 1: Summary of Protecting Groups and Deprotection Conditions
| Protecting Group | Functional Group Protected | Deprotection Reagent |
| Boc (tert-Butyloxycarbonyl) | N-α-amine | 50% TFA in DCM |
| OMe (Methyl Ester) | Aspartic Acid Side-Chain Carboxyl | 0.1 N NaOH (Saponification) |
| Bzl (Benzyl) | e.g., Ser, Thr, Tyr Side Chains | Anhydrous HF or TFMSA |
Table 2: Representative Yields and Purity for a Model Cyclic Pentapeptide
| Step | Product | Yield (%) | Purity (by HPLC) |
| Linear Peptide Synthesis | Resin-bound linear peptide | >95% (crude on resin) | N/A |
| On-Resin Cyclization | Resin-bound cyclic peptide | 60-80% | >70% (in crude after cleavage) |
| Cleavage and Deprotection | Crude cyclic peptide | 50-70% | >70% |
| Purification | Purified cyclic peptide | 20-40% (overall) | >98% |
Visualizations
Experimental Workflow
Caption: Workflow for cyclic peptide synthesis.
Signaling Pathway (Logical Relationship)
Caption: Key stages in the synthesis process.
References
Application Notes and Protocols for the Use of Boc-Asp(OMe)-OH in Synthesizing Non-Natural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utility of N-Boc-L-aspartic acid β-methyl ester (Boc-Asp(OMe)-OH) as a versatile chiral building block for the synthesis of diverse non-natural amino acids. This compound offers a robust scaffold for introducing novel side chains and functionalities, which are crucial for developing new therapeutics, chemical probes, and advanced materials.[1][2]
Introduction
Boc-Asp(OMe)-OH is a commercially available, orthogonally protected amino acid derivative. The tert-butyloxycarbonyl (Boc) group on the α-amino function and the methyl ester on the β-carboxyl group allow for selective chemical manipulations at the α-carboxylic acid and the side chain.[1][2] Its defined stereochemistry makes it an excellent starting material for constructing complex chiral molecules.[2]
This document outlines two primary strategies for synthesizing non-natural amino acids from Boc-Asp(OMe)-OH:
-
Side-Chain Modification via Electrophilic Substitution: This approach involves the generation of an enolate at the β-position, followed by reaction with an electrophile to introduce new functional groups.
-
Reduction of the α-Carboxylic Acid: This method transforms the α-carboxyl group into a primary alcohol, yielding a valuable β-amino alcohol scaffold for further derivatization.
Application 1: Synthesis of β-Substituted Aspartic Acid Derivatives
A powerful strategy for creating non-natural amino acids from Boc-Asp(OMe)-OH is the functionalization of its side chain. By generating an enolate at the β-carbon, a variety of electrophiles can be introduced, leading to novel β-substituted aspartic acid analogs. One such example is the synthesis of β-(S-methyl)thioaspartic acid, a component of some ribosomal proteins.
Experimental Workflow: Side-Chain Functionalization
Protocol 1: Synthesis of a Protected β-(S-methyl)thioaspartic Acid Derivative
This protocol is adapted from a reported synthesis of β-(S-methyl)thioaspartic acid and its derivatives.
Materials:
-
N-Boc-L-aspartic acid α-benzyl ester β-methyl ester
-
Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
2,4-Dinitrophenyl methyl disulfide
-
Anhydrous Tetrahydrofuran (THF)
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Dissolve 1 mmol of N-Boc-L-aspartic acid α-benzyl ester β-methyl ester in 4 mL of anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add 2.2 mmol of LDA or LiHMDS to the solution over 10 minutes.
-
Stir the resulting solution for 30 minutes at -78°C to ensure complete enolate formation.
-
Add 1.2 mmol of 2,4-dinitrophenyl methyl disulfide as a solid in one portion to the reaction mixture.
-
Stir the mixture for 60 minutes at -78°C.
-
Allow the reaction to warm to -40°C over a period of 30 minutes.
-
Quench the reaction by adding 3 mL of 2N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data
| Starting Material | Product | Yield (%) | Purity | Analytical Method |
| N-Boc-L-Asp(OMe)-α-Bn | N-Boc-L-β-(S-methyl)thio-Asp(OMe)-α-Bn | 33 | >95% | HPLC, NMR |
| N-Boc-L-Asp(OMe)-α-tBu | N-Boc-L-β-(S-methyl)thio-Asp(OMe)-α-tBu | 45 | >95% | HPLC, NMR |
Note: The yields are based on the reported synthesis of related derivatives and may vary depending on the specific substrates and reaction conditions.
Application 2: Synthesis of β-Amino Alcohols
The reduction of the α-carboxylic acid of Boc-Asp(OMe)-OH provides access to chiral β-amino alcohols. These are valuable intermediates in the synthesis of peptidomimetics, ligands for asymmetric catalysis, and various natural products. A common method for this transformation is the formation of a mixed anhydride followed by reduction with sodium borohydride.[3][4]
Experimental Workflow: α-Carboxylic Acid Reduction
References
Application Notes and Protocols for Incorporating D-Aspartic Acid into Peptides using Boc-Asp(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Boc-D-Asp(OMe)-OH for the introduction of D-aspartic acid residues into synthetic peptides. This document covers the essential background, detailed experimental protocols, potential challenges, and relevant biological context for researchers working in peptide chemistry, drug discovery, and neuroscience.
Introduction
Boc-D-Asp(OMe)-OH, or N-tert-butoxycarbonyl-D-aspartic acid β-methyl ester, is a crucial building block for the synthesis of peptides containing D-aspartic acid.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function and the methyl ester on the β-carboxyl group allow for controlled and stepwise incorporation into a growing peptide chain, primarily through solid-phase peptide synthesis (SPPS).[1][3]
The inclusion of D-amino acids, such as D-aspartic acid, can significantly alter the properties of a peptide. These modifications can lead to increased stability against enzymatic degradation, altered receptor binding affinities, and unique pharmacological profiles.[1] D-aspartic acid itself is an endogenous amino acid found in nervous and endocrine tissues and is known to act as a signaling molecule, notably as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[4][5]
Key Applications
The use of Boc-D-Asp(OMe)-OH is critical in several areas of research and development:
-
Drug Discovery: Synthesizing peptide-based therapeutics with enhanced stability and novel biological activities.[1]
-
Neuroscience Research: Creating peptide tools to probe the function of receptors and signaling pathways involving D-aspartic acid, such as the NMDA receptor system.[4]
-
Peptidomimetics: Developing novel molecular structures that mimic the function of natural peptides.[2]
Experimental Protocols
The following protocols outline the key steps for incorporating Boc-D-Asp(OMe)-OH into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier (Example) |
| Boc-D-Asp(OMe)-OH | ≥98.0% | Sigma-Aldrich |
| Merrifield Resin (or other suitable resin) | 100-200 mesh, 1% DVB | Various |
| Dichloromethane (DCM) | Anhydrous | Various |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Various |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various |
| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Various |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | ≥98% | Various |
| HOBt (1-Hydroxybenzotriazole) | Anhydrous | Various |
| Piperidine | Reagent Grade | Various |
| Acetonitrile (ACN) | HPLC Grade | Various |
| Diethyl ether | Anhydrous | Various |
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
A typical cycle for the incorporation of a single amino acid using Boc chemistry is detailed below. This cycle is repeated for each amino acid in the peptide sequence.
1. Resin Swelling:
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).[3]
-
Filter and repeat the treatment with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc protecting group.[3][7]
-
Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA and byproducts.[3]
3. Neutralization:
-
Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved (as indicated by a colorimetric test such as the chloranil test).[7]
-
Wash the resin with DCM (3x) to remove excess base.[7]
4. Amino Acid Coupling:
-
Dissolve Boc-D-Asp(OMe)-OH (2.0 equivalents relative to resin loading) in a minimal amount of N,N-dimethylformamide (DMF).[1]
-
In a separate vessel, dissolve the coupling reagent HBTU (2.0 equivalents) and HOBt (2.0 equivalents) in DMF.[1]
-
Add the activated amino acid solution to the resin, followed by the addition of DIEA (4.0 equivalents).[1]
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[6]
-
Monitor the completion of the coupling reaction using the Kaiser test.[1] If the test is positive (indicating free amines), the coupling step should be repeated.
5. Washing:
-
After a negative Kaiser test, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[6]
6. Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
Cleavage from Resin and Deprotection
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically high-purity hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the side-chain protecting groups.[3] This step should be performed in a specialized apparatus by trained personnel due to the hazardous nature of the reagents.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration and wash it with cold diethyl ether to remove scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Typical RP-HPLC Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or larger (preparative) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | A linear gradient of 5% to 95% B over 30-60 minutes |
| Flow Rate | 1 mL/min (analytical) |
| Detection | UV at 210-230 nm |
-
Dissolve the crude peptide in a minimal amount of mobile phase A.
-
Inject the solution onto the equilibrated RP-HPLC column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide product as a fluffy white powder.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Quantitative Data Summary
The following table provides an example of the expected yield and purity for the synthesis of a model hexapeptide containing a D-aspartic acid residue.
| Peptide Sequence | Synthesis Scale (mmol) | Crude Yield (mg) | Crude Purity (%) | Purified Yield (mg) | Final Purity (%) |
| Ac-Gly-D-Asp -Gly-Ala-Lys-Phe-NH₂ | 0.1 | 75 | ~70 | 41 | >98 |
Note: Yields and purities are dependent on the specific peptide sequence and synthesis conditions.
Potential Challenges and Solutions
A significant challenge when incorporating aspartic acid residues is the formation of an aspartimide side product, especially under basic conditions used for Fmoc deprotection in Fmoc-SPPS.[4] While Boc-SPPS is less prone to this side reaction due to the acidic deprotection conditions, care must still be taken.
Strategies to Minimize Aspartimide Formation:
-
Choice of Coupling Reagent: Using efficient coupling reagents like HBTU/HOBt can help to minimize side reactions by ensuring rapid and complete coupling.
-
Controlled Neutralization: Avoid prolonged exposure to excess base during the neutralization step.
-
Sequence Considerations: The risk of aspartimide formation is higher in sequences containing Asp-Gly or Asp-Ser motifs.
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
D-aspartic acid is an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][4] The binding of D-aspartate (or glutamate) and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the postsynaptic membrane, leads to the opening of its ion channel. This allows the influx of Ca²⁺ ions, which triggers a cascade of downstream signaling events.
Experimental Workflow for Boc-SPPS
The overall workflow for synthesizing a peptide containing D-aspartic acid using Boc-SPPS is a cyclical process.
References
Application of Boc-Asp(OMe)-OH in Agrochemical Synthesis: A Review of Available Information
Introduction
N-tert-Butoxycarbonyl-L-aspartic acid β-methyl ester, commonly known as Boc-Asp(OMe)-OH, is a well-established chiral building block in organic synthesis. Its bifunctional nature, with a protected amine group and two distinct carboxylic acid functionalities—one of which is esterified—makes it a versatile intermediate. While its primary application lies in peptide synthesis, its potential as a synthon for creating complex molecular architectures suggests possible, though not widely documented, applications in the agrochemical sector. This document outlines the current publicly available information regarding the use of Boc-Asp(OMe)-OH and related aspartic acid derivatives in the synthesis of crop protection agents.
General Potential in Agrochemical Synthesis
Amino acid derivatives are recognized for their utility as starting materials in the synthesis of bioactive molecules, including agrochemicals. Their inherent chirality is a particularly valuable feature for developing stereospecific active ingredients, which can lead to increased efficacy and reduced environmental impact. Aspartic acid derivatives, in a broader sense, have been explored for their role in creating novel fungicides, herbicides, and insecticides. However, specific examples detailing the use of Boc-Asp(OMe)-OH as a direct precursor in the synthesis of a commercial or late-stage experimental agrochemical are not readily found in peer-reviewed journals or patent literature.
One area where aspartic acid derivatives have found a clear application is in the formulation of agrochemicals. Polyaspartic acid, a polymer derived from aspartic acid, is utilized as a fertilizer synergist and as a component in controlled-release systems for pesticides. This application, however, does not involve Boc-Asp(OMe)-OH as a synthetic intermediate for the active ingredient itself.
A Chinese patent (CN1151727A) describes novel amino acid derivatives for use as pesticides, particularly as fungicides. While this indicates that the general class of compounds is of interest to the agrochemical industry, it does not provide a specific synthetic route starting from Boc-Asp(OMe)-OH.
Logical Relationship: From Chiral Building Block to Potential Agrochemical
The theoretical application of Boc-Asp(OMe)-OH in agrochemical synthesis would leverage its defined stereochemistry and orthogonally protected functional groups. The following diagram illustrates a conceptual workflow for how a chiral building block like Boc-Asp(OMe)-OH could be incorporated into a novel agrochemical.
Despite the logical potential for Boc-Asp(OMe)-OH as a valuable chiral intermediate in the synthesis of novel agrochemicals, there is a notable absence of specific examples in the public domain. The detailed application notes and experimental protocols for the synthesis of fungicides, herbicides, or insecticides directly from Boc-Asp(OMe)-OH are not available in the reviewed scientific literature and patent databases. It is plausible that such applications are proprietary information held within commercial research and development programs. Therefore, while the fundamental organic chemistry principles support its potential use, the specific, practical applications in agrochemical synthesis remain largely undocumented publicly. Researchers and scientists in the field may find this to be an underexplored area for novel agrochemical discovery.
Troubleshooting & Optimization
Technical Support Center: Preventing Aspartimide Formation with Boc-Asp(OMe)-OH
For researchers, scientists, and drug development professionals utilizing Boc-Asp(OMe)-OH in solid-phase peptide synthesis (SPPS), the formation of aspartimide is a critical side reaction that can lead to impurities, reduced yield, and difficulties in purification. This technical support center provides troubleshooting guidance and frequently asked questions to help you mitigate this challenge.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem?
Aspartimide formation is an intramolecular side reaction where the nitrogen atom of the peptide bond C-terminal to an aspartic acid residue attacks the side-chain carbonyl group. This cyclization reaction forms a five-membered succinimide ring, known as an aspartimide. This side reaction is problematic for several reasons:
-
Introduction of Impurities: The aspartimide ring can be opened by nucleophiles, including piperidine (if used in Fmoc deprotection) or during the final cleavage, leading to the formation of both α- and β-aspartyl peptides. The β-aspartyl peptide is a structural isomer that is often difficult to separate from the desired α-peptide.
-
Racemization: The α-carbon of the aspartic acid residue is susceptible to epimerization during aspartimide formation, leading to a mixture of D- and L-isomers, which can be challenging to resolve.[1][2]
-
Chain Termination: In some cases, the formation of an aspartimide can lead to the termination of the peptide chain elongation.
Q2: How does the use of Boc-Asp(OMe)-OH influence aspartimide formation?
The methyl ester (-OMe) is a relatively small side-chain protecting group for aspartic acid. In Boc-SPPS, aspartimide formation is primarily a concern during the final cleavage step with strong acids like hydrogen fluoride (HF). While Boc-SPPS is generally less prone to base-catalyzed aspartimide formation during synthesis compared to Fmoc-SPPS, the acidic conditions of the final cleavage can promote this side reaction. The smaller size of the methyl ester may offer less steric hindrance to the cyclization reaction compared to bulkier protecting groups.
Q3: What are the primary factors that promote aspartimide formation when using Boc-Asp(OMe)-OH?
Several factors can increase the likelihood of aspartimide formation:
-
Peptide Sequence: The amino acid immediately following the aspartic acid residue has a significant impact. Sequences such as Asp-Gly, Asp-Ser, and Asp-Asn are particularly prone to this side reaction due to the lack of steric hindrance from the subsequent residue's side chain.[2]
-
Acidic Cleavage Conditions: The strong acidic conditions required for the final cleavage of the peptide from the resin in Boc-SPPS, particularly with HF, can catalyze aspartimide formation.
-
Temperature: Elevated temperatures during synthesis or cleavage can accelerate the rate of aspartimide formation.
Troubleshooting Guide
This guide provides strategies to minimize aspartimide formation when working with Boc-Asp(OMe)-OH.
Problem: Significant aspartimide-related impurities are observed in the crude peptide product after cleavage.
Solution 1: Optimization of Cleavage Conditions
The final cleavage from the resin is a critical step where aspartimide formation can be prevalent in Boc-SPPS.
-
Low-High HF Cleavage: Employ a two-step "low-high" HF cleavage protocol. The "low HF" step, with a lower concentration of HF in the presence of a scavenger like dimethyl sulfide (DMS), is used to remove most of the side-chain protecting groups under milder conditions. The subsequent "high HF" step then cleaves the peptide from the resin. This can reduce the exposure of the deprotected peptide to harsh acidic conditions.
Solution 2: Utilize Alternative Aspartic Acid Derivatives
If aspartimide formation remains a persistent issue, consider using an alternative aspartic acid derivative with a bulkier side-chain protecting group.
-
Sterically Hindered Protecting Groups: In Boc chemistry, using aspartic acid with a β-cyclohexyl ester (OcHex) or β-benzyl ester (OBzl) protecting group can significantly reduce aspartimide formation.[3] The increased steric bulk of these groups hinders the intramolecular cyclization reaction.
Quantitative Comparison of Aspartate Protecting Groups in Boc-SPPS
| Protecting Group | Structure | Relative Rate of Aspartimide Formation | Key Considerations |
| Methyl Ester (-OMe) | -OCH₃ | Higher | Small size offers less steric protection. |
| Benzyl Ester (-OBzl) | -OCH₂C₆H₅ | Lower | Offers more steric hindrance than -OMe. |
| Cyclohexyl Ester (-OcHex) | -OC₆H₁₁ | Significantly Lower | Considered a good choice in Boc-SPPS to minimize aspartimide formation.[3] |
Experimental Protocol: Standard Boc-SPPS Cycle
This protocol outlines a general cycle for incorporating an amino acid in Boc-SPPS.
-
Deprotection: Treat the resin-bound peptide with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with 10% diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.
-
Washing: Wash the resin again as described in step 2.
-
Coupling: Couple the next Boc-protected amino acid (e.g., Boc-Asp(OMe)-OH) using a suitable activating agent (e.g., HBTU/HOBt or DIC/HOBt) in a solvent like N,N-dimethylformamide (DMF) or DCM. Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
Washing: Wash the resin with DCM and isopropanol.
Visualizing the Mechanism and Prevention Strategies
Mechanism of Aspartimide Formation
The following diagram illustrates the chemical pathway leading to aspartimide formation.
Caption: Mechanism of acid-catalyzed aspartimide formation.
Decision-Making Workflow for Preventing Aspartimide Formation
This workflow provides a logical approach to troubleshooting and preventing aspartimide formation.
Caption: Troubleshooting workflow for aspartimide formation.
References
Technical Support Center: Boc-Asp(OMe)-OH in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of Boc-Asp(OMe)-OH during peptide synthesis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with the use of Boc-Asp(OMe)-OH in peptide synthesis?
The main side reaction is the formation of an aspartimide intermediate.[1][2][3][4] This occurs through an intramolecular cyclization where the backbone amide nitrogen attacks the carbonyl group of the Asp(OMe) side chain. This reaction is particularly prevalent under basic conditions.[1][2][5] The resulting five-membered succinimide ring is unstable and can lead to several undesired products.[4][6]
Q2: What are the consequences of aspartimide formation?
Aspartimide formation can lead to a mixture of products, complicating purification and reducing the yield of the desired peptide.[2][7] The aspartimide intermediate can undergo nucleophilic attack, leading to:
-
α- and β-peptides: Ring-opening by water or other nucleophiles can occur at two positions, resulting in the desired α-peptide linkage or an isomeric β-peptide linkage.[4][5]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization, which can lead to the formation of D-Asp containing peptides.[4]
-
Piperidide adducts: If piperidine is used (for example, in Fmoc deprotection, though less common in Boc-SPPS), it can attack the aspartimide to form α- and β-piperidide adducts.[5][8]
Q3: I am observing unexpected peaks of the same mass as my target peptide in my HPLC and Mass Spectrometry data. Could this be related to a side reaction of Boc-Asp(OMe)-OH?
Yes, this is a classic sign of aspartimide-related side products. The formation of β-peptides and epimerized α-peptides results in isomers that have the same mass as the target peptide but different chromatographic properties, leading to multiple peaks in the HPLC.[9]
Q4: Which peptide sequences are most susceptible to aspartimide formation?
Aspartimide formation is highly sequence-dependent.[2] The reaction is most favored when the amino acid C-terminal to the aspartic acid residue is small and unhindered, allowing the backbone nitrogen to readily attack the side chain. Sequences such as Asp-Gly, Asp-Ala, Asp-Ser, Asp-Asn, and Asp-His are particularly prone to this side reaction.[2][5][10]
Q5: How does Boc-Asp(OMe)-OH compare to Fmoc-Asp(OtBu)-OH in terms of side reactions?
While both can lead to aspartimide formation, the context of their use in peptide synthesis differs. The methyl ester of Boc-Asp(OMe)-OH is generally more susceptible to nucleophilic attack than the sterically hindered tert-butyl ester of Fmoc-Asp(OtBu)-OH.[1][2] However, the harsher acidic conditions used for final cleavage in Boc-SPPS can also promote aspartimide formation.[5] In Fmoc-SPPS, the repeated exposure to basic conditions (piperidine) during Fmoc group removal is the primary driver for aspartimide formation.[2][10]
Troubleshooting Guides
Problem: Identification of Aspartimide-Related Side Products
Symptoms:
-
Multiple peaks in the HPLC chromatogram, some with the same mass as the target peptide.
-
Reduced yield of the desired peptide.
-
Inconsistent biological activity of the synthesized peptide.
Methodology for Identification:
-
High-Resolution Mass Spectrometry (HRMS): Confirm that the unexpected peaks have the same mass as the target peptide. This points towards isomeric impurities.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help distinguish between α- and β-peptides, as they may produce different fragment ions.
-
Enzymatic Digestion: Specific proteases can be used to cleave the peptide at expected sites. The presence of a β-aspartyl linkage will often resist cleavage, leading to unexpected fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex, 2D-NMR techniques can definitively identify the presence of β-aspartyl linkages.
Problem: Prevention and Mitigation of Aspartimide Formation
Here are several strategies to minimize aspartimide formation when using Boc-Asp(OMe)-OH:
1. Choice of Coupling Reagents and Conditions:
-
Avoid prolonged exposure to basic conditions.
-
Use milder coupling reagents: Carbodiimide-based reagents like DCC or DIC with an additive like HOBt are standard. The choice of base for neutralization steps is critical; sterically hindered bases like DIEA should be used judiciously.
2. Modification of Deprotection/Cleavage Conditions (in the context of Boc-SPPS):
-
While the primary concern in Boc-SPPS is acid-catalyzed aspartimide formation during final cleavage, the principles of minimizing base exposure during any potential intermediate steps remain relevant.
-
For final cleavage with strong acids like HF or TFMSA, ensure the reaction time is minimized and the temperature is kept low.
3. Use of Alternative Aspartic Acid Derivatives:
If aspartimide formation remains a significant issue, consider using aspartic acid derivatives with bulkier side-chain protecting groups that sterically hinder the intramolecular cyclization. While less common in Boc-SPPS, derivatives with protecting groups like:
-
O-tert-butyl (OtBu)
-
3-methylpent-3-yl (Mpe)
-
2,4,4-trimethylpent-2-yl (Tmp) have shown reduced aspartimide formation in Fmoc-SPPS and the principle of steric hindrance is applicable.[9]
4. Backbone Protection:
For particularly problematic sequences, the use of backbone protection on the nitrogen of the amino acid following the aspartic acid residue can completely prevent aspartimide formation.[9] This is achieved by using dipeptide building blocks, for example, incorporating a dimethoxybenzyl (Dmb) group on the amide nitrogen.
Quantitative Data Summary
The following table summarizes the impact of different strategies on reducing aspartimide formation, primarily drawn from studies on Fmoc-SPPS, but the relative effectiveness of side-chain protection is relevant.
| Strategy | Condition | Peptide Sequence | Aspartimide Formation (%) | Reference |
| Side-Chain Protecting Group | 20% Piperidine/DMF, 200 min | VKDG YI | ||
| Fmoc-Asp(OtBu)-OH | High | |||
| Fmoc-Asp(OMpe)-OH | Moderate | |||
| Fmoc-Asp(OBno)-OH | ~0.1%/cycle | |||
| Fmoc Deprotection Additive | 20% Piperidine/DMF | Model Peptide | [9] | |
| No additive | Significant | [9] | ||
| + 0.1 M HOBt | Reduced | [9] | ||
| Alternative Base for Fmoc Deprotection | Standard Deprotection | Model Peptide | [9] | |
| Piperidine | Significant | [9] | ||
| Piperazine | Reduced | [9] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Coupling of Boc-Asp(OMe)-OH
-
Resin Preparation: Start with a pre-loaded resin or load the first amino acid onto a suitable resin (e.g., Merrifield or PAM resin).
-
Deprotection: Remove the N-terminal Boc group using 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with 5-10% Diisopropylethylamine (DIEA) in DCM, and then again with DCM.
-
Coupling:
-
Dissolve Boc-Asp(OMe)-OH (2-4 equivalents) and a coupling agent like HBTU (2-4 equivalents) in N,N-Dimethylformamide (DMF).
-
Add DIEA (4-8 equivalents) to the solution.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF, DCM, and Methanol and dry under vacuum.
-
Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.
Protocol 2: Cleavage and Deprotection
-
Preparation: Swell the peptide-resin in DCM.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. If the peptide contains Trp, add 1-2% Ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide. Purify by reverse-phase HPLC.
Visualizations
Caption: Mechanism of aspartimide formation and subsequent side reactions.
Caption: Troubleshooting workflow for aspartimide-related issues.
References
- 1. researchgate.net [researchgate.net]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine-mediated side product formation for Asp(OBut)-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. biotage.com [biotage.com]
- 10. Bot Detection [iris-biotech.de]
Optimizing Coupling Efficiency of Boc-Asp(OMe)-OH: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of Boc-Asp(OMe)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when coupling Boc-Asp(OMe)-OH?
The primary challenges encountered during the coupling of Boc-Asp(OMe)-OH in Boc-SPPS include incomplete coupling reactions leading to deletion sequences, and side reactions related to the aspartic acid residue. A major side reaction of concern is aspartimide formation, which can occur under both acidic and basic conditions.[1] This can lead to the formation of α- and β-peptides, complicating purification.[1]
Q2: Which coupling reagents are recommended for Boc-Asp(OMe)-OH?
Several types of coupling reagents can be effectively used for Boc-Asp(OMe)-OH. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are commonly used in Boc-SPPS.[2] To minimize racemization, it is highly recommended to use them in conjunction with an additive like 1-hydroxybenzotriazole (HOBt).[2] Phosphonium and aminium/uronium salt-based reagents like PyBOP, HBTU, and HATU are also very efficient and lead to rapid coupling with minimal side reactions.[2][3]
Q3: Can the methyl ester protecting group on the side chain of Boc-Asp(OMe)-OH be problematic?
While the methyl ester is a relatively stable protecting group, it can be susceptible to hydrolysis under strongly acidic or basic conditions. During Boc-SPPS, the repeated exposure to trifluoroacetic acid (TFA) for the removal of the N-terminal Boc group can potentially lead to partial cleavage of the methyl ester, though this is generally minimal under standard conditions.[4] A more significant concern is the potential for transesterification if alcohols are present in the reaction mixture under basic conditions.[5]
Q4: How can I monitor the completion of the coupling reaction?
Monitoring the coupling reaction is crucial for successful peptide synthesis.[6] The most common method is the qualitative ninhydrin (Kaiser) test, which detects free primary amines on the resin.[6] A negative ninhydrin test (beads remain colorless or yellow) indicates a complete reaction, while a blue or purple color signifies incomplete coupling.[6] For sequences ending in proline, the chloranil test is a suitable alternative.[7]
Q5: What is aspartimide formation and how can it be minimized when using Boc-Asp(OMe)-OH?
Aspartimide formation is an intramolecular side reaction where the peptide backbone nitrogen attacks the side-chain carbonyl group of the aspartic acid residue, forming a cyclic imide intermediate.[1] This intermediate can then be hydrolyzed to form a mixture of the desired α-peptide and the undesired β-peptide.[1] While this is more prevalent in the basic conditions of Fmoc-SPPS, it can also occur in Boc-SPPS. To minimize this, it is advisable to use efficient coupling reagents to ensure rapid amide bond formation, keep coupling times to the necessary minimum, and use appropriate additives like HOBt.[2]
Troubleshooting Guide
Problem: Low Coupling Efficiency or Incomplete Reaction
Q: My ninhydrin test is positive after the coupling step with Boc-Asp(OMe)-OH. What should I do?
A positive ninhydrin test indicates the presence of unreacted free amines on the resin, signifying an incomplete coupling reaction. Here’s a step-by-step troubleshooting approach:
-
Recouple: The most immediate solution is to perform a second coupling reaction (a "double couple"). Prepare a fresh solution of Boc-Asp(OMe)-OH and the coupling reagents and repeat the coupling step.
-
Extend Coupling Time: If you consistently observe incomplete coupling, consider extending the reaction time for the initial coupling.
-
Check Reagents:
-
Amino Acid: Ensure the Boc-Asp(OMe)-OH is of high purity and has been stored correctly to prevent degradation.
-
Coupling Reagents: Verify the activity of your coupling reagents, as they can degrade over time, especially if exposed to moisture.
-
Solvent: Use high-purity, anhydrous solvents (e.g., DMF, DCM) as water can interfere with the coupling reaction.
-
-
Optimize Coupling Method: If using a carbodiimide like DIC, ensure the addition of HOBt to enhance the reaction rate and suppress side reactions.[2] If problems persist, switching to a more potent phosphonium or aminium/uronium salt-based reagent like HBTU or HATU may be beneficial.[3]
-
Capping: If recoupling is unsuccessful, you can "cap" the unreacted amines by acetylating them with acetic anhydride. This will prevent the formation of deletion sequences, although it will result in a truncated peptide that will need to be purified out at the end.
Problem: Presence of Impurities in the Final Peptide
Q: My final peptide product shows a significant side product with the same mass after purification. What could be the cause?
A side product with the same mass as the target peptide is often indicative of aspartimide formation, which leads to the creation of α- and β-aspartyl peptides that can be difficult to separate.[1]
-
Confirmation: To confirm if the impurity is a β-aspartyl peptide, you may need to use advanced analytical techniques such as enzymatic digestion followed by mass spectrometry or specialized NMR spectroscopy.
-
Preventative Measures for Future Syntheses:
-
Optimize Coupling Conditions: Use a fast and efficient coupling reagent to minimize the time the activated aspartic acid is available for side reactions.[3]
-
Consider Alternative Protecting Groups: While Boc-Asp(OMe)-OH is the focus here, for particularly problematic sequences, using a bulkier side-chain protecting group like cyclohexyl (OcHex) or benzyl (OBzl) can sterically hinder the formation of the aspartimide intermediate.[8]
-
Quantitative Data and Protocols
Recommended Reagent Equivalents for Coupling
| Reagent | Equivalents (relative to resin substitution) |
| Boc-Asp(OMe)-OH | 2 - 4 |
| DIC | 2 - 4 |
| HOBt | 2 - 4 |
| HBTU/HATU | 2 - 4 |
| DIEA/NMM | 4 - 8 |
Standard Coupling Times
| Coupling Method | Typical Coupling Time |
| DIC/HOBt | 60 - 120 minutes |
| HBTU/DIEA | 30 - 60 minutes |
| HATU/DIEA | 20 - 45 minutes |
Experimental Protocol: Standard Coupling of Boc-Asp(OMe)-OH using DIC/HOBt
This protocol assumes a solid-phase synthesis on a 0.5 mmol scale.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20 minutes, followed by washing with dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM and then DMF.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with 10% diisopropylethylamine (DIEA) in DMF until the resin is neutral (as indicated by a pH test of the washings). Wash again with DMF.
-
Preparation of Coupling Solution: In a separate vessel, dissolve Boc-Asp(OMe)-OH (2-4 eq.) and HOBt (2-4 eq.) in DMF. Add DIC (2-4 eq.) to the solution and allow it to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the pre-activated coupling solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 60-120 minutes.
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF, followed by DCM, and then DMF again to remove excess reagents and byproducts.
-
Monitoring: Take a small sample of the resin beads and perform a ninhydrin test to check for reaction completion. If the test is positive, consider a recoupling step.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of Boc-Asp(OMe)-OH.
Caption: Simplified pathway of aspartimide formation from an aspartic acid residue.
References
- 1. Bot Detection [iris-biotech.de]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 8. Bot Detection [iris-biotech.de]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Boc-Asp(OMe)-OH
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in solid-phase peptide synthesis (SPPS) when using Boc-Asp(OMe)-OH.
Troubleshooting Guide & FAQs
Q1: What is the most common cause of low yield when using Boc-Asp(OMe)-OH in Boc-SPPS?
The primary cause of low yield is the formation of an aspartimide intermediate, which can subsequently rearrange to form a mixture of the desired α-aspartyl peptide and an undesired β-aspartyl peptide impurity.[1] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[1] The methyl ester (OMe) of the aspartic acid side chain is susceptible to nucleophilic attack by the adjacent backbone amide nitrogen. While aspartimide formation is a well-documented issue in Fmoc-SPPS due to the use of basic conditions for deprotection, it can also be catalyzed by the acidic conditions used for final cleavage in Boc-SPPS, such as with hydrogen fluoride (HF).[2]
Q2: How can I detect aspartimide formation and its byproducts?
Aspartimide formation and the subsequent rearrangement to β-peptides can be challenging to detect as they are isomeric with the target peptide (i.e., they have the same mass). The most effective way to identify these impurities is through a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: The α- and β-aspartyl peptides often have slightly different retention times on a reverse-phase HPLC column. The aspartimide intermediate, if present, will also have a distinct retention time. It is crucial to use a high-resolution column and an optimized gradient to resolve these species.[3]
-
Mass Spectrometry (MS): While the parent mass will be identical, fragmentation analysis (MS/MS) can help distinguish between the α and β isomers.
-
Test Cleavage: Performing a small-scale test cleavage of the resin-bound peptide before committing to a large-scale cleavage can help identify the presence of these byproducts early on.
Q3: What strategies can I employ to minimize aspartimide formation when using Boc-Asp(OMe)-OH?
Several strategies can be implemented to reduce the extent of aspartimide formation:
-
Choice of Side-Chain Protecting Group: The methyl ester is relatively small and offers less steric hindrance to prevent the cyclization reaction. Using a bulkier side-chain protecting group for aspartic acid, such as cyclohexyl (OcHex), has been shown to significantly lower the amount of aspartimide formed during Boc-SPPS compared to the benzyl ester (OBzl).[1][2] It is inferred that OcHex would also be superior to the less bulky OMe group.
-
Optimized Cleavage Conditions: The final cleavage step in Boc-SPPS, typically with strong acids like HF, can promote aspartimide formation.[2] Optimizing the cleavage cocktail and conditions is critical. While specific cleavage cocktails to prevent aspartimide formation with Asp(OMe) are not extensively documented, general principles for minimizing acid-catalyzed side reactions should be followed, such as using appropriate scavengers and carefully controlling the reaction time and temperature.
-
In Situ Neutralization Protocols: For the coupling steps, using in situ neutralization protocols can help to suppress side reactions like diketopiperazine formation and may have a beneficial effect on minimizing aspartimide formation by reducing exposure to basic conditions during the neutralization step.[1]
Q4: Are there other potential causes for low yield besides aspartimide formation?
Yes, other factors can contribute to low yield in peptide synthesis:
-
Incomplete Coupling: The coupling of an amino acid to the growing peptide chain may not go to completion. This can be due to steric hindrance, peptide aggregation, or suboptimal activation of the incoming amino acid.
-
Incomplete Deprotection: The Boc protecting group on the N-terminus may not be completely removed, preventing the next amino acid from being coupled.
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, making the reactive sites inaccessible for subsequent coupling and deprotection steps. This is a common issue with hydrophobic sequences.
-
Resin-Related Issues: Problems such as uneven loading of the first amino acid or mechanical instability of the resin can also lead to lower yields.
Data Presentation
The choice of the side-chain protecting group for aspartic acid in Boc-SPPS has a significant impact on the propensity for aspartimide formation. The following table summarizes the relative susceptibility of different protecting groups to this side reaction.
| Side-Chain Protecting Group | Chemical Structure | Relative Steric Bulk | Susceptibility to Aspartimide Formation in Boc-SPPS | Reference |
| Methyl (OMe) | -OCH₃ | Low | High (inferred) | |
| Benzyl (OBzl) | -OCH₂C₆H₅ | Moderate | High | [1] |
| Cyclohexyl (OcHex) | -OC₆H₁₁ | High | Low | [1][2] |
Experimental Protocols
Protocol 1: Test Cleavage and Analysis for Aspartimide Formation
This protocol is designed for a small-scale trial cleavage to assess the purity of the crude peptide and identify potential byproducts before proceeding with a large-scale cleavage.
1. Resin Preparation: a. Take a small sample of the dried peptide-resin (approx. 10-20 mg) in a suitable reaction vessel. b. Swell the resin in dichloromethane (DCM) for 20-30 minutes. c. Wash the resin several times with DCM to remove any impurities. d. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
2. Cleavage Cocktail Preparation (Example for HF Cleavage): a. Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel. b. Prepare a scavenger mixture. A common mixture is p-cresol and p-thiocresol. c. Add the scavenger mixture to the reaction vessel containing the dried peptide-resin.
3. HF Cleavage: a. Cool the reaction vessel in a dry ice/acetone bath. b. Carefully condense a measured amount of anhydrous HF into the reaction vessel. c. Allow the reaction to proceed at 0°C for 1-2 hours with stirring. d. After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
4. Peptide Precipitation and Extraction: a. Wash the remaining residue with cold diethyl ether to precipitate the crude peptide. b. Centrifuge the mixture and decant the ether. Repeat the wash step 2-3 times. c. Dry the precipitated peptide under vacuum. d. Dissolve the crude peptide in a suitable solvent, such as a water/acetonitrile mixture containing 0.1% TFA.
5. Analysis: a. Analyze the dissolved crude peptide by reverse-phase HPLC, using a gradient optimized for peptide separation. b. Collect fractions corresponding to the main peak and any significant impurity peaks. c. Analyze the collected fractions by mass spectrometry to confirm the mass of the desired peptide and identify any isomeric byproducts. Look for peaks corresponding to the α-aspartyl peptide, β-aspartyl peptide, and potentially the aspartimide intermediate.
Protocol 2: Standard Boc-SPPS Coupling Cycle
This protocol outlines a general procedure for a single coupling cycle in Boc-SPPS.
1. Resin Swelling: a. Swell the resin in DCM for 30 minutes prior to the first coupling.
2. Boc Deprotection: a. Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash). b. Treat the resin with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group. c. Wash the resin with DCM, followed by isopropanol, and then DCM again to remove residual TFA.
3. Neutralization: a. Neutralize the N-terminal amine salt by washing the resin with 10% diisopropylethylamine (DIEA) in DCM for 2-5 minutes. b. Wash the resin thoroughly with DCM to remove excess base.
4. Amino Acid Coupling (Example with HBTU/HOBt): a. In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents), HBTU (3-4 equivalents), and HOBt (3-4 equivalents) in N,N-dimethylformamide (DMF). b. Add DIEA (6-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. If the test is positive (indicating free amines), the coupling step should be repeated.
5. Washing: a. After complete coupling, wash the resin thoroughly with DMF, followed by DCM, to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in peptide synthesis.
Mechanism of Aspartimide Formation
Caption: Mechanism of aspartimide formation and rearrangement.
References
Technical Support Center: Managing Aggregation in Aspartic Acid-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of peptide sequences containing aspartic acid.
Troubleshooting Guides
Issue: Peptide solubility is low, and aggregation is observed during reconstitution.
Possible Cause: The peptide sequence has a high content of hydrophobic residues, or the incorrect solvent is being used. Peptides containing residues like Alanine (Ala), Cysteine (Cys), Isoleucine (Ile), Leucine (Leu), Methionine (Met), Phenylalanine (Phe), and Valine (Val) tend to be more hydrophobic.[1]
Solution:
-
Solvent Selection:
-
For acidic peptides, use a basic buffer to dissolve the peptide.[2]
-
For basic peptides, use an acidic buffer.[2]
-
If the peptide is highly hydrophobic, consider using a small amount of organic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to aid dissolution before adding an aqueous buffer.
-
-
pH Adjustment: The solubility of a peptide is highly dependent on pH. Adjusting the pH of the solution can significantly improve solubility and reduce aggregation. A pH range of 5-7 is often optimal for peptide stability in solution.[3]
-
Sequence Modification (if possible in the design phase): Aim for a hydrophobic residue content of less than 40% and incorporate charged residues (K, R, H, D, E) to improve solubility.[1]
Issue: During solid-phase peptide synthesis (SPPS), the peptide chain aggregates on the resin, leading to incomplete reactions and low yield.
Possible Cause: Inter-chain hydrogen bonding of the growing peptide chains leads to the formation of secondary structures (β-sheets) on the solid support, hindering reagent access.[4] This is particularly common for sequences containing hydrophobic residues.
Solution:
-
Solvent Choice: Use solvents that disrupt hydrogen bonding, such as N-methylpyrrolidone (NMP) or a mixture of DMF and DMSO.[5]
-
"Difficult Sequence" Strategies:
-
Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at specific intervals (every 5-6 residues) to disrupt the formation of secondary structures.[2]
-
Backbone Protection: Utilize 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone amide nitrogen to prevent hydrogen bonding.
-
-
Coupling Conditions:
-
Increase the concentration of the amino acid and coupling reagents to favor the desired reaction over aggregation.
-
Perform "double coupling," especially for sterically hindered amino acids like Arginine or after a Proline residue.[6]
-
Issue: The purified peptide shows multiple peaks on RP-HPLC, with some corresponding to aggregated species.
Possible Cause: The peptide is prone to aggregation under the analysis or storage conditions. This can be influenced by concentration, pH, temperature, and the presence of salts.
Solution:
-
Optimize HPLC Conditions:
-
Mobile Phase: Adjust the pH of the mobile phase. For many peptides, a low pH (e.g., using 0.1% trifluoroacetic acid) can help to protonate acidic residues and reduce aggregation.
-
Temperature: Running the chromatography at a slightly elevated temperature (e.g., 40°C) can sometimes disrupt aggregates.
-
-
Sample Preparation:
-
Analyze the peptide at a lower concentration.
-
Ensure the sample is fully dissolved in the initial mobile phase before injection.
-
-
Storage: Store the peptide lyophilized at -20°C or below and protected from moisture.[6][7] If in solution, store at a pH of 5-6, aliquot, and freeze at -20°C to avoid freeze-thaw cycles.[6]
Frequently Asked Questions (FAQs)
1. What is aspartimide formation, and how does it contribute to peptide aggregation?
Aspartimide formation is a common side reaction in peptides containing aspartic acid, particularly in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[1][8] The backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid, forming a cyclic succinimide intermediate.[8] This intermediate can then hydrolyze to form a mixture of L-α-aspartyl, D-α-aspartyl, L-β-aspartyl, and D-β-aspartyl peptides. This introduction of isoaspartate (β-aspartyl) residues alters the peptide backbone, which can lead to conformational changes, increased aggregation propensity, and loss of biological activity.[9][10]
2. How can I minimize aspartimide formation during peptide synthesis?
-
Protecting Groups: Use sterically bulky protecting groups for the aspartic acid side chain, such as 3-methylpent-3-yl ester (OMpe), which can significantly reduce aspartimide formation compared to the standard tert-butyl (OtBu) group.[11]
-
Backbone Protection: Employ dipeptides with backbone protection, like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where the 2,4-dimethoxybenzyl (Dmb) group sterically hinders the initial cyclization step.
-
Deprotection Conditions: Adding an acidic component like 1-hydroxybenzotriazole (HOBt) to the piperidine solution used for Fmoc deprotection can help to suppress aspartimide formation.[1]
3. What is the role of pH in managing the aggregation of aspartic acid-containing peptides?
The pH of the solution has a profound impact on the stability and aggregation of these peptides. Generally, aggregation is minimized when the peptide has a net charge, leading to electrostatic repulsion between molecules.[12] For peptides with aspartic acid, a pH above its pKa (around 3.9) will result in a negatively charged side chain, which can help to prevent aggregation. However, basic pH conditions can accelerate aspartimide formation.[13] Therefore, a careful optimization of pH is crucial, often in the slightly acidic to neutral range (pH 5-7), to balance solubility and chemical stability.[3]
4. What excipients can be used to prevent the aggregation of therapeutic peptides?
Various excipients can be added to peptide formulations to enhance stability:[14]
-
Sugars and Polyols: Sucrose, trehalose, and mannitol can stabilize the native conformation of the peptide.
-
Surfactants: Polysorbates (e.g., Polysorbate 20 and 80) and alkylsaccharides can reduce aggregation induced by agitation and surface adsorption.[15][16]
-
Amino Acids: Arginine and proline are known to act as aggregation inhibitors.
-
Buffers: The choice of buffer (e.g., acetate, citrate, phosphate) is critical for maintaining the optimal pH.[14]
5. How should I properly store my aspartic acid-containing peptides to ensure long-term stability?
-
Lyophilized Form: For long-term storage, peptides should be kept in a lyophilized (freeze-dried) state at -20°C or -80°C, protected from light and moisture.[3][6][7] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[7]
-
In Solution: Storing peptides in solution is generally not recommended for long periods. If necessary, dissolve the peptide in a sterile buffer at a pH of 5-6, create single-use aliquots, and store them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation and aggregation.[2][6]
Data Presentation
Table 1: Effect of Aspartic Acid Side-Chain Protecting Group on Aspartimide Formation
| Protecting Group | Aspartimide Formation (%) | Reference |
| tert-Butyl (OtBu) | High | [17] |
| 3-Methylpent-3-yl (OMpe) | Significantly Reduced | [11] |
| Cyanosulfurylide (CSY) | Completely Suppressed | [18] |
Table 2: Influence of pH on Peptide Aggregation
| Peptide | pH | Aggregation Rate/Propensity | Reference |
| KTVIIE | 2.6 (Acidic) | Lower | [19] |
| KTVIIE | 7.4 (Neutral) | Higher | [19] |
| KTVIIE | 12.5 (Basic) | Lower | [19] |
| GLP-1 | < 8.0 | Off-pathway oligomer formation | [12] |
| GLP-1 | > 8.0 | Nucleation-polymerization kinetics | [12] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To separate and quantify peptide monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.
Methodology:
-
System Preparation:
-
Use a biocompatible HPLC system with a UV detector.
-
Select an appropriate SEC column with a pore size suitable for the molecular weight range of the peptide and its expected aggregates (e.g., 150 Å or 300 Å).
-
-
Mobile Phase Preparation:
-
Prepare an aqueous mobile phase, typically a phosphate or citrate buffer at a pH that ensures peptide stability and minimizes interactions with the column matrix.
-
Include a salt, such as 150 mM NaCl, to reduce non-specific electrostatic interactions.
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in the mobile phase to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the peptide sample.
-
Run the separation isocratically.
-
-
Data Analysis:
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Identify peaks corresponding to aggregates (eluting earlier) and the monomer (eluting later).
-
Calculate the percentage of each species by integrating the peak areas.
-
Protocol 2: Thioflavin T (ThT) Assay for Fibril Detection
Objective: To detect the presence of amyloid-like fibrils, a common form of peptide aggregate, through an increase in Thioflavin T fluorescence.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and filter it through a 0.2 µm filter. Store protected from light.
-
Prepare a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add the peptide sample at the desired concentration.
-
Add ThT to a final concentration of 10-25 µM.
-
Include a control with buffer and ThT only.
-
-
Incubation and Measurement:
-
Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, depending on the peptide's aggregation propensity.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[20]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
An increase in fluorescence over time indicates the formation of amyloid-like fibrils.
-
Visualizations
References
- 1. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
- 2. Technical FAQs for peptides [hellobio.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. genscript.com [genscript.com]
- 7. peptide.com [peptide.com]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. youtube.com [youtube.com]
- 10. liyolife.com [liyolife.com]
- 11. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. Peptide Development | Coriolis Pharma [coriolis-pharma.com]
- 15. peptide.com [peptide.com]
- 16. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.aip.org [pubs.aip.org]
- 20. 🧠 Visualizing Software Architecture with Graphviz: A Practical Guide | by VICTOR J | Medium [medium.com]
Purity issues with Boc-Asp(OMe)-OH and how to resolve them
Welcome to our technical support center for Boc-Asp(OMe)-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot purity issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Boc-Asp(OMe)-OH and why is its purity important?
Boc-Asp(OMe)-OH, or N-tert-butoxycarbonyl-L-aspartic acid 4-methyl ester, is a protected amino acid derivative crucial for peptide synthesis.[1][2] The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the methyl ester protects the β-carboxyl group of aspartic acid. This strategic protection allows for the controlled and sequential addition of the aspartic acid residue into a growing peptide chain.
High purity of Boc-Asp(OMe)-OH is critical for the successful synthesis of peptides with the correct sequence and biological activity.[2] Impurities can lead to the formation of undesired side products, complicating the purification of the target peptide and potentially altering its pharmacological properties.
Q2: What are the common impurities that can be present in Boc-Asp(OMe)-OH?
Several impurities can arise during the synthesis and storage of Boc-Asp(OMe)-OH. These can be broadly categorized as:
-
Synthesis-Related Impurities:
-
Unprotected Asp(OMe)-OH: Incomplete Boc protection can leave residual starting material.
-
Boc-Asp-OH: Hydrolysis of the methyl ester side chain during synthesis or workup can lead to the formation of the corresponding free acid.
-
Di-Boc Species: Over-protection can result in the formation of a di-Boc derivative on the amino group.
-
Pyroglutamate Derivatives: Under certain conditions, the N-terminal glutamic acid can cyclize to form pyroglutamic acid. While less common for aspartic acid, analogous cyclization to a succinimide derivative is a possibility.
-
Reagents and Byproducts: Residual reagents from the Boc protection reaction, such as di-tert-butyl dicarbonate (Boc)₂O, and their byproducts can be present.
-
-
Degradation Products:
-
Hydrolysis Products: Over time, especially in the presence of moisture, the methyl ester can hydrolyze to Boc-Asp-OH. The Boc group itself is sensitive to acidic conditions and can be prematurely cleaved.[3]
-
Aspartimide Formation: While primarily a concern during peptide synthesis under basic conditions, the potential for intramolecular cyclization to form an aspartimide derivative, especially during prolonged storage or under inappropriate conditions, cannot be entirely ruled out.[4][5]
-
Troubleshooting Guides
Issue 1: Unexpected peaks observed during HPLC analysis of Boc-Asp(OMe)-OH.
Possible Cause: Presence of synthesis-related impurities or degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Detailed Steps:
-
Retention Time Comparison: If standards for potential impurities like Boc-Asp-OH are available, compare their retention times with the unknown peaks.
-
LC-MS Analysis: This is a powerful tool to obtain the molecular weights of the impurity peaks, providing strong clues to their identity. For example, a peak with a mass corresponding to Boc-Asp-OH would indicate hydrolysis of the methyl ester.
-
Preparative HPLC and NMR: For unknown impurities, isolation by preparative HPLC followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for identification.[6]
Issue 2: Low yield or failed reaction in peptide synthesis using Boc-Asp(OMe)-OH.
Possible Cause: Poor quality of the Boc-Asp(OMe)-OH reagent, containing significant amounts of impurities.
Purity Assessment Workflow:
Caption: Workflow for assessing the purity of Boc-Asp(OMe)-OH.
Detailed Steps:
-
Purity Analysis: Before use, it is highly recommended to assess the purity of your Boc-Asp(OMe)-OH lot.
-
HPLC: A reversed-phase HPLC method can effectively separate the main component from potential impurities.
-
NMR: ¹H NMR spectroscopy is a quick and reliable method to check for the presence of impurities. A clean spectrum consistent with the structure is a good indicator of high purity.[7]
-
-
Purification: If the purity is found to be below the required standard (typically >98%), purification is necessary.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of Boc-Asp(OMe)-OH
This protocol provides a general starting point for developing an HPLC method. Optimization may be required based on the specific instrument and impurities suspected.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm |
| Column Temp. | 25 °C |
Protocol 2: Recrystallization of Boc-Asp(OMe)-OH
Recrystallization is an effective method for purifying Boc-Asp(OMe)-OH from many common impurities.
Materials:
-
Crude Boc-Asp(OMe)-OH
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude Boc-Asp(OMe)-OH in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.
-
Once fully dissolved, remove the flask from the heat.
-
Slowly add hexane to the hot solution until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.
-
Allow the flask to cool slowly to room temperature. Crystals should start to form.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography of Boc-Asp(OMe)-OH
For impurities that are difficult to remove by recrystallization, flash column chromatography can be employed.
Materials:
-
Silica gel (230-400 mesh)
-
Glass column
-
Eluent: Ethyl acetate/Hexane gradient (e.g., starting from 10:90 and gradually increasing the polarity)
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Load the Sample: Dissolve the crude Boc-Asp(OMe)-OH in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elute the Column: Begin eluting the column with the starting eluent mixture.
-
Gradient Elution: Gradually increase the proportion of ethyl acetate in the eluent to increase its polarity. This will help to elute the more polar compounds.
-
Collect Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure Boc-Asp(OMe)-OH.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity Name | Potential Origin | Analytical Indication (vs. Boc-Asp(OMe)-OH) |
| Asp(OMe)-OH | Incomplete Boc protection | More polar on RP-HPLC (earlier elution). Absence of Boc group signals in ¹H NMR. |
| Boc-Asp-OH | Hydrolysis of methyl ester | More polar on RP-HPLC (earlier elution). Absence of the methyl ester singlet in ¹H NMR. |
| (Boc)₂-Asp(OMe)-OH | Over-protection | Less polar on RP-HPLC (later elution). Additional Boc signal in ¹H NMR. Higher molecular weight in MS. |
| Pyroglutamate derivative | Cyclization | May have similar polarity. Requires detailed NMR and MS analysis for confirmation. |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions may need to be optimized for specific laboratory setups and impurity profiles. Always refer to relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. BOC-D-PRO-OME(73323-65-6) 1H NMR spectrum [chemicalbook.com]
- 7. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of peptides containing Boc-Asp(OMe)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with peptides containing the Boc-Asp(OMe)-OH residue, with a focus on improving solubility.
Frequently Asked Questions (FAQs)
Q1: What is Boc-Asp(OMe)-OH and why is it used in peptide synthesis?
Boc-Asp(OMe)-OH is a derivative of aspartic acid where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain carboxyl group is protected as a methyl ester (-OMe). It is a commonly used building block in solid-phase peptide synthesis (SPPS), particularly in Boc-based strategies. The methyl ester provides protection for the side-chain carboxyl group, preventing it from participating in unwanted side reactions during peptide chain elongation.[1]
Q2: My peptide containing Boc-Asp(OMe)-OH is insoluble. What are the likely causes?
Peptide insolubility is a multifaceted issue that can arise from several factors:
-
Intrinsic Hydrophobicity: The primary sequence of your peptide is a major determinant of its solubility. A high percentage of hydrophobic amino acid residues (e.g., Val, Leu, Ile, Phe, Trp) can lead to aggregation and poor solubility in aqueous solutions.[2]
-
Secondary Structure Formation: During synthesis and after cleavage, peptides can form stable secondary structures like β-sheets, which promote intermolecular hydrogen bonding and lead to aggregation.[3]
-
Protecting Groups: While necessary for synthesis, bulky and hydrophobic side-chain protecting groups on the fully protected peptide can decrease solubility in common organic solvents used during synthesis.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate, especially at Asp-Gly or Asp-Ser sequences. This side reaction can lead to a mixture of products, including α- and β-peptides, which may have different solubility profiles and can contribute to purification difficulties.[3]
Q3: How does the -OMe protecting group of Boc-Asp(OMe)-OH affect peptide solubility compared to other protecting groups like -OtBu or -OBzl?
| Protecting Group | Relative Size/Hydrophobicity | Potential Impact on Solubility | Potential Impact on Aspartimide Formation |
| -OMe (Methyl ester) | Small, less hydrophobic | May offer slightly better solubility of the protected peptide in polar organic solvents compared to bulkier esters. | May offer less steric hindrance to the formation of the aspartimide ring compared to bulkier groups. |
| -OtBu (tert-Butyl ester) | Bulky, hydrophobic | Can decrease the solubility of the protected peptide in some organic solvents. | The bulkiness can sterically hinder the formation of the aspartimide ring, thus reducing this side reaction.[4][5] |
| -OBzl (Benzyl ester) | Aromatic, hydrophobic | Can contribute to the overall hydrophobicity of the protected peptide, potentially reducing solubility. | Prone to aspartimide formation, especially under acidic conditions.[3] |
| -OcHex (Cyclohexyl ester) | Bulky, hydrophobic | Can decrease the solubility of the protected peptide. | Significantly suppresses aspartimide formation compared to the benzyl ester.[3] |
Q4: Can the choice of Boc-Asp(OMe)-OH influence the final purity of my peptide?
Yes, indirectly. The choice of the side-chain protecting group for aspartic acid can influence the extent of aspartimide formation. While the -OMe group effectively protects the carboxyl side chain, it may be more susceptible to this side reaction than bulkier protecting groups. Aspartimide formation leads to a mixture of related impurities that can be difficult to separate from the target peptide by HPLC, thereby affecting the final purity.[3]
Troubleshooting Guide: Improving Peptide Solubility
Problem: My lyophilized peptide powder containing a deprotected Asp(OMe)-OH (now Asp) residue will not dissolve.
This is a common issue, especially for hydrophobic peptides. Follow this systematic approach to find a suitable solvent system.
dot
Caption: A stepwise guide to solubilizing lyophilized peptides.
Problem: My protected peptide is showing poor solubility on the resin during synthesis, leading to incomplete coupling or deprotection.
Aggregation of the growing peptide chain on the solid support is a significant challenge, particularly for hydrophobic sequences.
dot
Caption: Strategies to mitigate on-resin peptide aggregation.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide
This protocol is intended for peptides that are insoluble in aqueous buffers.
-
Initial Assessment: Calculate the net charge of your peptide at neutral pH. If the peptide is highly hydrophobic (over 50% hydrophobic residues) and has a net charge close to zero, it is likely to require an organic solvent.[6]
-
Small-Scale Test: Always begin with a small aliquot of your peptide to avoid wasting the entire batch.
-
Organic Solvent Addition: Add a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to the lyophilized peptide.
-
Dissolution: Gently vortex the mixture. If the peptide does not dissolve, sonication in a water bath for a few minutes can be effective.[7]
-
Aqueous Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution dropwise while continuously vortexing. This gradual dilution helps to prevent the peptide from precipitating out of the solution.
-
Final Concentration: Continue to dilute until the desired final peptide concentration is reached. Be mindful that high concentrations of organic solvents may be detrimental to biological assays.
Protocol 2: Turbidity Assay for Peptide Solubility Screening
This method allows for a rapid assessment of peptide solubility in various solvents using a small amount of sample.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the peptide in an organic solvent in which it is known to be soluble (e.g., DMSO).
-
Buffer Array: In a 96-well plate, prepare a series of aqueous buffers with varying pH values (e.g., pH 4, 7, and 9).
-
Dilution: Add a small, fixed amount of the peptide stock solution to each well containing the different buffers.
-
Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).
-
Turbidity Measurement: Measure the optical density (OD) of each well at a wavelength of 600-700 nm using a plate reader.
-
Analysis: Higher OD values indicate greater turbidity and, therefore, lower solubility of the peptide in that specific buffer. This allows for the identification of the optimal pH for solubility.[6]
By understanding the factors that influence the solubility of peptides containing Boc-Asp(OMe)-OH and systematically applying these troubleshooting strategies and protocols, researchers can overcome many of the challenges associated with these molecules.
References
- 1. peptide.com [peptide.com]
- 2. jpt.com [jpt.com]
- 3. peptide.com [peptide.com]
- 4. Bot Detection [iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Aspartimide formation in Asp-Gly sequences using Boc chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering aspartimide formation in Asp-Gly sequences during solid-phase peptide synthesis (SPPS) using Boc chemistry.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern in Boc-SPPS?
Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen attacks the side-chain carbonyl of an aspartic acid (Asp) residue, forming a cyclic succinimide intermediate. This is particularly problematic when Asp is followed by a sterically unhindered amino acid like Glycine (Gly).[1][2] In Boc-SPPS, this reaction is primarily catalyzed by the strong acid, typically hydrogen fluoride (HF), used during the final cleavage and deprotection step.[3][4]
The resulting aspartimide is unstable and can undergo subsequent reactions:
-
Racemization: The stereocenter of the Asp residue can epimerize.
-
Ring-opening: The cyclic imide can be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.
These byproducts are often difficult to separate from the target peptide by HPLC due to similar retention times and identical mass, leading to reduced yield and purity of the final product.[5]
Q2: Which sequences are most susceptible to aspartimide formation?
The Asp-Gly sequence is the most prone to this side reaction due to the lack of steric hindrance from the glycine residue, which allows for easier formation of the five-membered ring intermediate.[1][2][6] Other sequences like Asp-Ala and Asp-Ser are also known to be susceptible, though generally to a lesser extent than Asp-Gly.[7]
Q3: How does the choice of Asp side-chain protecting group affect aspartimide formation in Boc chemistry?
The choice of the side-chain protecting group for Aspartic acid is a critical factor in controlling aspartimide formation during Boc-SPPS.
-
Benzyl (Bzl): Boc-Asp(OBzl)-OH is a commonly used derivative, but the benzyl ester is more susceptible to acid-catalyzed aspartimide formation during HF cleavage.[8]
-
Cyclohexyl (cHex): Boc-Asp(OcHex)-OH offers significantly better protection against aspartimide formation under acidic conditions.[3][4][8] The bulkier cyclohexyl group sterically hinders the intramolecular cyclization.
Q4: Can aspartimide formation occur during steps other than final cleavage in Boc-SPPS?
While the primary concern in Boc-SPPS is acid-catalyzed formation during the final HF cleavage, aspartimide formation can also be promoted by bases.[1] If a hindered base like diisopropylethylamine (DIEA) is used in high concentrations or for prolonged periods during neutralization steps, it can also lead to this side reaction, especially with the more labile benzyl ester protecting group.[3][4][8]
Troubleshooting Guide
Problem: My peptide containing an Asp-Gly sequence shows a major impurity peak with the same mass as the target peptide upon LC-MS analysis.
This is a classic indicator of aspartimide-related byproduct formation (α/β-isomerization). Here are the steps to diagnose and mitigate the issue:
Step 1: Confirm the Presence of Aspartimide-Related Impurities
-
Tandem MS (MS/MS): Fragment the parent ion of both the main peak and the impurity. Different fragmentation patterns, particularly around the Asp residue, can confirm the presence of α- and β-aspartyl linkages.
-
Enzymatic Digestion: Certain proteases are specific for α-peptide bonds. Resistance to cleavage at the suspected site can indicate the presence of a β-peptide bond.
Step 2: Review and Optimize Your Synthesis and Cleavage Protocol
If aspartimide formation is confirmed, consider the following modifications to your protocol:
1. Choice of Asp Protecting Group:
-
Recommendation: If you are using Boc-Asp(OBzl)-OH, switch to Boc-Asp(OcHex)-OH for subsequent syntheses of the same or similar peptides. The cyclohexyl ester provides significantly higher stability against acid-catalyzed cyclization.[3][4][8]
2. HF Cleavage Conditions:
-
Recommendation: Perform the HF cleavage at a lower temperature.
-
Standard Conditions: 0 °C for 1 hour.
-
Optimized Conditions: -5 to -10 °C for 1-1.5 hours.
-
-
Lowering the temperature slows down the rate of aspartimide formation. Be aware that deprotection of more stable protecting groups like Arg(Tos) might require a slightly longer reaction time at these reduced temperatures.
3. "Low-High" HF Cleavage Protocol:
-
Recommendation: For particularly sensitive sequences, employ a two-step "low-high" HF cleavage procedure.
-
Low HF Step: A milder cleavage with a lower concentration of HF in a high concentration of a scavenger like dimethyl sulfide (DMS). This step changes the cleavage mechanism from SN1 to SN2, which can suppress the formation of succinimide from Asp-Gly sequences.
-
High HF Step: After removing the reagents from the low HF step, a standard "high" HF cleavage is performed to remove more resistant protecting groups.
-
Quantitative Data
The choice of protecting group and the cleavage conditions significantly impact the extent of aspartimide formation.
Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation
| Asp Protecting Group | Relative Rate of Aspartimide Formation in HF | Fold Reduction Compared to Benzyl Ester |
| Benzyl (Bzl) | High | 1x |
| Cyclohexyl (cHex) | Low | ~3x lower than Benzyl ester[8] |
Data derived from studies on a model tetrapeptide in HF-anisole (9:1, v/v) at 0°C.[8]
Table 2: Rate Constants for Aspartimide Formation of a Model Tetrapeptide with Asp(OBzl)
| Temperature | Rate Constant (k) in HF-anisole (9:1, v/v) |
| 0 °C | 73.6 x 10⁻⁶ s⁻¹[8] |
| -15 °C | 6.2 x 10⁻⁶ s⁻¹[8] |
This data illustrates the significant reduction in the rate of aspartimide formation at lower temperatures.
Experimental Protocols
Protocol 1: Standard HF Cleavage with Temperature Control
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin in a suitable HF cleavage vessel.
-
Add appropriate scavengers (e.g., anisole or p-cresol).
-
Cool the cleavage vessel to -5 °C using an ice-salt bath.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the reaction mixture at -5 °C to 0 °C for 1-1.5 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the cleaved peptide in cold diethyl ether, wash, and dry.
Protocol 2: "Low-High" HF Cleavage
-
Low HF Step:
-
To the dried peptide-resin, add a pre-cooled mixture of HF/DMS/p-cresol (e.g., 25:65:10 v/v).
-
Stir the mixture at 0 °C for 2 hours.
-
Evaporate the HF and DMS in vacuo at 0 °C.
-
-
High HF Step:
-
Re-cool the vessel and add fresh anhydrous HF with a scavenger (e.g., HF/anisole 9:1 v/v).
-
Stir at 0 °C for 1 hour.
-
Evaporate the HF, and proceed with peptide precipitation as in the standard protocol.
-
Visual Guides
Caption: Acid-catalyzed mechanism of aspartimide formation during HF cleavage in Boc-SPPS.
Caption: Step-by-step workflow for troubleshooting aspartimide-related impurities.
References
- 1. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. Bot Detection [iris-biotech.de]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize racemization during Boc-Asp(OMe)-OH coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the coupling of Boc-Asp(OMe)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the coupling of Boc-Asp(OMe)-OH?
Racemization is the process that leads to the formation of an equal mixture of stereoisomers (a racemic mixture) from a single enantiomer.[1] During peptide synthesis, the activation of the carboxylic acid of an amino acid, including Boc-Asp(OMe)-OH, can make the alpha-carbon proton acidic and susceptible to abstraction. This can lead to a loss of stereochemical integrity, resulting in the incorporation of the D-amino acid instead of the desired L-amino acid. This is a critical issue in drug development as different enantiomers can have vastly different biological activities and toxicities.
Q2: Which factors primarily influence the extent of racemization during Boc-Asp(OMe)-OH coupling?
Several factors can influence the degree of racemization, including:
-
Coupling Reagents: The choice of coupling reagent significantly impacts the rate of the desired coupling reaction versus the rate of racemization.
-
Additives: Certain additives can suppress racemization by forming less reactive, more stable active esters.[2][3]
-
Base: The type and amount of base used can promote racemization.
-
Solvent: The polarity of the solvent can affect the rates of both the coupling reaction and racemization.[4]
-
Temperature: Higher temperatures can increase the rate of racemization.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of D-Asp isomer detected after coupling. | Inappropriate coupling reagent. | Switch to a coupling reagent known for low racemization, such as a carbodiimide (e.g., DIC) in combination with an additive like Oxyma Pure or HOAt.[2] For more challenging couplings, phosphonium salts like PyAOP may be effective.[6] |
| Strong base used for activation. | If a base is required, use a weaker tertiary base such as N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like N,N-diisopropylethylamine (DIPEA).[2] | |
| Prolonged reaction time at elevated temperature. | Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction progress to avoid unnecessarily long reaction times.[5] | |
| Incomplete coupling reaction leading to repeated coupling cycles and increased racemization risk. | Steric hindrance or aggregation. | Consider switching to a more polar solvent like NMP or adding DMSO to improve solubility and reduce aggregation.[3] Microwave-assisted synthesis can sometimes improve coupling efficiency, but temperature must be carefully controlled to limit racemization.[5][7] |
| Suboptimal activation. | Ensure equimolar amounts of the coupling reagent and Boc-Asp(OMe)-OH are used. Pre-activation of the amino acid before adding it to the amine component can sometimes be beneficial.[3] |
Data Summary
Table 1: Comparison of Common Additives for Racemization Suppression
| Additive | Advantages | Disadvantages |
| HOBt (1-Hydroxybenzotriazole) | Effective at suppressing racemization and increasing coupling efficiency.[3][6] | Can have explosive properties in its anhydrous form.[2][8] |
| HOAt (1-Hydroxy-7-azabenzotriazole) | More effective than HOBt at accelerating coupling and suppressing racemization.[2][9] | More expensive than HOBt. |
| Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate) | A non-explosive and highly effective alternative to HOBt and HOAt, providing high coupling rates with low racemization.[2][10] | |
| 6-Cl-HOBt | Effective in suppressing racemization.[3] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma Pure
This protocol is recommended for routine couplings of Boc-Asp(OMe)-OH where minimizing racemization is a priority.
-
Dissolve Boc-Asp(OMe)-OH (1.0 equivalent) and Oxyma Pure (1.0 equivalent) in an appropriate solvent (e.g., DMF or NMP).
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine component (1.0 equivalent) to the solution.
-
Add diisopropylcarbodiimide (DIC) (1.0 equivalent) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, proceed with the workup to remove the diisopropylurea byproduct and isolate the desired peptide.
Protocol 2: Coupling with a Weaker Base for Racemization-Prone Systems
This protocol is suitable for situations where a base is necessary and the risk of racemization is high.
-
Dissolve Boc-Asp(OMe)-OH (1.0 equivalent) and the coupling reagent (e.g., HBTU, 1.0 equivalent) in a suitable solvent (e.g., DMF).
-
Add the amine component (as a salt, e.g., hydrochloride) (1.0 equivalent) to the solution.
-
Add a weak tertiary base such as N-methylmorpholine (NMM) (2.0 equivalents) to the mixture.
-
Stir the reaction at room temperature and monitor its completion.
Visualizations
Caption: Mechanism of racemization during peptide coupling.
Caption: General workflow for minimizing racemization.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimizing Cleavage of Peptides Containing Aspartic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with peptides containing aspartic acid, particularly concerning aspartimide formation and cleavage cocktail optimization.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation, and why is it a problem for my peptide synthesis?
Aspartimide formation is a significant side reaction that occurs during Fmoc-based solid-phase peptide synthesis (SPPS) of peptides containing aspartic acid (Asp).[1][2][3] It is an intramolecular cyclization reaction where the backbone amide nitrogen attacks the side-chain carboxyl group of the aspartic acid residue, forming a five-membered succinimide ring.[2][4] This reaction is primarily catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine).[2][3]
This side reaction is problematic for several reasons:
-
Formation of Multiple Impurities: The aspartimide intermediate is unstable and can be hydrolyzed to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide. Both of these can also be present as racemized D-isomers. Additionally, the aspartimide ring can be opened by the base used for Fmoc deprotection (e.g., piperidine), leading to the formation of piperidide adducts.[2]
-
Purification Challenges: The β-aspartyl and D-aspartyl impurities often have very similar retention times to the target peptide in reverse-phase HPLC, making them difficult or even impossible to separate.
-
Reduced Yield: The formation of these side products significantly lowers the yield of the desired peptide.[2]
Q2: Which amino acid sequences are most susceptible to aspartimide formation?
Aspartimide formation is highly sequence-dependent. The risk is greatest when the amino acid C-terminal to the aspartic acid residue has a small, sterically unhindered side chain, which allows the backbone nitrogen to more easily attack the aspartic acid side chain. The most problematic sequences include:
Q3: Can I optimize my cleavage cocktail to prevent or reverse aspartimide formation?
It is a common misconception that the cleavage cocktail can solve issues of aspartimide formation. Aspartimide formation is a base-catalyzed reaction that occurs during the Fmoc-deprotection steps of the synthesis. The final cleavage from the resin, which is performed under strong acidic conditions (typically with trifluoroacetic acid - TFA), does not reverse the formation of aspartimide-related impurities.[5] Therefore, preventative measures must be taken during the synthesis.
Troubleshooting Guide
Issue: My peptide has a lower yield and contains impurities with the same mass as the target peptide, especially when it contains an Asp-Gly sequence.
This is a classic sign of aspartimide formation. Here are the recommended strategies to mitigate this issue, which should be implemented during the synthesis phase.
1. Modification of Fmoc-Deprotection Conditions
While the standard 20% piperidine in DMF is widely used, modifying this deprotection cocktail can reduce the extent of aspartimide formation.
| Modification | Protocol | Advantages | Disadvantages |
| Addition of HOBt | Use 20% piperidine in DMF containing 0.1 M HOBt (1-Hydroxybenzotriazole). | Significantly reduces aspartimide formation. | HOBt is an explosive when anhydrous and is typically sold wetted, introducing water. |
| Use of a Weaker Base | Replace piperidine with a weaker base like piperazine. | Reduces the rate of aspartimide formation. | May not completely eliminate the side reaction. |
2. Use of Sterically Hindered Aspartic Acid Protecting Groups
The standard tert-butyl (tBu) protecting group on the aspartic acid side chain may not offer sufficient steric hindrance to prevent the intramolecular attack. Using a bulkier protecting group is a highly effective strategy.
| Protecting Group | Description | Efficacy in Reducing Aspartimide Formation |
| OMpe (3-methylpent-3-yl) | A bulkier ester protecting group. | Significant reduction compared to OtBu. |
| ODie (2,4-dimethylpent-3-yl) | An even bulkier ester protecting group. | Very high reduction of aspartimide formation. |
| Trialkylcarbinol Esters | A class of very bulky protecting groups. | Almost complete suppression of aspartimide formation.[6] |
3. Backbone Protection
This is one of the most effective methods to completely prevent aspartimide formation. A protecting group is placed on the amide nitrogen of the amino acid following the aspartic acid, physically blocking the cyclization.
| Method | Description | Efficacy |
| Dmb-Gly Dipeptides | Use a pre-formed dipeptide building block, Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the glycine's amide nitrogen. | Highly effective for the problematic Asp-Gly sequence. The Dmb group is cleaved during the final TFA cleavage.[4] |
Experimental Protocols
Protocol 1: Standard Cleavage of a Peptide Containing Asp(OtBu)
This protocol is suitable for peptides containing aspartic acid where preventative measures against aspartimide formation were taken during synthesis.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard peptide without other sensitive residues (like Cys, Met, Trp), "Reagent K" is a robust choice.
-
Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[5]
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[5] Gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10x the volume of the filtrate).
-
Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Table of Common Cleavage Cocktails
The choice of cleavage cocktail is dictated by the overall amino acid composition of the peptide, not just the presence of aspartic acid. The primary goal is to efficiently remove all side-chain protecting groups and scavenge the resulting reactive carbocations.
| Reagent Name | Composition | Primary Use Case |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O[5] | General purpose for peptides without sensitive residues like Cys, Met, or Trp. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT[5] | Peptides containing Cys, Met, Trp, or Tyr. Effective for cleaving Trp-containing peptides from PAL resins.[5] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Odorless" alternative to cocktails with thiols, good for scavenging trityl groups. Does not protect Met from oxidation. |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides with Arg(Pbf/Pmc).[5] |
Visual Guides
Caption: Pathway of aspartimide formation during Fmoc-SPPS.
Caption: Troubleshooting logic for aspartic acid-containing peptides.
References
- 1. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Detection [iris-biotech.de]
- 5. Bot Detection [iris-biotech.de]
- 6. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Protecting Groups: A Comparative Guide to Boc-Asp(OMe)-OH and Fmoc-Asp(OtBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of building blocks is paramount to success. Aspartic acid, a frequently incorporated residue, presents a unique challenge due to its susceptibility to side reactions. This guide provides an in-depth, objective comparison of two commonly used protected aspartic acid derivatives: Boc-Asp(OMe)-OH for tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) and Fmoc-Asp(OtBu)-OH for 9-fluorenylmethoxycarbonyl (Fmoc) SPPS. We will delve into the chemical strategies, performance, potential pitfalls, and experimental protocols associated with each, supported by available data to inform your selection process.
The Strategic Divide: Boc vs. Fmoc Chemistry
Solid-phase peptide synthesis relies on a strategic interplay of protecting groups to ensure the orderly assembly of amino acids. The two dominant strategies, Boc and Fmoc, differ primarily in the nature of the temporary Nα-protecting group and the conditions required for its removal.
The Boc/Bzl strategy employs the acid-labile Boc group for Nα-protection, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA). Side-chain protecting groups, such as the benzyl (Bzl) ether for the β-carboxyl group of aspartic acid, are more robust and require a strong acid, typically anhydrous hydrogen fluoride (HF), for their removal during the final cleavage from the resin.[1][2]
In contrast, the Fmoc/tBu strategy utilizes the base-labile Fmoc group for Nα-protection, which is cleaved with a secondary amine, most commonly piperidine.[2][3] The side-chain protecting groups, like the tert-butyl (tBu) ester for aspartic acid, are acid-labile and are removed concurrently with cleavage from the resin using a strong acid cocktail, usually based on TFA.[1][2] This orthogonality of protecting groups in the Fmoc strategy, where the Nα- and side-chain protecting groups are removed by entirely different chemical mechanisms, is a key advantage that has led to its widespread adoption.[1][2]
Head-to-Head Comparison: Boc-Asp(OMe)-OH vs. Fmoc-Asp(OtBu)-OH
| Feature | Boc-Asp(OMe)-OH | Fmoc-Asp(OtBu)-OH |
| SPPS Strategy | Boc/Bzl | Fmoc/tBu |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side-Chain Protecting Group | OMe (Methyl ester) | OtBu (tert-butyl ester) |
| Nα-Deprotection Condition | Moderate Acid (e.g., 50% TFA in DCM) | Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Cleavage | Strong Acid (e.g., Anhydrous HF) | Strong Acid (e.g., TFA cocktail) |
| Primary Side Reaction | Less prone to aspartimide formation during synthesis cycles. | Highly susceptible to base-catalyzed aspartimide formation.[4] |
| Cleavage Considerations | Requires specialized, hazardous HF apparatus. | Uses standard laboratory glassware with appropriate safety measures for strong acids. |
The Specter of Aspartimide Formation: A Critical Side Reaction
The primary challenge when incorporating aspartic acid into a peptide sequence is the formation of a cyclic aspartimide intermediate. This side reaction is particularly prevalent in Fmoc-SPPS due to the repeated exposure to the basic conditions used for Fmoc deprotection.[4] The aspartimide can subsequently undergo nucleophilic attack by piperidine or water, leading to a mixture of byproducts, including the desired α-peptide, the isomeric β-peptide, and piperidide adducts, which are often difficult to separate from the target peptide.
The sequence of the peptide plays a crucial role, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being especially prone to this side reaction.[5] In Boc-SPPS, the Nα-amino group is protonated after deprotection, which reduces its nucleophilicity and thereby lessens the propensity for aspartimide formation during the synthesis cycles.
The choice of the side-chain protecting group also influences the rate of aspartimide formation. While Fmoc-Asp(OtBu)-OH is the standard derivative used in Fmoc-SPPS, studies have shown that bulkier side-chain protecting groups can offer better protection against this side reaction, albeit sometimes at the cost of lower coupling efficiency.
Experimental Protocols
Boc-Solid Phase Peptide Synthesis (SPPS) using Boc-Asp(OMe)-OH
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/DMAP or cesium salt method).
2. Peptide Chain Elongation Cycle:
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Washing: Wash the resin thoroughly with DCM, isopropanol, and then DCM again.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin with DCM.
-
Coupling: Couple the next Boc-protected amino acid (e.g., Boc-Asp(OMe)-OH), pre-activated with a coupling reagent such as HBTU/DIEA or DCC/HOBt in DMF or DCM, for 1-2 hours.
-
Washing: Wash the resin with DCM and DMF.
-
Repeat the cycle for each subsequent amino acid.
3. Cleavage and Deprotection:
-
After synthesis completion, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Perform the final cleavage and deprotection of side-chain protecting groups using anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours in a dedicated HF cleavage apparatus.
-
Evaporate the HF and precipitate the crude peptide in cold diethyl ether.
4. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purity and identity of the final peptide by analytical RP-HPLC and mass spectrometry.
Fmoc-Solid Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OtBu)-OH
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Couple the first Fmoc-protected amino acid to the resin using a suitable activation method (e.g., HBTU/DIEA or DIC/Oxyma).
2. Peptide Chain Elongation Cycle:
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group.[6]
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH), pre-activated with a coupling reagent such as HBTU/DIEA or HATU/DIEA in DMF, for 1-2 hours.[6]
-
Washing: Wash the resin with DMF.
-
Repeat the cycle for each subsequent amino acid.
3. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically TFA-based with scavengers (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.[7]
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
4. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
Purify the peptide by preparative RP-HPLC.
-
Analyze the purity and identity of the final peptide by analytical RP-HPLC and mass spectrometry.
Visualizing the Workflow and Side Reactions
To better understand the chemical pathways and potential challenges, the following diagrams illustrate the SPPS workflows and the mechanism of aspartimide formation.
Conclusion: Making an Informed Choice
The selection between Boc-Asp(OMe)-OH and Fmoc-Asp(OtBu)-OH is intrinsically linked to the overarching synthetic strategy. The Fmoc/tBu approach, utilizing Fmoc-Asp(OtBu)-OH, has become the predominant method in modern peptide synthesis due to its milder Nα-deprotection conditions and the avoidance of hazardous HF. However, researchers must be vigilant about the significant risk of aspartimide formation, especially in problematic sequences. Strategies to mitigate this side reaction, such as using bulkier side-chain protecting groups or modified deprotection cocktails, should be considered.
The Boc/Bzl strategy, with Boc-Asp(OMe)-OH, offers a reduced risk of aspartimide formation during the synthesis cycles. The primary drawback of this method is the necessity of using highly corrosive and hazardous anhydrous HF for the final cleavage, which requires specialized equipment and stringent safety protocols.
Ultimately, the choice depends on the specific peptide sequence, the available laboratory infrastructure, and the desired purity of the final product. For routine synthesis of peptides not prone to aspartimide formation, the convenience and safety of the Fmoc strategy make Fmoc-Asp(OtBu)-OH an attractive choice. For particularly challenging sequences where aspartimide formation is a major concern and the necessary equipment is available, the Boc strategy with Boc-Asp(OMe)-OH remains a viable and robust alternative. Careful consideration of these factors will guide the peptide chemist toward a successful and efficient synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. media.iris-biotech.de [media.iris-biotech.de]
A Comparative Guide: Boc vs. Fmoc Protection for Aspartic Acid in Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of protecting group strategy in solid-phase peptide synthesis (SPPS) is critical to achieving high purity and yield, especially when dealing with sensitive amino acids like aspartic acid (Asp). This guide provides an objective comparison of tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection for aspartic acid, with a focus on side reactions, cleavage conditions, and overall synthetic outcomes, supported by experimental insights.
A primary challenge in the synthesis of peptides containing aspartic acid, particularly with the widely used Fmoc/tBu strategy, is the formation of aspartimide. This side reaction can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides and their racemized forms, significantly compromising the purity and yield of the target peptide. The Boc/Bzl strategy, while older, presents distinct advantages in mitigating this specific issue.
The Challenge of Aspartimide Formation in Fmoc-SPPS
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction involving the side-chain carboxyl group of an aspartic acid residue and the backbone amide nitrogen of the following amino acid.[1][2] This reaction is particularly pronounced during the repeated piperidine treatments used for Fmoc group removal in Fmoc-SPPS.[1][3] The resulting five-membered succinimide ring is susceptible to nucleophilic attack by piperidine or water, leading to the formation of piperidide adducts or a mixture of α- and β-aspartyl peptides, often with epimerization at the α-carbon of the aspartic acid.[1][4]
Several factors influence the rate of aspartimide formation, including the sequence of the peptide (Asp-Gly, Asp-Asn, and Asp-Ser are particularly problematic), the strength of the base used for deprotection, and temperature.[5][6]
The Boc Protection Advantage for Aspartic Acid
The primary advantage of using Boc protection for aspartic acid lies in the acidic conditions employed for the removal of the Nα-Boc group, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[7] These acidic conditions do not promote the base-catalyzed aspartimide formation, making Boc-SPPS a more robust method for synthesizing peptides containing aspartic acid, especially those with sequences prone to this side reaction.[4] While aspartimide formation can still occur under acidic conditions, the extent is significantly reduced compared to the base-catalyzed pathway in Fmoc-SPPS.[4]
Comparative Overview of Boc and Fmoc Strategies for Aspartic Acid
| Feature | Boc-Asp(OBzl)-OH | Fmoc-Asp(OtBu)-OH |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Side-Chain Protecting Group | Benzyl (Bzl) | tert-Butyl (tBu) |
| Nα-Deprotection Conditions | Acidic (e.g., 50% TFA in DCM) | Basic (e.g., 20% piperidine in DMF)[7] |
| Side-Chain Deprotection | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., high-% TFA)[7] |
| Propensity for Aspartimide | Significantly lower | High, especially in sensitive sequences[1] |
| Key Advantage for Asp | Minimization of base-catalyzed aspartimide formation.[4] | Milder final cleavage conditions for some peptides.[8] |
| Primary Disadvantage for Asp | Use of hazardous strong acids (HF) for final cleavage.[8] | High risk of aspartimide formation and related impurities.[2] |
Experimental Data: Aspartimide Formation in Fmoc-SPPS
| Aspartic Acid Derivative | Aspartimide-related Impurities (%) after extended piperidine treatment | Reference |
| Fmoc-Asp(OtBu)-OH | High | [3] |
| Fmoc-Asp(OMpe)-OH | Reduced | [3] |
| Fmoc-Asp(OBno)-OH | Significantly Reduced (~0.1%/cycle for Asp-Gly) | [3] |
This data underscores the inherent challenge of aspartimide formation with the standard Fmoc-Asp(OtBu)-OH and the efforts to develop alternative protecting groups to minimize it. The use of bulky side-chain protecting groups can sterically hinder the intramolecular cyclization.[9]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a generalized workflow for both Boc and Fmoc SPPS.
General workflow for solid-phase peptide synthesis (SPPS).
Protocol 1: Boc-SPPS of a Model Peptide Containing Aspartic Acid
1. Resin and First Amino Acid Coupling:
-
Start with a suitable resin (e.g., Merrifield resin for a C-terminal acid).
-
Couple Boc-protected C-terminal amino acid to the resin using standard methods.
2. Chain Elongation (per cycle):
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Washing: Wash the resin with DCM, isopropanol, and DMF.
-
Neutralization: Neutralize the resulting ammonium salt with a solution of 10% diisopropylethylamine (DIEA) in DMF.
-
Washing: Wash the resin with DMF and DCM.
-
Coupling: Couple the next Boc-protected amino acid (e.g., Boc-Asp(OBzl)-OH) using a suitable activating agent (e.g., HBTU/DIEA or DIC/HOBt) in DMF. Monitor coupling completion with a qualitative test (e.g., ninhydrin test).
-
Washing: Wash the resin with DMF and DCM.
3. Final Cleavage and Deprotection:
-
After assembling the full peptide chain, treat the resin with anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting groups. (Caution: HF is extremely toxic and requires specialized equipment and handling procedures).
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
Purify the peptide by reverse-phase HPLC.
Protocol 2: Fmoc-SPPS of a Model Peptide Containing Aspartic Acid
1. Resin and First Amino Acid Coupling:
-
Start with a suitable resin (e.g., Wang resin for a C-terminal acid).
-
Couple the first Fmoc-protected amino acid to the resin.
2. Chain Elongation (per cycle):
-
Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc group.
-
Washing: Wash the resin with DMF and DCM.
-
Coupling: Couple the next Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) using a suitable activating agent (e.g., HBTU/DIEA or DIC/HOBt) in DMF.
-
Washing: Wash the resin with DMF and DCM.
3. Final Cleavage and Deprotection:
-
After completing the peptide sequence, treat the resin with a cleavage cocktail, typically containing a high concentration of TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
Purify the peptide by reverse-phase HPLC.
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the key chemical transformations in both Boc and Fmoc strategies, highlighting the conditions that lead to the formation of aspartimide.
Comparison of Nα-deprotection conditions.
Mechanism of aspartimide formation in Fmoc-SPPS.
Conclusion
For the synthesis of peptides containing aspartic acid, particularly those with sequences known to be susceptible to aspartimide formation, the Boc/Bzl protection strategy offers a significant advantage over the more common Fmoc/tBu approach. The use of acidic conditions for Nα-Boc deprotection effectively suppresses the base-catalyzed intramolecular cyclization that leads to aspartimide-related impurities. While the final cleavage in Boc-SPPS requires the use of hazardous reagents like HF, the improved purity and yield of the crude peptide can simplify downstream purification efforts and ultimately lead to a more efficient synthesis of the target molecule. Researchers and drug development professionals should carefully consider the peptide sequence and the potential for aspartimide formation when selecting a synthetic strategy for aspartic acid-containing peptides.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Detection [iris-biotech.de]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. Bot Detection [iris-biotech.de]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Boc-Asp(OMe)-OH and Boc-Asp(OBzl)-OH in Solid-Phase Peptide Synthesis
For researchers and professionals in the field of drug development and peptide chemistry, the selection of appropriate building blocks is paramount to the success of Solid-Phase Peptide Synthesis (SPPS). When incorporating aspartic acid into a peptide sequence using Boc (tert-butyloxycarbonyl) chemistry, the choice of side-chain protection is a critical consideration that can influence coupling efficiency, side reactions, and the final deprotection strategy. This guide provides an objective comparison of two commonly used derivatives: Boc-Asp(OMe)-OH, with a methyl ester side-chain protection, and Boc-Asp(OBzl)-OH, which employs a benzyl ester.
Chemical Properties and Strategic Considerations
Boc-Asp(OBzl)-OH is the more conventional choice in Boc-SPPS. The benzyl ester is relatively stable to the moderately acidic conditions required for the repetitive cleavage of the N-terminal Boc group (typically with trifluoroacetic acid, TFA). However, it is readily cleaved under the strong acidic conditions of the final deprotection and resin cleavage step, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2][3]
Boc-Asp(OMe)-OH, on the other hand, utilizes a methyl ester for side-chain protection. While also stable to TFA, the cleavage of the methyl ester under strong acid conditions is less documented in the context of standard Boc-SPPS protocols. Generally, methyl esters are hydrolyzed under strongly acidic or basic conditions.[4][5][6][7][8][9] There is a potential for transesterification if methanol is used in washing steps following TFA deprotection, although this is generally not a major concern with robust washing protocols.[1]
A key theoretical difference lies in the steric bulk of the protecting groups. The smaller size of the methyl group compared to the benzyl group could potentially influence the rate of a common side reaction: aspartimide formation.
Performance in SPPS: A Comparative Analysis
While direct, quantitative head-to-head experimental data is scarce in published literature, a comparison can be drawn from the well-established principles of peptide chemistry.
Coupling Efficiency:
The coupling efficiency of both derivatives is expected to be comparable under standard Boc-SPPS conditions. The activation of the alpha-carboxyl group for amide bond formation is the primary determinant of coupling speed and success, and this is identical for both molecules. Any differences would likely arise from secondary effects such as solubility or aggregation, which are sequence-dependent.
Side Reactions: Aspartimide Formation
Aspartimide formation is a significant side reaction associated with aspartic acid residues, leading to the formation of a succinimide ring that can subsequently open to yield a mixture of α- and β-aspartyl peptides, as well as racemization.[10][11][12][13] This can occur under both acidic and basic conditions. In the context of Boc-SPPS, while the repetitive acid-mediated Boc deprotection is less prone to induce this side reaction compared to the basic conditions of Fmoc-SPPS, it can still be a concern, particularly during the final cleavage.[10]
Theoretically, the smaller steric hindrance of the methyl ester in Boc-Asp(OMe)-OH might allow for a greater propensity for the peptide backbone nitrogen to attack the side-chain carbonyl, thus increasing the rate of aspartimide formation compared to the bulkier benzyl ester of Boc-Asp(OBzl)-OH . The benzyl group can provide a steric shield that hinders this intramolecular cyclization.
Deprotection and Cleavage
The final step of SPPS, where the peptide is cleaved from the resin and all side-chain protecting groups are removed, is where the most significant practical differences between these two derivatives lie.
Boc-Asp(OBzl)-OH: The cleavage of the benzyl ester is a standard and well-documented procedure in Boc-SPPS. Strong acids like HF or TFMSA are highly effective in removing the benzyl group simultaneously with other benzyl-based protecting groups and cleaving the peptide from most resins.[1][2][3]
Boc-Asp(OMe)-OH: The cleavage of the methyl ester requires hydrolysis. While strong acids like HF and TFMSA will catalyze this hydrolysis, the efficiency and potential for incomplete cleavage or other side reactions are not as extensively characterized for this specific derivative in the context of a global deprotection cocktail. Saponification under basic conditions is another method for methyl ester cleavage, but this is generally incompatible with the acid-labile protecting groups used in Boc-SPPS.
Data Summary
| Feature | Boc-Asp(OMe)-OH | Boc-Asp(OBzl)-OH |
| Side-Chain Protection | Methyl Ester (-OMe) | Benzyl Ester (-OBzl) |
| Molecular Weight | 247.25 g/mol | 323.34 g/mol |
| Stability to TFA | Stable | Stable |
| Coupling Efficiency | Theoretically similar to -OBzl | Standard and well-characterized |
| Aspartimide Formation | Theoretically more prone due to less steric hindrance | Less prone due to bulkier protecting group |
| Cleavage Conditions | Strong acid (HF, TFMSA) for hydrolysis | Strong acid (HF, TFMSA) |
| Documentation in SPPS | Less common, limited data | Standard, widely used and documented |
Experimental Protocols
The following is a generalized experimental protocol for the incorporation of an aspartic acid derivative in a manual Boc-SPPS workflow. This protocol would be suitable for a comparative study of the two derivatives.
Model Peptide Sequence: H-Tyr-Gly-Gly-Phe-Asp -Phe-Gly-OH
Resin: PAM (phenylacetamidomethyl) resin
General Cycle for Amino Acid Coupling:
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with 50% TFA in DCM for 20 minutes.
-
Wash with DCM (3x) and isopropanol (2x).
-
-
Neutralization:
-
Wash with DCM (3x).
-
Treat with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
-
Wash with DCM (3x).
-
-
Coupling (for Boc-Asp(OMe)-OH or Boc-Asp(OBzl)-OH):
-
Dissolve 3 equivalents of the Boc-Asp derivative and 3 equivalents of HBTU in N,N-dimethylformamide (DMF).
-
Add 6 equivalents of DIEA to the activation mixture and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection:
-
For Boc-Asp(OBzl)-OH:
-
Cleavage Cocktail: HF:anisole (9:1)
-
Procedure: Treat the dried peptide-resin with the cleavage cocktail for 1 hour at 0°C. Evaporate the HF, precipitate the peptide in cold diethyl ether, filter, and dry.
-
-
For Boc-Asp(OMe)-OH (Proposed):
-
Cleavage Cocktail: HF:anisole (9:1)
-
Procedure: Treat the dried peptide-resin with the cleavage cocktail for 1-2 hours at 0°C. A longer reaction time may be necessary to ensure complete hydrolysis of the methyl ester. Evaporate the HF, precipitate the peptide in cold diethyl ether, filter, and dry. The crude peptide should be carefully analyzed by mass spectrometry to confirm complete deprotection.
-
Visualizing the Workflow
The following diagram illustrates the key structural differences and the established deprotection pathway for the benzyl-protected derivative.
Caption: Comparison of SPPS workflow for Boc-Asp(OMe)-OH and Boc-Asp(OBzl)-OH.
Conclusion and Recommendations
Boc-Asp(OBzl)-OH remains the industry standard and the recommended choice for most applications in Boc-SPPS. Its performance and deprotection are well-characterized and highly reliable. The extensive documentation and established protocols minimize the risks associated with peptide synthesis.
Boc-Asp(OMe)-OH may be a viable alternative, but its use should be approached with caution. The primary concerns are a theoretically higher risk of aspartimide formation and the lack of well-established, optimized protocols for the cleavage of the methyl ester in the context of a global peptide deprotection. Researchers opting for Boc-Asp(OMe)-OH should be prepared to perform careful optimization of the final cleavage step and thorough analysis of the crude peptide to ensure complete deprotection and to quantify any side products.
For projects where reliability and adherence to established methods are critical, Boc-Asp(OBzl)-OH is the superior choice. For research endeavors exploring novel synthetic strategies or where the specific properties of the methyl ester might be advantageous for other chemical manipulations, Boc-Asp(OMe)-OH could be considered, with the caveat that significant process development may be required.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Acid-Catalyzed Ester Hydrolysis Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. may.chem.uh.edu [may.chem.uh.edu]
- 9. Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl ... | Study Prep in Pearson+ [pearson.com]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 13. media.iris-biotech.de [media.iris-biotech.de]
A Comparative Guide to Orthogonal Protection Strategies for the Aspartic Acid Side Chain
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides, particularly those containing aspartic acid (Asp), is often complicated by the formation of aspartimide intermediates. This side reaction, prevalent in Fmoc-based solid-phase peptide synthesis (SPPS), can lead to a mixture of byproducts, including α- and β-peptides and racemized products, which are challenging to separate from the target peptide.[1][2] Effective protection of the aspartic acid side chain's β-carboxyl group is therefore critical for the successful synthesis of pure, high-yield peptides.
This guide provides an objective comparison of various orthogonal protection strategies for the aspartic acid side chain, supported by experimental data. It details the methodologies for key experiments and visualizes the underlying chemical pathways and workflows.
Comparison of Aspartic Acid Side Chain Protecting Groups
The choice of protecting group for the Asp side chain is a crucial parameter in minimizing aspartimide formation.[3] Below is a comparison of commonly used protecting groups, highlighting their cleavage conditions and effectiveness in preventing this problematic side reaction.
| Protecting Group | Abbreviation | Cleavage Conditions | Advantages | Disadvantages |
| tert-Butyl | OtBu | High concentration of strong acid (e.g., 95% TFA)[4] | Standard, widely used in Fmoc/tBu strategy.[5] | Prone to aspartimide formation, especially in Asp-Gly sequences.[1][6] |
| 3-ethyl-3-pentyl | OEpe | High concentration of strong acid (e.g., 95% TFA) | Increased steric hindrance significantly reduces aspartimide formation compared to OtBu.[7][8] | Higher cost and potentially slower coupling kinetics compared to OtBu. |
| 5-n-butyl-5-nonyl | OBno | High concentration of strong acid (e.g., 95% TFA) | Offers superior suppression of aspartimide formation due to its significant steric bulk.[9] | May exhibit slower coupling kinetics and is a more specialized reagent. |
| Allyl | OAll | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[10][11] | Orthogonal to both acid- and base-labile protecting groups.[11] | Requires a metal catalyst for cleavage, which may require additional purification steps.[10][12] |
| 2-Phenylisopropyl | O-2-PhiPr | Mildly acidic conditions (e.g., 1% TFA in DCM)[13][14] | Orthogonal to tBu-based protecting groups, allowing for selective deprotection on-resin.[13] | Can be less stable to repeated Fmoc deprotection cycles compared to more robust groups. |
Quantitative Comparison of Protecting Group Performance
The following table summarizes experimental data from a comparative study on the effectiveness of different Asp side chain protecting groups in suppressing aspartimide formation in the model peptide VKDXYI (where X = G, N, or R). The peptides were subjected to prolonged treatment with 20% piperidine in DMF to simulate numerous deprotection cycles.
| Protecting Group | Adjacent Residue (X) | Target Peptide (%) | D-Aspartate (%) |
| Fmoc-Asp(OtBu)-OH | Gly | 2.5 | 24.3 |
| Asn | 46.5 | 13.9 | |
| Arg | 60.1 | 10.4 | |
| Fmoc-Asp(OMpe)-OH | Gly | 7.9 | 19.8 |
| Asn | 62.9 | 10.1 | |
| Arg | 74.0 | 7.2 | |
| Fmoc-Asp(OBno)-OH | Gly | 89.9 | 0.4 |
| Asn | 98.6 | 0.1 | |
| Arg | 99.1 | 0.0 |
Data sourced from a study by Behrendt et al., which demonstrated that the sterically demanding OBno group provides exceptional protection against aspartimide formation and racemization.[9]
Experimental Protocols
General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for the synthesis of a peptide on a solid support using the Fmoc/tBu strategy.
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 2 x 10 minutes).[15]
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (including the orthogonally protected Asp derivative) is activated with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and coupled to the free N-terminus of the growing peptide chain.[16]
-
Washing: The resin is washed with DMF to remove unreacted reagents.
-
Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
Protocol for Selective Deprotection of Asp(OAll)
This protocol describes the on-resin removal of the allyl protecting group from the aspartic acid side chain.
-
Resin Preparation: The peptide-resin containing the Asp(OAll) residue is swelled in a suitable solvent (e.g., DCM or a mixture of DMSO/THF/0.5M HCl).[2]
-
Catalyst and Scavenger Addition: A solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger, such as phenylsilane or tributyltin hydride, is prepared.[2][10]
-
Deprotection Reaction: The catalyst and scavenger solution is added to the resin, and the reaction is allowed to proceed at room temperature. The progress of the reaction can be monitored by HPLC analysis of a small cleaved sample.
-
Washing: The resin is thoroughly washed with a solvent that can remove the palladium catalyst and scavenger byproducts, such as a solution of sodium N,N-diethyldithiocarbamate in DMF, followed by extensive DMF and DCM washes.
Protocol for Selective Deprotection of Asp(O-2-PhiPr)
This protocol details the on-resin removal of the 2-phenylisopropyl protecting group.
-
Resin Preparation: The peptide-resin containing the Asp(O-2-PhiPr) residue is swelled in dichloromethane (DCM).
-
Deprotection Solution: A solution of 1% trifluoroacetic acid (TFA) in DCM is prepared.[13][14]
-
Deprotection Reaction: The 1% TFA/DCM solution is added to the resin and allowed to react for a short period (e.g., 10-30 minutes). The reaction progress can be monitored by HPLC.
-
Washing: The resin is washed thoroughly with DCM to remove the cleaved protecting group and residual acid.
-
Neutralization: The resin is neutralized with a solution of a hindered base, such as 10% diisopropylethylamine (DIPEA) in DMF, to prepare it for subsequent reactions.
Visualizing Orthogonal Protection Strategies
The following diagrams illustrate the key concepts and workflows associated with orthogonal protection strategies for the aspartic acid side chain.
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Workflow illustrating orthogonal deprotection in Fmoc-SPPS.
Caption: Decision tree for selecting an Asp protection strategy.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bot Detection [iris-biotech.de]
- 4. Bot Detection [iris-biotech.de]
- 5. nbinno.com [nbinno.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 10. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bot Detection [iris-biotech.de]
- 14. peptide.com [peptide.com]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
Navigating the Labyrinth of Difficult Peptides: A Comparative Guide to Aspartic Acid Protection Strategies
For researchers, scientists, and drug development professionals, the synthesis of "difficult" peptide sequences represents a significant hurdle. These sequences, often characterized by hydrophobicity leading to on-resin aggregation or specific motifs prone to side reactions, can result in low yields and complex purifications. A notorious challenge is the formation of aspartimide, a side reaction involving aspartic acid (Asp) residues that leads to a mixture of impurities. This guide provides an objective comparison of various protecting group strategies for aspartic acid, with a focus on managing difficult sequences, and evaluates the role of Boc-Asp(OMe)-OH within the broader context of peptide synthesis.
The primary difficulties in Solid Phase Peptide Synthesis (SPPS) arise from two main sources: peptide aggregation and sequence-dependent chemical side reactions. Aggregation of the growing peptide chain on the solid support can hinder reagent access, leading to incomplete deprotection and coupling steps.[1] Separately, certain amino acid sequences are inherently reactive. The Asp-Gly, Asp-Asn, and Asp-Ser motifs are particularly problematic, as they are highly susceptible to forming a cyclic aspartimide intermediate, which can subsequently lead to racemization and the formation of unnatural β-peptides that are often difficult to separate from the target product.[2][3]
While aspartimide formation is a well-known issue in the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy due to the basic conditions of Fmoc removal, it can also occur under the acidic conditions used in Boc/Bzl (tert-butoxycarbonyl/benzyl) chemistry, particularly during the final cleavage from the resin.[2][4]
The Mechanism of Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction. The backbone amide nitrogen following an aspartic acid residue attacks the side-chain carbonyl group of the Asp residue. This process is catalyzed by either base (in Fmoc-SPPS) or acid (in Boc-SPPS), leading to a five-membered succinimide ring. This intermediate is unstable and can reopen, yielding the desired α-peptide, the unnatural β-peptide, or their respective D-isomers, compromising the purity and biological activity of the final product.
Caption: Mechanism of Aspartimide Formation and Subsequent Rearrangement.
Strategies in Boc-Based Peptide Synthesis
The Boc/Bzl strategy is often preferred for synthesizing long or aggregation-prone peptides, as the repetitive trifluoroacetic acid (TFA) treatments used for Nα-Boc deprotection can effectively disrupt secondary structures and improve solvation.[5][6] For aspartic acid, the standard protecting group is the benzyl ester, Boc-Asp(OBzl)-OH.[7]
Boc-Asp(OMe)-OH and Alternatives
Boc-Asp(OMe)-OH, which utilizes a methyl ester for side-chain protection, is a commercially available building block for Boc-SPPS. While direct comparative studies on its efficacy in preventing side reactions are limited, its performance can be inferred from established chemical principles. The primary defense against aspartimide formation is steric hindrance around the side-chain ester. Research has shown that using the bulkier cyclohexyl ester, Boc-Asp(OcHx)-OH , significantly reduces the formation of aspartimide compared to the standard benzyl ester during synthesis and cleavage.[2][8] Given that the methyl group (-OMe) is less sterically demanding than both benzyl (-OBzl) and cyclohexyl (-OcHx), it is unlikely to offer superior protection against cyclization.
| Reagent | Side-Chain Protecting Group | Efficacy in Preventing Aspartimide | Primary Cleavage Condition |
| Boc-Asp(OBzl)-OH | Benzyl (-CH₂-Ph) | Standard (Baseline) | Strong Acid (HF, TFMSA) |
| Boc-Asp(OMe)-OH | Methyl (-CH₃) | Likely lower than -OBzl and -OcHx | Strong Acid (HF, TFMSA) |
| Boc-Asp(OcHx)-OH | Cyclohexyl (-C₆H₁₁) | Significantly higher than -OBzl[2][8] | Strong Acid (HF, TFMSA) |
Advanced Strategies in Fmoc-Based Peptide Synthesis
The problem of aspartimide formation is most pronounced in Fmoc-SPPS, prompting the development of numerous innovative solutions.
Sterically Hindered Side-Chain Protecting Groups
The most direct approach is to replace the standard tert-butyl (OtBu) ester with a bulkier group that physically blocks the nucleophilic attack from the backbone nitrogen. Several advanced protecting groups have been developed with demonstrated success.
| Reagent | % Target Peptide (VKDGYI) | % Aspartimide Formation | Key Advantages | Considerations |
| Fmoc-Asp(OtBu)-OH | 38.6% | 50.1% | Standard, cost-effective. | High risk in susceptible sequences. |
| Fmoc-Asp(OMpe)-OH | 71.3% | 22.0% | Significant reduction in side products. | Higher cost than standard. |
| Fmoc-Asp(OBno)-OH | 94.1% | 0.9% | Almost complete suppression of aspartimide.[9] | Premium cost. |
| Data derived from a model synthesis of the difficult scorpion toxin II peptide (VKDGYI) after extended treatment with 20% piperidine in DMF to simulate 100 deprotection cycles.[9] |
Backbone Protection
A highly effective strategy involves temporarily modifying the amide nitrogen of the amino acid C-terminal to the Asp residue, thus removing the attacking nucleophile. This is typically achieved by incorporating a 2,4-dimethoxybenzyl (Dmb) group. Pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH , are used to seamlessly integrate this protection into the peptide sequence.[1] The Dmb group is stable throughout the synthesis and is removed during the final TFA cleavage.[1]
Modification of Deprotection Conditions
Altering the reagents used for Fmoc removal can also mitigate aspartimide formation.
-
Weaker Bases : Replacing the standard 20% piperidine in DMF with a less basic solution, such as 50% morpholine in DMF, can reduce the rate of cyclization.[10] However, this may lead to incomplete Fmoc removal in some cases.
-
Acidic Additives : The addition of a weak acid, such as 0.1 M formic acid or HOBt, to the piperidine deprotection solution can suppress the side reaction by protonating the backbone amide.[10][11]
Experimental Protocols and Workflows
Standard SPPS Cycle Workflow
Successful peptide synthesis relies on the precise execution of a repeated cycle of deprotection, washing, coupling, and further washing. The choice of reagents at each step is critical for synthesizing difficult sequences.
Caption: A generalized workflow for one cycle of Solid Phase Peptide Synthesis (SPPS).
Representative Protocol: Fmoc-SPPS of a Difficult Sequence (VKDGYI-OH)
This protocol outlines the manual synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH on Wang resin, highlighting steps where alternative reagents would be substituted.
-
Resin Preparation: Swell 100 mg of Fmoc-Ile-Wang resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat with a fresh 2 mL of the solution for 15 minutes.
-
Alternative: To suppress aspartimide formation at later stages, use 2 mL of 50% morpholine in DMF or 20% piperidine in DMF containing 0.1 M formic acid.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL), dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).
-
Amino Acid Coupling:
-
In a separate tube, dissolve the next amino acid (e.g., Fmoc-Tyr(tBu)-OH, 3 equivalents) and a coupling agent like HATU (3 equivalents) in 1.5 mL of DMF. Add DIPEA (6 equivalents).
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
For the Aspartic Acid coupling step:
-
Standard: Use Fmoc-Asp(OtBu)-OH.
-
High-Efficacy Alternative: Use Fmoc-Asp(OBno)-OH to minimize side reactions.
-
Backbone Protection: If the sequence were Asp-Gly, one would use the dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH in the coupling step following the incorporation of Tyr.
-
-
-
Washing: Drain the coupling solution and wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence (Gly, Asp, Lys, Val).
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, dry the resin.
-
Add 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
Conclusion and Recommendations
The synthesis of difficult peptide sequences, particularly those containing aspartic acid, requires a carefully considered strategy to prevent side reactions and ensure high purity of the final product.
-
For Boc-SPPS , while Boc-Asp(OMe)-OH is a viable building block, evidence suggests that Boc-Asp(OcHx)-OH offers superior protection against aspartimide formation due to its greater steric bulk.[2][8]
-
For Fmoc-SPPS , where aspartimide formation is more prevalent, several highly effective alternatives to the standard Fmoc-Asp(OtBu)-OH exist. For critical applications requiring the highest purity, the use of sterically demanding protecting groups like Fmoc-Asp(OBno)-OH or backbone protection via Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides is strongly recommended.[1][9]
Ultimately, the choice of strategy depends on the specific peptide sequence, the required purity, and budgetary considerations. For routine synthesis of non-problematic sequences, standard protecting groups may suffice. However, for difficult sequences prone to aspartimide formation, investing in advanced protecting groups is a robust strategy to minimize impurities, simplify purification, and ensure the successful synthesis of the target peptide.
References
- 1. Bot Detection [iris-biotech.de]
- 2. peptide.com [peptide.com]
- 3. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. Bot Detection [iris-biotech.de]
- 8. peptide.com [peptide.com]
- 9. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Detection [iris-biotech.de]
- 11. biotage.com [biotage.com]
A Comparative Analysis of Aspartic Acid Protecting Groups in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group for the side chain of aspartic acid is a critical decision in solid-phase peptide synthesis (SPPS). This choice significantly impacts the prevention of side reactions, particularly the formation of aspartimide, which can lead to impurities that are difficult to separate and can compromise the integrity of the final peptide product. This guide provides an objective comparison of commonly used aspartic acid protecting groups, supported by experimental data, to aid in making an informed selection.
The primary challenge in incorporating aspartic acid into a peptide sequence is the propensity of its side-chain carboxyl group to react with the backbone amide nitrogen of the C-terminal neighboring amino acid. This intramolecular cyclization, particularly under the basic conditions used for Fmoc deprotection, results in the formation of a stable five-membered succinimide ring, known as an aspartimide. Aspartimide formation can lead to several undesirable byproducts, including α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid residue. The choice of the protecting group for the β-carboxyl function of aspartic acid is the most critical factor in mitigating this side reaction.
Performance Comparison of Aspartic Acid Protecting Groups
The effectiveness of various protecting groups in suppressing aspartimide formation is directly related to their steric bulk and electronic properties. This section provides a comparative overview of some of the most widely used protecting groups.
| Protecting Group | Structure | Key Features | Aspartimide Formation (%)* | Cleavage Conditions |
| O-tert-butyl (OtBu) | -(CH₃)₃ | Standard, widely used, relatively low steric hindrance. | High | TFA-based cocktails (e.g., 95% TFA) |
| O-methyl-pentyl (OMpe) | -C(CH₃)(C₂H₅)₂ | Increased steric bulk compared to OtBu. | Moderate | TFA-based cocktails |
| O-ethyl-pentyl (OEpe) | -C(C₂H₅)₃ | Higher steric hindrance than OMpe. | Low | TFA-based cocktails |
| O-n-butyl-nonyl (OBno) | -C(C₄H₉)₃ | Very high steric bulk, significantly reduces aspartimide formation.[1][2] | Very Low | TFA-based cocktails |
| O-allyl (OAll) | -CH₂-CH=CH₂ | Orthogonal; stable to TFA and piperidine. | Variable | Pd(0) catalyst (e.g., Pd(PPh₃)₄) |
| O-2-phenylisopropyl (O-2-PhiPr) | -C(CH₃)₂Ph | Orthogonal; highly acid-labile. | Low | 1% TFA in DCM |
*Aspartimide formation percentages are highly sequence-dependent and vary with reaction conditions. The values presented are qualitative comparisons based on available data.
A study comparing the performance of OtBu, OMpe, and OBno in the synthesis of the scorpion toxin II model peptide (VKDGYI) under prolonged piperidine treatment (20% in DMF for 200 minutes) demonstrated the superior performance of the bulkier protecting group.[1]
| Protecting Group | Peptide Sequence | Aspartimide-Related Products (%) | D-Asp (%) |
| Fmoc-Asp(OtBu)-OH | VKDG YI | 18.9 | 4.8 |
| Fmoc-Asp(OMpe)-OH | VKDG YI | 5.4 | 1.5 |
| Fmoc-Asp(OBno)-OH | VKDG YI | 0.8 | 0.2 |
| Fmoc-Asp(OtBu)-OH | VKDN YI | 5.5 | 1.2 |
| Fmoc-Asp(OMpe)-OH | VKDN YI | 1.1 | 0.3 |
| Fmoc-Asp(OBno)-OH | VKDN YI | 0.2 | <0.1 |
| Fmoc-Asp(OtBu)-OH | VKDR YI | 3.9 | 0.8 |
| Fmoc-Asp(OMpe)-OH | VKDR YI | 0.9 | 0.2 |
| Fmoc-Asp(OBno)-OH | VKDR YI | 0.2 | <0.1 |
Data from a study on the synthesis of scorpion toxin II peptide variants, showing the percentage of aspartimide-related byproducts and D-aspartate formation after extended treatment with 20% piperidine in DMF.[1]
A systematic comparison of different strategies to mitigate aspartimide formation in the synthesis of the model peptide VKDGYI-OH highlighted the following trends:
-
Sequence Dependency: The nature of the amino acid following the aspartic acid residue significantly influences the rate of aspartimide formation, with the general trend being DG >> DR ≥ DD.[3]
-
Cleavage Reagent: The basicity of the Fmoc deprotection reagent plays a crucial role. For instance, 30% piperidine leads to more aspartimide formation than 50% morpholine.[3]
-
Steric Hindrance: Increasing the steric bulk of the protecting group generally leads to a decrease in aspartimide formation: Asp(OtBu) >> Asp(OEpe) > Asp(OBno).[3]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol for Scorpion Toxin II (H-Val-Lys-Asp-Gly-Tyr-Ile-OH)
This protocol outlines the manual synthesis of the model peptide on a rink amide resin.
1. Resin Swelling:
-
Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and finally DMF (3 times).
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents) with HCTU (3.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times).
4. Repeat Fmoc deprotection and coupling steps for each amino acid in the sequence.
5. Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF, then dichloromethane (DCM), and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
Specific Deprotection Protocols for Orthogonal Protecting Groups
1. Deprotection of Asp(OAll):
-
Swell the peptide-resin in anhydrous DCM.
-
Add a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (25 equivalents) in DCM.
-
Agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 2 hours.
-
Wash the resin thoroughly with DCM, DMF, and isopropanol.
2. Deprotection of Asp(O-2-PhiPr):
-
Treat the peptide-resin with a solution of 1% TFA in DCM (v/v) for 10 minutes.
-
Repeat the treatment 2-3 times to ensure complete deprotection.
-
Wash the resin with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and then with DMF and DCM.
HPLC Method for Quantification of Aspartimide and Related Byproducts
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) Mobile Phase A: 0.1% TFA in water Mobile Phase B: 0.1% TFA in acetonitrile Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 30 minutes), followed by an isocratic hold at 95% B. Flow Rate: 1 mL/min Detection: UV at 220 nm Quantification: The percentage of aspartimide and its related byproducts (α- and β-peptides) can be determined by integrating the peak areas in the HPLC chromatogram. The byproducts typically elute close to the main product peak.
Logical Workflow for Selecting an Aspartic Acid Protecting Group
The choice of an appropriate protecting group depends on several factors, including the peptide sequence, the desired level of purity, and the overall synthetic strategy. The following diagram illustrates a decision-making workflow.
References
A Comparative Guide to Peptide Purity: Boc-Asp(OBzl)-OH vs. Fmoc-Asp(OtBu)-OH in Aspartic Acid-Containing Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is paramount. The choice of synthetic strategy, particularly the protecting groups for reactive amino acid side chains, can significantly impact the final purity of the product. This guide provides an in-depth comparison of two commonly used aspartic acid derivatives in solid-phase peptide synthesis (SPPS): tert-butyloxycarbonyl-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH) and 9-fluorenylmethoxycarbonyl-L-aspartic acid β-tert-butyl ester (Fmoc-Asp(OtBu)-OH). The focus will be on the final peptide purity, with supporting experimental data and detailed protocols.
Introduction to Boc and Fmoc Chemistries in SPPS
Solid-phase peptide synthesis relies on two primary strategies: the Boc/Bzl strategy and the Fmoc/tBu strategy.[1] The key difference lies in the Nα-protecting group and the conditions for its removal.
-
Boc/Bzl Strategy: This method utilizes the acid-labile Boc group for temporary Nα-protection, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA).[2] The side-chain protecting groups, such as the benzyl (Bzl) group on aspartic acid, are more stable to TFA and are typically removed at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[1][2]
-
Fmoc/tBu Strategy: This is an orthogonal strategy where the base-labile Fmoc group protects the Nα-amine and is removed with a secondary amine, most commonly piperidine.[3] The side-chain protecting groups, such as the tert-butyl (tBu) group on aspartic acid, are acid-labile and are cleaved simultaneously with the peptide from the resin using a strong acid like TFA.[3] The milder conditions of the Fmoc strategy have made it widely adopted in modern peptide synthesis.[2][4]
The Challenge of Aspartimide Formation
A significant side reaction that compromises the purity of peptides containing aspartic acid is the formation of a cyclic aspartimide intermediate.[5][6][7] This occurs through the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl group of the aspartic acid residue.[7] The aspartimide can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often in a 3:1 ratio of β to α.[5] Furthermore, the aspartimide intermediate is prone to epimerization, leading to the formation of D-aspartyl peptides.[8] These byproducts can be difficult to separate from the target peptide due to similar physicochemical properties.[8]
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Ala, Asp-Ser, and Asp-Asn sequences being particularly problematic.[6][7]
Purity Comparison: Boc-Asp(OBzl)-OH vs. Fmoc-Asp(OtBu)-OH
While direct, side-by-side quantitative data for the synthesis of the same peptide using Boc-Asp(OBzl)-OH versus Fmoc-Asp(OtBu)-OH is not extensively published in a single study, a comparative analysis can be drawn from the known chemical behaviors and available data on related derivatives.
Fmoc-Asp(OtBu)-OH: The repeated exposure to piperidine during the Fmoc deprotection steps makes Fmoc-SPPS particularly susceptible to base-catalyzed aspartimide formation.[5][7] The use of the standard Fmoc-Asp(OtBu)-OH can lead to significant levels of aspartimide-related impurities, especially in long or "difficult" sequences.
To address this, more sterically hindered side-chain protecting groups have been developed. Studies have shown that replacing the tert-butyl group with bulkier esters like 3-methyl-3-pentyl (OMpe), 3-ethyl-3-pentyl (OEpe), or 5-butyl-5-nonyl (OBno) can significantly reduce aspartimide formation.[6][8] For instance, in the synthesis of (Gly²)-GLP-2, a 33-amino acid peptide, using Fmoc-Asp(OBno)-OH resulted in a 25% increase in the amount of the target peptide compared to when Fmoc-Asp(OtBu)-OH was used.[8][9]
Boc-Asp(OBzl)-OH: In Boc-SPPS, the repetitive Nα-deprotection with TFA does not promote aspartimide formation.[4] This generally leads to a cleaner crude product with fewer aspartimide-related impurities generated during the chain assembly. However, the final cleavage step, which employs a strong acid like HF, can induce acid-catalyzed aspartimide formation.[4] Historically, the use of Asp(OcHex) in Boc chemistry was shown to minimize this side reaction.[4]
The following table summarizes the expected purity outcomes based on the chemistry employed.
| Aspartic Acid Derivative | Synthetic Strategy | Primary Condition for Aspartimide Formation | Expected Purity Outcome | Key Considerations |
| Fmoc-Asp(OtBu)-OH | Fmoc/tBu | Repetitive base treatment (piperidine) during Nα-deprotection | Lower purity in susceptible sequences due to aspartimide-related byproducts. | Purity can be improved by using sterically hindered protecting groups (e.g., OMpe, OEpe, OBno) or by modifying deprotection conditions (e.g., adding acidic modifiers).[5][8] |
| Boc-Asp(OBzl)-OH | Boc/Bzl | Strong acid treatment (e.g., HF) during final cleavage | Generally higher purity during chain assembly, but potential for aspartimide formation during the final cleavage step. | The extent of aspartimide formation during cleavage is sequence-dependent. |
Experimental Data
The following table presents data from a study on the synthesis of the model peptide scorpion toxin II (VKDGYI) using different Fmoc-Asp derivatives. The peptidyl resins were treated with 20% piperidine in DMF for an extended period to simulate multiple deprotection cycles and accentuate the differences in aspartimide formation.
| Fmoc-Asp Derivative | Target Peptide (%) | Aspartimide (%) | α-Piperidide (%) | β-Piperidide (%) | D-Asp (%) |
| Fmoc-Asp(OtBu)-OH | 56.0 | 23.5 | 3.5 | 17.0 | 9.1 |
| Fmoc-Asp(OMpe)-OH | 76.5 | 11.5 | 2.0 | 10.0 | 4.2 |
| Fmoc-Asp(OEpe)-OH | 87.0 | 5.5 | 1.0 | 6.5 | 2.2 |
| Fmoc-Asp(OBno)-OH | 94.5 | 1.5 | 0.5 | 3.5 | 0.9 |
Data adapted from a study on scorpion toxin II synthesis, where X=Gly.[8]
This data clearly demonstrates that increasing the steric bulk of the side-chain protecting group in Fmoc-SPPS leads to a significant reduction in aspartimide formation and an increase in the purity of the target peptide. While this table does not include a direct comparison with Boc-Asp(OBzl)-OH, it highlights the inherent challenge of using the standard Fmoc-Asp(OtBu)-OH and the effectiveness of alternative Fmoc derivatives.
Experimental Protocols
General Protocol for Fmoc-SPPS of a Model Peptide (e.g., VKDGYI)
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (4 equivalents) with a coupling reagent such as HBTU (3.9 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
For the incorporation of aspartic acid, use Fmoc-Asp(OtBu)-OH or a more sterically hindered derivative like Fmoc-Asp(OBno)-OH.
-
-
Washing: Wash the resin with DMF (5 times).
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DMF and then dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail, for example, Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify the mass by mass spectrometry.[10]
General Protocol for Boc-SPPS of a Model Peptide (e.g., VKDGYI)
-
Resin Swelling: Swell the MBHA resin in DCM for 1 hour.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and repeat for 20 minutes.
-
Washing: Wash the resin with DCM (3 times), isopropanol (2 times), and DCM (3 times).
-
Neutralization: Treat the resin with 10% DIEA in DCM for 2 minutes, drain, and repeat for 5 minutes.
-
Washing: Wash the resin with DCM (5 times).
-
Amino Acid Coupling:
-
Pre-activate the Boc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
For the incorporation of aspartic acid, use Boc-Asp(OBzl)-OH.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-7 for each amino acid in the sequence.
-
Final Cleavage and Deprotection (HF Cleavage):
-
Dry the peptide-resin under vacuum.
-
Place the resin in an HF cleavage apparatus.
-
Add a scavenger, such as anisole.
-
Distill anhydrous HF into the reaction vessel at -78°C.
-
Allow the reaction to proceed at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Wash the resin and peptide with cold diethyl ether.
-
Extract the peptide with an appropriate aqueous solvent.
-
-
Purification and Analysis: Lyophilize the aqueous extract and purify the crude peptide by RP-HPLC, followed by mass spectrometry analysis.
Visualizations
Caption: Comparison of Boc and Fmoc strategies for aspartic acid incorporation.
Caption: Pathway of aspartimide formation and resulting impurities.
Conclusion
The choice between Boc-Asp(OBzl)-OH and Fmoc-Asp(OtBu)-OH for the synthesis of aspartic acid-containing peptides has a direct impact on the final purity of the product.
-
Fmoc-Asp(OtBu)-OH , while part of the milder and more common Fmoc-SPPS strategy, is highly susceptible to base-catalyzed aspartimide formation, which can significantly reduce the yield of the desired peptide and complicate purification. For sequences prone to this side reaction, the use of alternative Fmoc-aspartic acid derivatives with bulkier side-chain protecting groups is strongly recommended to achieve higher purity.
-
Boc-Asp(OBzl)-OH , used in the more traditional Boc-SPPS, largely avoids aspartimide formation during the synthesis cycles. However, the harsh acidic conditions of the final cleavage step can still lead to the formation of these impurities.
Ultimately, the selection of the synthetic strategy should be based on the specific peptide sequence, the length of the peptide, and the potential for aspartimide formation. For Asp-Gly and other problematic sequences, careful consideration of the protecting group chemistry is crucial for obtaining a final product of high purity.
References
- 1. peptide.com [peptide.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Detection [iris-biotech.de]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
Navigating Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc-Asp(OMe)-OH
For researchers, scientists, and drug development professionals embarking on large-scale peptide synthesis, the choice of protected amino acid derivatives is a critical decision that significantly impacts both the cost-effectiveness and the final purity of the product. This guide provides a comprehensive cost-benefit analysis of using Boc-Asp(OMe)-OH, comparing it with two commonly used alternatives: Boc-Asp(OBzl)-OH and Fmoc-Asp(OtBu)-OH. By examining economic factors, experimental performance, and potential side reactions, this document aims to equip scientists with the necessary information to make informed decisions for their large-scale synthesis projects.
The selection of an appropriate protecting group strategy for aspartic acid is paramount in solid-phase peptide synthesis (SPPS), particularly when scaling up production. The ideal derivative should offer a balance of cost-efficiency, high coupling yields, and minimal side reactions to ensure a streamlined and successful synthesis campaign.
Cost Comparison of Aspartic Acid Derivatives
The economic feasibility of a large-scale synthesis is heavily influenced by the cost of the raw materials. A comparison of the bulk pricing for Boc-Asp(OMe)-OH, Boc-Asp(OBzl)-OH, and Fmoc-Asp(OtBu)-OH reveals significant differences that can impact the overall budget of a project.
| Derivative | Supplier Example(s) | Price (per kg) | Notes |
| Boc-Asp(OMe)-OH | Varies (often as DCHA salt) | Request Quote | Bulk pricing is typically available upon request and can be competitive. |
| Boc-Asp(OBzl)-OH | Siddhi Vinayaka Spechem, Bachem | ~$1,000 - $2,500+[1][2][3] | Price can vary based on supplier and purity. |
| Fmoc-Asp(OtBu)-OH | IndiaMART, ECHEMI, Sigma-Aldrich | ~$500 - $1,500+[4][5][6] | Generally the most cost-effective option for Fmoc-based strategies. |
Note: Prices are estimates and can vary significantly based on supplier, quantity, and current market conditions. It is recommended to obtain direct quotes from multiple suppliers for the most accurate pricing.
Performance and Experimental Considerations
Beyond the initial cost, the performance of each derivative during synthesis is a crucial factor in the overall cost-benefit analysis. This includes coupling efficiency, the propensity for side reactions, and the ease of deprotection.
Boc-Asp(OMe)-OH: A Balance of Reactivity and Stability
Boc-Asp(OMe)-OH presents a viable option within the Boc-SPPS strategy. The methyl ester side-chain protection is generally stable to the mildly acidic conditions used for the removal of the N-terminal Boc group.
Benefits:
-
Reduced Steric Hindrance: The small methyl protecting group may lead to improved coupling kinetics compared to the bulkier benzyl group.
-
Alternative Deprotection: The methyl ester can be removed under conditions orthogonal to the final TFA cleavage, typically through saponification with a mild base like sodium hydroxide. This can be advantageous in the synthesis of peptides sensitive to strong acids.
Challenges:
-
Saponification Conditions: The deprotection via saponification requires an additional step and careful optimization to avoid side reactions such as racemization or hydrolysis of the peptide backbone.
-
Transesterification Risk: While less common than with benzyl esters, there is a potential for transesterification if alcohols are used in washing or cleavage steps[7][8].
Boc-Asp(OBzl)-OH: The Established Workhorse
Boc-Asp(OBzl)-OH is a widely used derivative in Boc-SPPS. The benzyl ester is stable to the repetitive TFA treatments for Boc deprotection and is typically removed during the final cleavage from the resin with strong acids like HF or TFMSA.
Benefits:
-
Well-Established Protocols: Extensive literature and established protocols are available for its use.
-
Single-Step Deprotection: The side-chain protecting group is removed simultaneously with cleavage from the resin in a single step.
Challenges:
-
Steric Hindrance: The bulky benzyl group can sometimes lead to lower coupling efficiencies, especially in sterically hindered sequences[9].
-
Side Reactions: During final cleavage, the release of benzyl cations can lead to alkylation of sensitive residues like tryptophan and methionine. Scavengers are required to mitigate this issue. There is also a risk of transesterification if alcohols are present during synthesis or cleavage[8].
Fmoc-Asp(OtBu)-OH: The Fmoc Strategy Standard Prone to Aspartimide Formation
Fmoc-Asp(OtBu)-OH is the standard choice for incorporating aspartic acid in the widely used Fmoc-SPPS strategy. The tert-butyl ester is stable to the basic conditions used for Fmoc group removal and is cleaved with TFA.
Benefits:
-
High Coupling Efficiency: Generally exhibits good coupling efficiency.
-
Milder Cleavage Conditions: Final cleavage and deprotection with TFA is milder than the strong acids used in Boc-SPPS.
Challenges:
-
Aspartimide Formation: This is the most significant drawback of using Fmoc-Asp(OtBu)-OH, especially in large-scale synthesis. Repeated exposure to basic conditions during Fmoc deprotection can lead to the formation of a cyclic aspartimide intermediate. This can result in racemization and the formation of difficult-to-remove β-aspartyl peptide impurities, significantly impacting the final purity and yield[10][11]. The risk is particularly high in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs[12]. Strategies to minimize this include the use of bulkier side-chain protecting groups (e.g., -OMpe, -OBno), the addition of acidic modifiers to the deprotection solution, or employing backbone protection strategies[13].
Experimental Protocols
Detailed and optimized protocols are essential for successful large-scale peptide synthesis. Below are generalized protocols for the coupling and deprotection steps for each derivative.
Boc-Asp(OMe)-OH Coupling Protocol (SPPS)
-
Resin Swelling: Swell the resin (e.g., PAM or Merrifield resin) in dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash with DCM, isopropanol, and then DCM.
-
Neutralization: Neutralize the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM. Wash with DCM.
-
Coupling:
-
Dissolve Boc-Asp(OMe)-OH (2-4 equivalents) and a coupling agent such as HBTU/HATU (2-4 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (4-8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM.
Deprotection of Asp(OMe) Side Chain (Saponification)
-
Resin Swelling: Swell the peptide-resin in a suitable solvent mixture (e.g., DMF/water).
-
Saponification: Treat the resin with a solution of 0.1-1 M Sodium Hydroxide in a water/organic solvent mixture for a specified time (e.g., 1-4 hours) at room temperature. The exact conditions (base concentration, time, temperature, and solvent) must be carefully optimized for each peptide to maximize deprotection and minimize side reactions.
-
Neutralization and Washing: Neutralize the resin with a weak acid (e.g., acetic acid) and wash thoroughly with water, DMF, and DCM.
Signaling Pathways and Workflow Diagrams
To visualize the decision-making process and the chemical pathways involved, the following diagrams are provided.
Caption: Workflow for selecting an optimal protected aspartic acid derivative.
Caption: Side reaction pathway leading to aspartimide formation in Fmoc-SPPS.
Conclusion
The selection of the most suitable protected aspartic acid derivative for large-scale peptide synthesis is a multi-faceted decision.
-
Boc-Asp(OMe)-OH emerges as a compelling candidate when cost is a primary driver and when orthogonal deprotection of the side chain is desirable. However, the need for an additional, carefully optimized saponification step adds complexity to the workflow.
-
Boc-Asp(OBzl)-OH remains a reliable, albeit potentially more expensive, choice with a straightforward, single-step deprotection strategy. The primary consideration is the effective management of side reactions caused by benzyl cations during cleavage.
-
Fmoc-Asp(OtBu)-OH is often the most economical option for Fmoc-based syntheses, but the significant risk of aspartimide formation, which can severely compromise the purity and yield of the final product, necessitates careful sequence analysis and potentially the implementation of mitigation strategies.
Ultimately, the optimal choice will depend on the specific peptide sequence, the scale of the synthesis, the available budget, and the in-house expertise in handling different deprotection and purification protocols. A thorough evaluation of these factors, guided by the information presented in this guide, will enable researchers to develop a robust and cost-effective strategy for their large-scale peptide synthesis endeavors.
References
- 1. siddhivinayakaspechem.com [siddhivinayakaspechem.com]
- 2. indiamart.com [indiamart.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. indiamart.com [indiamart.com]
- 5. Fmoc-L-Asp(OtBu)-OH Price and Market Analysis - ECHEMI [echemi.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. chempep.com [chempep.com]
- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bot Detection [iris-biotech.de]
- 11. Aspartic acid derivatives - Patent 2886531 [data.epo.org]
- 12. peptide.com [peptide.com]
- 13. chimia.ch [chimia.ch]
A Comparative Review of Boc-Asp(OMe)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is paramount to achieving high yields and purity of the final peptide. Aspartic acid, with its β-carboxylic acid side chain, presents a notorious challenge due to the propensity for aspartimide formation, a side reaction that can lead to a mixture of difficult-to-separate impurities. This guide provides a comprehensive literature review of Nα-tert-butyloxycarbonyl-L-aspartic acid β-methyl ester (Boc-Asp(OMe)-OH), comparing its performance with other commonly used aspartic acid derivatives in Boc-based SPPS.
Introduction to Aspartic Acid Protection in Boc-SPPS
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS involves the use of the acid-labile Boc group for the temporary protection of the α-amino group and more acid-stable protecting groups for the amino acid side chains.[1] The selection of the side-chain protecting group for aspartic acid is critical to prevent side reactions, primarily the formation of a five-membered succinimide ring known as aspartimide.[2] This cyclization can occur under both acidic and basic conditions and is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[2] The resulting aspartimide can then be cleaved by nucleophiles to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with racemization at the α-carbon of the aspartic acid residue.[3]
Several protecting groups have been developed for the β-carboxyl group of aspartic acid to minimize this side reaction. This guide focuses on the comparison of the methyl ester (OMe) with other commonly employed protecting groups: the tert-butyl ester (OtBu), the benzyl ester (OBzl), and the cyclohexyl ester (OcHex).
Performance Comparison of Aspartic Acid Protecting Groups in Boc-SPPS
While direct, side-by-side quantitative comparisons of these protecting groups in Boc-SPPS under identical conditions are scarce in the literature, a qualitative and semi-quantitative assessment can be made based on established principles of peptide chemistry and available data, primarily from studies on the more extensively investigated Fmoc-SPPS.
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Relative Rate of Aspartimide Formation (Qualitative) |
| Methyl Ester (OMe) | -COOCH₃ | - Simple and small protecting group. | - Less sterically hindered, offering minimal protection against aspartimide formation.[4] | High |
| tert-Butyl Ester (OtBu) | -COOC(CH₃)₃ | - Provides significant steric hindrance to reduce aspartimide formation.[4] - Cleaved under the same strong acid conditions (e.g., HF) as the final peptide cleavage from the resin. | - Can be prematurely cleaved to some extent during repetitive TFA treatments for Boc deprotection, leading to unprotected side chains. | Low to Moderate |
| Benzyl Ester (OBzl) | -COOCH₂C₆H₅ | - Commonly used in the classical Boc/Bzl strategy. | - Susceptible to aspartimide formation, particularly in sensitive sequences.[5] | Moderate to High |
| Cyclohexyl Ester (OcHex) | -COOC₆H₁₁ | - Historically shown to provide good suppression of aspartimide formation in Boc-SPPS.[1] - Offers a good balance of stability and steric hindrance. | - May require specific cleavage conditions. | Low |
Experimental Protocols
Below is a representative experimental protocol for solid-phase peptide synthesis using the Boc/Bzl strategy, with the incorporation of Boc-Asp(OMe)-OH as an example.
General Boc-SPPS Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.[5]
-
First Amino Acid Coupling:
-
Couple the C-terminal Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or pre-formed symmetrical anhydride).
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
Cap any unreacted amino groups using acetic anhydride.
-
-
Deprotection:
-
Remove the Boc protecting group by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 30 minutes.[1]
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM (typically 5-10% v/v).[1]
-
-
Coupling of Subsequent Amino Acids (including Boc-Asp(OMe)-OH):
-
Dissolve the Boc-protected amino acid (e.g., Boc-Asp(OMe)-OH) and a coupling agent (e.g., HBTU, HATU, or DCC/HOBt) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion with the ninhydrin test.
-
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin thoroughly with DCM and methanol and dry under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF), often with scavengers like anisole or p-cresol to protect sensitive residues.[6]
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Collect the crude peptide by filtration or centrifugation.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
Visualizing Key Concepts in Peptide Synthesis
To better illustrate the chemical principles discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Chemical structures of common Boc-protected aspartic acid derivatives.
Caption: Mechanism of aspartimide formation during peptide synthesis.
Caption: A typical experimental workflow for Boc-based solid-phase peptide synthesis.
Conclusion
The selection of a side-chain protecting group for aspartic acid in Boc-SPPS is a critical decision that directly impacts the purity and yield of the synthesized peptide. While Boc-Asp(OMe)-OH is a simple and commercially available derivative, its minimal steric bulk offers little protection against aspartimide formation, making it suitable primarily for sequences that are not prone to this side reaction. For sequences known to be susceptible to aspartimide formation, particularly those containing Asp-Gly, Asp-Ala, or Asp-Ser motifs, the use of more sterically hindered protecting groups such as tert-butyl (OtBu) or cyclohexyl (OcHex) is highly recommended. The benzyl ester (OBzl) offers intermediate protection. Ultimately, the choice of the aspartic acid derivative should be made on a case-by-case basis, considering the specific peptide sequence and the potential for this problematic side reaction. Further research into direct quantitative comparisons of these protecting groups within the Boc-SPPS framework would be highly beneficial to the peptide synthesis community.
References
- 1. peptide.com [peptide.com]
- 2. Bot Detection [iris-biotech.de]
- 3. Aspartamide Formation 2024 by Iris Biotech GmbH - Issuu [issuu.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. Overview of Custom Peptide Synthesis [peptide2.com]
Preserving Peptide Integrity: A Comparative Guide to Aspartic Acid Protecting Groups in Peptide Synthesis
For researchers, scientists, and professionals in drug development, ensuring the precise amino acid sequence of synthetic peptides is paramount. Side reactions during solid-phase peptide synthesis (SPPS) can compromise this integrity, leading to impurities that are difficult to separate and can have significant impacts on biological activity. One of the most notorious side reactions is aspartimide formation, which leads to a mixture of peptide-related impurities. This guide provides a comprehensive comparison of different strategies to minimize aspartimide formation, focusing on the selection of appropriate aspartic acid protecting groups.
A primary challenge in peptide synthesis is the base-catalyzed formation of a cyclic aspartimide intermediate, particularly during the removal of the Fmoc protecting group with piperidine.[1] This intermediate can then be cleaved by piperidine or trace amounts of water to yield not only the desired α-peptide but also the isomeric β-peptide, as well as D-aspartyl and L-aspartyl epimers.[2][3] This side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.[4][5] The resulting impurities are often difficult to distinguish from the target peptide by chromatography due to their similar physicochemical properties.[6]
This guide compares the performance of the standard tert-butyl (tBu) protecting group for aspartic acid with several alternative strategies designed to suppress aspartimide formation and thus maintain the integrity of the peptide sequence.
The Standard Approach: Fmoc-Asp(OtBu)-OH and Its Limitations
The most common derivative used in Fmoc-SPPS is Fmoc-Asp(OtBu)-OH.[7] The tert-butyl ester protects the side-chain carboxylic acid, but its relatively low steric hindrance is often insufficient to prevent the backbone amide nitrogen from attacking the side-chain carbonyl, initiating aspartimide formation.[8] While widely used, its limitations become apparent in sequences prone to this side reaction, leading to significant levels of impurities.
Alternative Strategies for Suppressing Aspartimide Formation
To address the shortcomings of the standard OtBu protecting group, several alternative strategies have been developed. These can be broadly categorized into the use of sterically hindered side-chain protecting groups, backbone protection, and novel, non-ester-based protecting groups.
Sterically Hindered Side-Chain Protecting Groups
A common strategy is to replace the tert-butyl group with bulkier alkyl esters. The increased steric hindrance physically shields the side-chain carbonyl group, making the intramolecular cyclization less favorable.[6][9]
| Protecting Group | Structure | Key Advantages | Key Disadvantages |
| OMpe (3-methyl-3-pentyl) | C(CH₃)(C₂H₅)₂ | Significantly reduces aspartimide formation compared to OtBu.[9] | Can have lower coupling efficiency and solubility issues due to increased hydrophobicity.[10] |
| OEpe (3-ethyl-3-pentyl) | C(C₂H₅)₃ | Highly effective at minimizing aspartimide by-products.[11] | Higher cost compared to standard reagents. |
| OBno (5-n-butyl-5-nonyl) | C(C₄H₉)₃ | Extremely effective, showing negligible aspartimide formation even in sensitive sequences. | May require longer coupling times. |
Backbone Protection
Another effective approach is to temporarily protect the amide nitrogen of the amino acid residue C-terminal to the aspartic acid. The 2,4-dimethoxybenzyl (Dmb) group is a well-established example. By modifying the nucleophilicity of the backbone nitrogen, this strategy effectively prevents the initial cyclization step.[12] This is often employed using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, for particularly problematic Asp-Gly sequences.[12]
| Strategy | Structure | Key Advantages | Key Disadvantages |
| Dmb (2,4-dimethoxybenzyl) | Glycine with Dmb on the amide nitrogen | Highly effective in preventing aspartimide formation in Asp-Gly sequences.[12] | Coupling to the Dmb-protected amino acid can be difficult.[4] The dipeptide building blocks are more expensive. |
Novel Non-Ester-Based Protecting Groups
Recent innovations have introduced non-ester-based protecting groups that offer complete suppression of aspartimide formation.
| Protecting Group | Structure | Key Advantages | Key Disadvantages |
| CSY (Cyanosulfurylide) | A sulfur ylide | Completely suppresses aspartimide formation.[12][13] Enhanced solubility compared to bulky alkyl esters.[2] | Requires a specific deprotection step using an N-chloro-succinimide (NCS) wash, which can lead to side reactions with other residues like Cys, Met, and Trp.[5][13] |
Performance Comparison of Aspartic Acid Protecting Groups
The following table summarizes the quantitative performance of different Asp protecting groups in a model peptide sequence known to be prone to aspartimide formation (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) after prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.
| Protecting Group | Target Peptide (%) | Aspartimide (%) | D-Aspartyl Peptide (%) |
| OtBu | 58.7 | 12.5 | 13.9 |
| OMpe | 80.1 | 4.8 | 6.5 |
| OBno | 97.5 | 0.4 | 0.5 |
Data adapted from comparative studies.
Boc-Based Synthesis: Boc-Asp(OMe)-OH
In Boc-based SPPS, aspartimide formation can also occur, particularly during the final HF cleavage step under acidic conditions.[4] While less commonly the focus of recent literature on aspartimide prevention, the principles of side-chain protection remain relevant. The use of Boc-Asp(OMe)-OH or other simple alkyl esters like benzyl (OBzl) is common. For sequences highly susceptible to aspartimide formation in Boc chemistry, the cyclohexyl (OcHex) ester, Boc-Asp(OcHex)-OH, is recommended as it significantly reduces the side reaction compared to the benzyl ester.[4]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Loading: The C-terminal amino acid is loaded onto a suitable resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).[14]
-
Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain by treating the resin with a solution of 20% piperidine in DMF for 2-5 minutes, repeated twice.[6]
-
Washing: The resin is washed thoroughly with DMF to remove excess piperidine and cleaved Fmoc-adducts.
-
Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Asp(Protecting Group)-OH) is activated with a coupling reagent (e.g., HCTU, PyBOP) in the presence of a base (e.g., DIPEA) and added to the resin. The reaction is typically allowed to proceed for 1-2 hours.[13]
-
Washing: The resin is washed with DMF to remove unreacted reagents.
-
Repeat: The deprotection, washing, and coupling steps are repeated for each amino acid in the sequence.
-
Cleavage and Global Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[14]
Protocol for CSY Deprotection
-
After peptide synthesis is complete and prior to cleavage from the resin, the resin is washed with DCM.
-
A solution of N-chloro-succinimide (NCS) in DCM is added to the resin and agitated for 15-30 minutes.
-
The resin is washed with DCM.
-
The peptide is then cleaved from the resin using the standard TFA cocktail. Note: The amount of NCS and reaction time may need to be optimized depending on the peptide sequence.[13]
Analytical Methods for Validation
To confirm the integrity of the final peptide product and quantify any aspartimide-related impurities, the following analytical techniques are essential:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for assessing the purity of the crude peptide. Aspartimide and related by-products often appear as distinct peaks close to the main product peak.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the target peptide and can identify impurities. Since aspartimide formation is a mass-neutral rearrangement, MS alone cannot distinguish it from the correct peptide. However, the resulting α- and β-peptides can sometimes be separated by LC, and their fragmentation patterns in MS/MS may differ.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for unambiguous structure elucidation, capable of distinguishing between the α- and β-aspartyl linkages.[17]
Visualizing the Problem and the Solution
Figure 1. Mechanism of aspartimide formation.
Figure 2. Peptide synthesis and validation workflow.
Conclusion
Maintaining the sequence integrity of synthetic peptides is critical for reliable research and therapeutic development. Aspartimide formation represents a significant challenge, particularly in sequences containing aspartic acid. While the standard Fmoc-Asp(OtBu)-OH is suitable for many applications, sequences prone to this side reaction require alternative strategies. The use of sterically hindered protecting groups, such as Fmoc-Asp(OBno)-OH, offers a robust and straightforward solution, drastically reducing the formation of aspartimide-related impurities. For particularly challenging sequences, backbone protection or novel groups like CSY provide even more complete suppression, although they come with their own synthetic considerations. By carefully selecting the appropriate aspartic acid derivative based on the peptide sequence and validating the final product with rigorous analytical methods, researchers can ensure the integrity of their synthetic peptides and the reliability of their experimental outcomes.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Bot Detection [iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. Bot Detection [iris-biotech.de]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bot Detection [iris-biotech.de]
- 13. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. verifiedpeptides.com [verifiedpeptides.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Detection and control of aspartimide formation in the synthesis of cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-Asp(OMe)-OH DCHA: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Boc-Asp(OMe)-OH DCHA (Boc-L-aspartic acid 4-methyl ester dicyclohexylamine salt) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Core Compound Information:
| Property | Value |
| CAS Number | 59768-74-0 |
| Molecular Formula | C10H17NO7・C12H23N |
| Synonyms | Boc-L-aspartic acid 4-methyl ester dicyclohexylammonium salt |
Hazard Profile and Safety Precautions
Boc-Asp(OMe)-OH DCHA is classified as a combustible solid. Of significant note is its Water Hazard Class 3 (WGK 3) , indicating it is severely hazardous to water. Therefore, it is imperative that this compound is not disposed of down the drain or in regular waste streams.[1][2]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye protection (safety goggles or face shield)
-
Protective gloves
-
A lab coat
-
A dust mask or respirator (type N95 or equivalent) to avoid inhalation of dust particles.[3]
Step-by-Step Disposal Protocol
Disposal of Boc-Asp(OMe)-OH DCHA must be carried out in accordance with federal, state, and local environmental control regulations.[3] The following is a general procedural guide based on best practices for flammable and water-hazardous solids.
1. Waste Collection and Storage:
-
Designated Waste Container: Use a clearly labeled, sealable container for the collection of solid Boc-Asp(OMe)-OH DCHA waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name: "Boc-Asp(OMe)-OH DCHA". The label should also indicate the associated hazards (e.g., "Combustible Solid," "Water Hazard").
-
Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents.[4]
-
Accumulation Area: Keep the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and ignition points.
2. Handling Spills:
-
Small Spills: In the event of a small spill, carefully sweep up the solid material using spark-resistant tools to avoid generating dust.[1] Place the collected material into the designated hazardous waste container.
-
Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
3. Final Disposal:
-
Licensed Waste Hauler: The final disposal of Boc-Asp(OMe)-OH DCHA must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory or municipal waste channels.
-
Institutional Procedures: Follow your institution's specific procedures for arranging a hazardous waste pickup. This typically involves submitting a request to the EHS office.
Disposal Workflow
Caption: A flowchart illustrating the key stages for the safe disposal of Boc-Asp(OMe)-OH DCHA.
This guide provides a foundational procedure for the safe disposal of Boc-Asp(OMe)-OH DCHA. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) for the most comprehensive guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
